molecular formula C41H58N4O5S B15543797 Biotin-Cel

Biotin-Cel

Cat. No.: B15543797
M. Wt: 719.0 g/mol
InChI Key: PPIVHKSNGMQYGQ-BWAJIUKPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-Cel is a useful research compound. Its molecular formula is C41H58N4O5S and its molecular weight is 719.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H58N4O5S

Molecular Weight

719.0 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide

InChI

InChI=1S/C41H58N4O5S/c1-24-25-11-12-30-39(4,26(25)21-28(46)34(24)48)16-18-41(6)31-22-38(3,14-13-37(31,2)15-17-40(30,41)5)35(49)43-20-19-42-32(47)10-8-7-9-29-33-27(23-51-29)44-36(50)45-33/h11-12,21,27,29,31,33,48H,7-10,13-20,22-23H2,1-6H3,(H,42,47)(H,43,49)(H2,44,45,50)/t27-,29-,31+,33-,37+,38+,39-,40+,41-/m0/s1

InChI Key

PPIVHKSNGMQYGQ-BWAJIUKPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Biotin-Cel (Celastrol-Biotin)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Biotin-Cel, a biotinylated derivative of the natural pentacyclic triterpenoid (B12794562) Celastrol, serves as a critical chemical probe for elucidating the molecular mechanisms of its parent compound. Celastrol exhibits a wide range of biological activities, including potent anti-tumor, anti-inflammatory, and anti-obesity effects[1][2]. The conjugation of biotin (B1667282) to Celastrol enables researchers to utilize affinity-based pulldown assays and visualization techniques to identify direct binding partners and track its subcellular localization, thereby providing invaluable insights into its mechanism of action. This guide details the known mechanisms of Celastrol, with a focus on data generated using this compound, and provides technical details of the experimental protocols employed in this research.

Core Mechanism of Action of Celastrol

Celastrol's pleiotropic effects stem from its ability to interact with multiple molecular targets, leading to the modulation of various signaling pathways. This compound has been instrumental in confirming and identifying these targets.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of Celastrol's anti-inflammatory and anti-tumor activity is the potent inhibition of the NF-κB pathway. This compound has been used in pulldown assays to identify direct interactions with components of the NF-κB signaling cascade.

Modulation of Heat Shock Protein 90 (Hsp90)

Celastrol is a known inhibitor of Hsp90, a molecular chaperone responsible for the stability and function of numerous client proteins involved in cancer progression. The interaction of Celastrol with Hsp90 leads to the degradation of these client proteins.

Targeting cAMP-Activated Exchange Protein-1 (EPAC-1)

Recent studies have demonstrated that Celastrol can ameliorate mitochondrial dysfunction by directly targeting EPAC-1[3]. This compound was crucial in visualizing the co-localization of Celastrol with mitochondria and in studies aimed at understanding its neuroprotective effects[3]. Celastrol binds to the cyclic nucleotide-monophosphate (cNMP) binding domain of EPAC-1, which in turn inhibits its interaction with Voltage-Dependent Anion-Selective Channel Protein 1 (VDAC1) and prevents the opening of the mitochondrial permeability transition pore[3].

Quantitative Data Summary

The use of this compound in various assays has allowed for the quantification of binding affinities and the effects of Celastrol on different cellular processes.

ParameterValueCell Type/SystemExperimental MethodReference
This compound Concentration for Mitochondrial Co-localization 50 nMNeuronsImmunofluorescence
Celastrol Concentration for Neuronal Treatment 10 µMNeuronsMitochondrial Function Assays

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Celastrol, as investigated using this compound.

celastrol_epac1_pathway VDA VDA C1 Interaction mPTP mPTP Opening (Apoptosis) C1->mPTP Induces EPAC1_m EPAC-1 EPAC1_m->VDA Celastrol Celastrol (this compound) Celastrol->EPAC1_m Binds to cNMP domain & Inhibits Interaction

Caption: Celastrol's interaction with EPAC-1 at the mitochondrial membrane.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Biotin-Affinity Pulldown Assay

This protocol is designed to identify the direct binding partners of Celastrol in hepatocellular carcinoma cells.

  • Cell Lysate Preparation:

    • Culture hepatocellular carcinoma cells to 80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • This compound Incubation:

    • Incubate the cell lysate with this compound (or biotin as a negative control) for 2-4 hours at 4°C with gentle rotation.

  • Streptavidin Bead Capture:

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the this compound and any bound proteins.

  • Washing and Elution:

    • Wash the beads multiple times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and identify specific binding partners using mass spectrometry or Western blotting.

pulldown_workflow start Start: Cell Lysate incubation Incubate with this compound start->incubation capture Add Streptavidin Beads incubation->capture wash Wash Beads capture->wash elute Elute Bound Proteins wash->elute analysis Analyze by Mass Spec / Western Blot elute->analysis

Caption: Workflow for Biotin-Affinity Pulldown Assay.

Immunofluorescence for Subcellular Localization

This protocol is used to visualize the localization of this compound within cells, for example, its co-localization with mitochondria in neurons.

  • Cell Culture and Treatment:

    • Culture neurons on glass coverslips.

    • Treat the cells with 50 nM this compound for a specified duration (e.g., 6 hours).

  • Mitochondrial Staining:

    • Incubate the cells with a mitochondrial-specific dye (e.g., MitoTracker Red) according to the manufacturer's instructions.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent such as Triton X-100.

  • This compound Detection:

    • Incubate the cells with a fluorescently-labeled anti-biotin antibody (e.g., conjugated to FITC for green fluorescence).

  • Nuclear Staining and Mounting:

    • Stain the nuclei with DAPI (blue fluorescence).

    • Mount the coverslips onto microscope slides.

  • Imaging:

    • Visualize the cells using a fluorescence microscope, capturing images for each fluorescent channel to assess co-localization.

immunofluorescence_workflow start Start: Culture & Treat Cells with this compound mito_stain Stain Mitochondria (e.g., MitoTracker) start->mito_stain fix_perm Fix and Permeabilize Cells mito_stain->fix_perm biotin_detect Detect this compound with Fluorescent Anti-Biotin Ab fix_perm->biotin_detect dapi_mount Stain Nuclei (DAPI) and Mount biotin_detect->dapi_mount image Image with Fluorescence Microscope dapi_mount->image

Caption: Workflow for Immunofluorescence Co-localization.

Concluding Remarks

This compound has proven to be an indispensable tool for dissecting the complex pharmacology of Celastrol. By enabling the identification of direct molecular targets and the visualization of its subcellular distribution, this compound has provided a deeper understanding of the pathways through which Celastrol exerts its therapeutic effects. Future studies utilizing this and similar chemical probes will continue to uncover novel mechanisms and potential clinical applications for this promising natural compound.

References

A Technical Guide to Celastrol-Biotin Probes for Target Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Celastrol's Pleiotropy

Celastrol (B190767), a pentacyclic triterpenoid (B12794562) extracted from the roots of Tripterygium wilfordii, has garnered significant attention for its potent therapeutic properties, including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects.[1][2][3] This natural product modulates a wide array of cellular processes, such as apoptosis, inflammation, and proteasome activity, by interacting with multiple signaling pathways.[3][4] However, the very breadth of its biological activity—its pleiotropy—presents a significant challenge: identifying the specific molecular targets responsible for its therapeutic effects and potential toxicities.[5][6]

Target deconvolution is a critical step in transforming a promising natural product into a modern therapeutic agent.[5] Chemical proteomics has emerged as a powerful strategy to address this challenge, utilizing specially designed chemical probes to "fish" for binding partners within the complex cellular proteome.[7][8] This guide provides an in-depth overview of the use of Celastrol-biotin probes as a core technique for identifying the direct protein targets of Celastrol, thereby elucidating its mechanism of action.

The Chemical Proteomics Approach: Affinity-Based Protein Profiling

Chemical proteomics employs small molecule probes to understand protein function and identify drug-protein interactions directly in a biological system.[8] A common and effective strategy is affinity-based protein profiling, which involves tagging the small molecule of interest with a high-affinity handle, such as biotin (B1667282).[9]

The Celastrol-biotin probe is a synthetic construct where Celastrol is chemically linked to a biotin molecule.[10][11] The Celastrol moiety acts as the "bait," retaining its ability to bind to its native protein targets, while the biotin tag serves as a powerful "hook." Biotin's extremely high affinity for streptavidin (or its analogs like neutravidin) allows for the efficient capture and enrichment of the probe-protein complexes from a cell lysate using streptavidin-coated beads.[9][12] The enriched proteins can then be identified using high-sensitivity mass spectrometry.[5] This approach allows for the unbiased discovery of direct binding partners that might be missed by indirect methods.

Experimental Workflow for Target Discovery

The overall process of identifying Celastrol targets using a biotinylated probe involves several key stages, from probe incubation to protein identification and validation. The workflow is designed to isolate specific binding partners from the vast excess of non-interacting proteins in a cell lysate.

G cluster_prep Preparation cluster_capture Target Capture & Enrichment cluster_analysis Analysis & Identification cluster_validation Validation A Cell Culture & Lysate Preparation C Incubation: Lysate + Probe A->C B Celastrol-Biotin Probe B->C D Affinity Purification: Streptavidin Beads C->D E Wash Steps (Remove Non-specific Binders) D->E F Elution of Probe-Protein Complexes E->F G SDS-PAGE & In-gel Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Protein Identification & Bioinformatics H->I J Target Validation (e.g., Western Blot, CETSA) I->J

Figure 1. General experimental workflow for Celastrol target identification.

Data Presentation: Identified and Regulated Proteins

Quantitative proteomics studies, both with and without probes, have identified numerous cellular proteins that are either direct targets of or are regulated by Celastrol.

Table 1: Potential Direct Targets of Celastrol Identified by Chemical Probes

This table summarizes proteins identified as potential direct binding partners of Celastrol using affinity probe-based methods.

Identified Protein TargetIdentification MethodCell Line/SystemReference
Annexin A2Celastrol-Biotin Pull-downPANC-1 (Pancreatic Cancer)[10]
eEF1A (eukaryotic elongation factor 1 alpha)Celastrol-Biotin Pull-downPANC-1 (Pancreatic Cancer)[10]
β-TubulinCelastrol-Biotin Pull-downPANC-1 (Pancreatic Cancer)[10]
Peroxiredoxin 1 (Prx I)Triptolide-Biotin Pull-down (competitive binding with Celastrol)MDCK (Canine Kidney)[12][13]
Peroxiredoxin 2 (PRDX2)Protein Chip TechnologyGastric Cancer[9]
IKKα/βAinsliadimer A-Biotin Pull-down (Celastrol is a known IKK inhibitor)Not Specified[9]
Hsp90Inferred from functional assays and probe studiesMultiple[3][10]
Table 2: Proteins Significantly Regulated by Celastrol Treatment

This table includes proteins whose expression levels change significantly upon Celastrol treatment, as identified by large-scale quantitative proteomics. These may include direct targets or downstream effectors.

ProteinRegulationBiological ProcessReference
Heme oxygenase 1 (HMOX1)Up-regulatedOxidative Stress Response[2][14]
Peroxiredoxins (various)Up-regulatedOxidative Stress Response[2][14]
Thioredoxins (various)Up-regulatedOxidative Stress Response[2][14]
HSPA1B (Hsp70)Up-regulatedProtein Folding, Stress Response[1]
HSPD1 (Hsp60)Up-regulatedProtein Folding, Stress Response[1]
Proteins in ER Quality ControlUp-regulatedCytoprotection, Protein Processing[1][2]

Key Signaling Pathways Modulated by Celastrol

The targets identified for Celastrol are often key nodes in critical signaling pathways related to inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Pathway

One of the most well-documented mechanisms of Celastrol is its potent anti-inflammatory effect via the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3] Celastrol has been shown to directly target IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[3] This action blocks the translocation of the active NF-κB dimer to the nucleus, thereby repressing the transcription of pro-inflammatory genes.[4]

G cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa_NFkB IκBα - NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα IkBa p-IκBα Proteasome Proteasome Degradation IkBa->Proteasome NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Celastrol Celastrol Celastrol->IKK inhibits IkBa_NFkB->NFkB

Figure 2. Celastrol inhibits the NF-κB signaling pathway by targeting the IKK complex.
Inhibition of the JAK/STAT Pathway

Celastrol also exerts anti-cancer effects by targeting the JAK/STAT signaling pathway, particularly STAT3, which is often constitutively active in cancer cells.[15] By suppressing the activation and transcriptional activity of STAT3, Celastrol can inhibit tumor growth, proliferation, and invasion.[15] This inhibition can occur downstream of cytokine receptors like the IL-6 receptor.

G cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R binds JAK2 JAK2 IL6R->JAK2 activates STAT3_inactive STAT3 JAK2->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Genes Target Gene Transcription (Proliferation, Survival) Celastrol Celastrol Celastrol->JAK2 inhibits Celastrol->STAT3_active inhibits activation

References

The Role of Biotin in the Study of Hepatocellular Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of biotin (B1667282) in the study of hepatocellular carcinoma (HCC). It consolidates findings on how biotin influences HCC cell biology and its application as a targeting moiety for therapeutic interventions. The information presented is intended to support researchers, scientists, and drug development professionals in advancing the understanding and treatment of HCC.

Biotin's Influence on Hepatocellular Carcinoma Cell Biology

Biotin, a water-soluble B vitamin, is a critical co-factor for several carboxylases essential for metabolism. Emerging evidence indicates that biotin also plays a significant role in regulating gene expression and cell signaling pathways in hepatocellular carcinoma cells. Studies utilizing the human-derived hepatocarcinoma cell line, HepG2, have been instrumental in elucidating these functions.

Research has demonstrated that varying concentrations of biotin in cell culture media lead to significant changes in the abundance of specific proteins in HepG2 cells. These alterations suggest that biotin can modulate cellular processes at the post-transcriptional level. A high-throughput immunoblotting study quantified the abundance of 1,009 proteins in HepG2 cells cultured in media with deficient (0.025 nmol/L), physiological (0.25 nmol/L), and pharmacological (10 nmol/L) concentrations of biotin[1][2]. The abundance of 44 proteins was observed to change by at least 25% in biotin-deficient or biotin-supplemented cells compared to the physiological control[2]. A selection of these biotin-responsive proteins is summarized below.

Protein ClusterSpecific Proteins with Altered AbundanceFunctional RoleReference
Cell Signaling Proteins associated with receptor tyrosine kinase-mediated signaling (e.g., GRB2), Fos, JunSignal transduction, transcriptional regulation[1][2]
Cytoskeleton Homeostasis Proteins involved in maintaining cell structureStructural integrity
Nuclear Structure and Transport Proteins regulating nuclear architecture and molecular transportNuclear function
Neuroscience-Related Proteins Various proteins with roles in neural processesDiverse functions

Key Observation : A notable finding is the increased abundance of proteins involved in receptor tyrosine kinase signaling in biotin-deficient cells. This was associated with increased DNA-binding activities of the transcription factors Fos and Jun.

1.2.1. Cell Culture for Biotin Dependency Studies

  • Cell Line: Human-derived hepatocarcinoma (HepG2) cells are commonly used.

  • Culture Media: Cells are cultured in media containing varying concentrations of biotin to represent deficient, physiological, and pharmacological levels. For example:

    • Deficient: 0.025 nmol/L biotin

    • Physiological (Control): 0.25 nmol/L biotin

    • Pharmacological: 10 nmol/L biotin

  • Incubation: Cells are typically cultured for a period of 10 days to allow for adaptation to the different biotin concentrations before harvesting for analysis.

1.2.2. High-Throughput Immunoblotting

  • Objective: To quantify the abundance of a large number of proteins from whole-cell extracts.

  • Procedure:

    • Harvest HepG2 cells cultured in media with different biotin concentrations.

    • Prepare whole-cell extracts.

    • Quantify the abundance of target proteins using high-throughput immunoblotting techniques. This involves the use of a large panel of antibodies to detect specific proteins.

Biotin deficiency in HepG2 cells has been shown to activate receptor tyrosine kinase (RTK) signaling pathways, leading to downstream effects on gene expression.

Biotin_Deficiency_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Signaling_Proteins Increased Abundance of Signaling Proteins (e.g., GRB2) RTK->Signaling_Proteins Activation Fos_Jun Increased DNA-binding of Fos and Jun (AP-1) Signaling_Proteins->Fos_Jun Nuclear Translocation and Activation AP1_Gene_Expression AP-1 Dependent Gene Expression Fos_Jun->AP1_Gene_Expression Transcriptional Activation Biotin_Deficiency Biotin Deficiency Biotin_Deficiency->RTK

Caption: Biotin deficiency-induced signaling cascade in HCC cells.

Biotin as a Targeting Ligand for Drug Delivery to Hepatocellular Carcinoma

Hepatoma cells, along with several other types of cancer cells, overexpress biotin receptors on their surface. This characteristic can be exploited for targeted drug delivery, enhancing the therapeutic efficacy of anti-cancer agents while minimizing off-target toxicity.

The adsorption of biotin in hepatoma cells is reported to be significantly higher—up to 39.6 times greater—than in normal hepatocytes. This differential expression provides a molecular basis for selectively targeting HCC cells. Biotin can be conjugated to various therapeutic payloads, including small molecules and nanoparticles, to facilitate their uptake by cancer cells through receptor-mediated endocytosis.

Studies have demonstrated the enhanced delivery of therapeutic agents to HCC cells using biotin-conjugated nanoparticles. For instance, biotinylated chitosan (B1678972) (Bio-CS) nanoparticles have been used to deliver plasmid DNA to liver cancer cells.

NanoparticleTarget CellsObservationReference
Bio-CS/plasmid GFP Hepatocellular carcinoma cellsCompetitive inhibition of transfection by free biotin, indicating receptor-mediated uptake.
Bio-CS Nanoparticles Orthotopic liver transplantation model in miceHighest fluorescence intensity in liver cancer tissue compared to unmodified chitosan nanoparticles and free biotin, demonstrating superior tumor targeting.

2.3.1. Synthesis of Biotinylated Chitosan Nanoparticles

  • Objective: To create a targeted delivery vector for therapeutic agents.

  • Materials: Chitosan, biotin, and a therapeutic agent (e.g., plasmid DNA).

  • General Procedure:

    • Graft biotin ligands onto chitosan polymers.

    • Synthesize Bio-CS nanomaterials with liver cancer targeting effects.

    • Load the therapeutic agent into the Bio-CS nanoparticles.

2.3.2. In Vitro Transfection Assay

  • Objective: To assess the efficiency of gene delivery by Bio-CS nanoparticles.

  • Cell Line: Hepatocellular carcinoma cell lines.

  • Procedure:

    • Culture HCC cells.

    • Transfect cells with Bio-CS nanoparticles carrying a reporter gene (e.g., Green Fluorescent Protein - GFP).

    • Include a control group with competitive inhibition by adding free biotin to the culture medium to confirm receptor-mediated uptake.

    • Analyze transfection efficiency using fluorescence microscopy or flow cytometry.

The process of using biotin for targeted drug delivery to HCC cells can be visualized as a multi-step workflow.

Biotin_Targeted_Delivery cluster_cell Target Cell Interaction Biotin Biotin Ligand Conjugate Biotin-Drug Conjugate Biotin->Conjugate Drug Anti-cancer Drug or Nanoparticle Drug->Conjugate Receptor Biotin Receptor Conjugate->Receptor Binding HCC_Cell HCC Cell (Overexpressing Biotin Receptor) Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Workflow of biotin-mediated targeted drug delivery to HCC.

Conclusion

The study of biotin in the context of hepatocellular carcinoma offers two significant avenues for research and therapeutic development. Understanding the intricate role of biotin in regulating HCC cell signaling and gene expression can unveil novel therapeutic targets. Concurrently, leveraging the overexpression of biotin receptors on HCC cells provides a promising strategy for targeted drug delivery, potentially leading to more effective and less toxic cancer therapies. The experimental protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the fight against hepatocellular carcinoma.

References

The Nexus of Metabolism: A Technical Guide to Biotin's Coenzymatic Role in Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), also known as vitamin B7, is an indispensable coenzyme in a vital class of metabolic enzymes known as biotin-dependent carboxylases. These enzymes catalyze the fixation of bicarbonate into metabolically crucial intermediates, playing a central role in gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids. This technical guide provides a comprehensive overview of biotin's function as a coenzyme, detailing the structure and mechanism of the four major human biotin-dependent carboxylases: Pyruvate (B1213749) Carboxylase (PC), Acetyl-CoA Carboxylase (ACC), Propionyl-CoA Carboxylase (PCC), and Methylcrotonyl-CoA Carboxylase (MCC). We present a consolidation of their kinetic properties, tissue-specific expression, and detailed experimental protocols for their study. Furthermore, this guide illustrates the intricate regulatory networks governing these enzymes, offering insights for researchers and professionals in drug development targeting metabolic diseases.

Introduction: Biotin as a Covalent Coenzyme

Biotin is a water-soluble vitamin that functions as a prosthetic group for a family of enzymes known as carboxylases.[1] It is covalently attached to a specific lysine (B10760008) residue within the biotin carboxyl carrier protein (BCCP) domain of these enzymes through an amide linkage, a post-translational modification catalyzed by holocarboxylase synthetase (HCS).[2] This covalent attachment allows the flexible biotin arm to transport a carboxyl group between two distinct active sites within the carboxylase enzyme.[2]

The catalytic action of biotin-dependent carboxylases occurs in a two-step reaction mechanism. In the first step, which takes place in the biotin carboxylase (BC) domain, bicarbonate is activated by ATP to form a carboxyphosphate (B1215591) intermediate. This intermediate then carboxylates the N1' atom of the biotin ring to form carboxybiotin.[3] In the second step, the carboxyl group is transferred from carboxybiotin to a specific substrate in the carboxyltransferase (CT) domain.[3] This fundamental process is critical for introducing a carboxyl group into key metabolic molecules, thereby facilitating major biosynthetic and catabolic pathways.[1][4]

The Four Major Human Biotin-Dependent Carboxylases

In humans, there are four essential mitochondrial biotin-dependent carboxylases that play non-redundant roles in intermediary metabolism.[5][6]

  • Pyruvate Carboxylase (PC): A key anaplerotic enzyme that replenishes the citric acid cycle by converting pyruvate to oxaloacetate. This is a crucial step for gluconeogenesis and is also important for lipogenesis and neurotransmitter synthesis.[7][8]

  • Acetyl-CoA Carboxylase (ACC): Exists in two isoforms, ACC1 and ACC2. ACC1 is a cytosolic enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.[9][10] ACC2 is located on the outer mitochondrial membrane and also produces malonyl-CoA, which acts as an inhibitor of carnitine palmitoyltransferase I (CPT1), thereby regulating fatty acid oxidation.[9]

  • Propionyl-CoA Carboxylase (PCC): Catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA. This reaction is essential for the metabolism of odd-chain fatty acids and the amino acids isoleucine, threonine, methionine, and valine.[11]

  • Methylcrotonyl-CoA Carboxylase (MCC): Involved in the catabolism of the branched-chain amino acid leucine, catalyzing the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[12][13]

Deficiencies in any of these enzymes lead to serious, and often life-threatening, inherited metabolic disorders.[5][7][12]

Quantitative Data on Human Biotin-Dependent Carboxylases

The following tables summarize the available quantitative data on the kinetic properties and tissue distribution of the four major human biotin-dependent carboxylases. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the presence of allosteric effectors.

EnzymeSubstrateKm (µM)Vmax or kcatSource
Pyruvate Carboxylase (PC) Pyruvate~214027.6 fmol/min/cell[3]
ATP---
Bicarbonate---
Acetyl-CoA Carboxylase 1 (ACC1) Acetyl-CoA7.5 ± 1.4(1.0 ± 0.1) x 10² µM/min/mg[14]
ATP---
Bicarbonate---
Acetyl-CoA Carboxylase 2 (ACC2) Acetyl-CoA---
ATP---
Bicarbonate---
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA290-[5]
ATP80-[5]
Bicarbonate3000-[5]
Methylcrotonyl-CoA Carboxylase (MCC) 3-Methylcrotonyl-CoA---
ATP---
Bicarbonate---
Table 1: Kinetic Parameters of Human Biotin-Dependent Carboxylases. Dashes indicate that reliable data for the human enzyme was not found in the performed search.
EnzymePredominant Tissue Expression (Protein/RNA)Subcellular LocalizationSource
Pyruvate Carboxylase (PC) Liver, Kidney, Adipose Tissue, Brain, Skeletal MuscleMitochondria[7][15][16][17]
Acetyl-CoA Carboxylase 1 (ACC1) Lipogenic tissues (Liver, Adipose Tissue), Brain, Placenta, Skeletal MuscleCytosol[2][4][9][10][18]
Acetyl-CoA Carboxylase 2 (ACC2) Oxidative tissues (Heart, Skeletal Muscle), LiverOuter Mitochondrial Membrane[9][10]
Propionyl-CoA Carboxylase (PCC) Widely expressed, high in Liver and KidneyMitochondria[1][11][19][20]
Methylcrotonyl-CoA Carboxylase (MCC) Widely expressed, high in Kidney and LiverMitochondria[5][13][21]
Table 2: Tissue Distribution and Subcellular Localization of Human Biotin-Dependent Carboxylases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize biotin-dependent carboxylases.

Spectrophotometric Assay for Pyruvate Carboxylase Activity

This coupled-enzyme assay measures the production of oxaloacetate by PC.[2] The oxaloacetate is then converted to citrate (B86180) by citrate synthase, which releases Coenzyme A (CoA). The free CoA is detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.[2]

Reagents:

  • 1.0 M Tris-HCl, pH 8.0

  • 0.5 M NaHCO₃

  • 0.1 M MgCl₂

  • 1.0 mM Acetyl-CoA

  • 0.1 M Pyruvate

  • 0.1 M ATP

  • 10 mM DTNB in 100% ethanol (B145695) (prepare fresh)

  • Citrate Synthase (e.g., Sigma C3260, ~1000 U/mL)

  • Cell or tissue extract

Procedure:

  • Prepare a reaction cocktail in a UV-transparent cuvette on ice as follows:

    • Tris-HCl (1.0 M): 100 µL

    • NaHCO₃ (0.5 M): 50 µL

    • MgCl₂ (0.1 M): 50 µL

    • Acetyl-CoA (1.0 mM): 50 µL

    • DTNB (10 mM): 10 µL

    • Citrate Synthase: 5 µL

    • Deionized water: to a final volume of 950 µL

  • Prepare a control cuvette without pyruvate.

  • Incubate the cuvettes in a spectrophotometer at 30°C for 10 minutes to allow for temperature equilibration.[2]

  • Initiate the reaction by adding 50 µL of the cell/tissue extract to each cuvette.

  • Immediately mix by pipetting up and down.

  • Monitor the increase in absorbance at 412 nm for 1-5 minutes.[2]

  • The rate of the reaction is proportional to the PC activity and can be calculated using the molar extinction coefficient of the DTNB product.

Radioisotopic Assay for Acetyl-CoA Carboxylase Activity

This highly sensitive assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product, malonyl-CoA.

Reagents:

  • 1.0 M Tris-HCl, pH 7.5

  • 1.0 M KCl

  • 0.5 M MgCl₂

  • 1.0 M Sodium Citrate

  • 0.1 M Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL)

  • 0.1 M ATP

  • 0.1 M Acetyl-CoA

  • [¹⁴C]NaHCO₃ (specific activity ~50-60 mCi/mmol)

  • 6 M HCl

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube on ice:

    • Tris-HCl (1.0 M): 10 µL

    • KCl (1.0 M): 10 µL

    • MgCl₂ (0.5 M): 2 µL

    • Sodium Citrate (1.0 M): 2 µL

    • DTT (0.1 M): 1 µL

    • BSA (10 mg/mL): 5 µL

    • ATP (0.1 M): 5 µL

    • Acetyl-CoA (0.1 M): 5 µL

    • [¹⁴C]NaHCO₃: 5 µL

    • Deionized water: to a final volume of 90 µL

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme preparation.

  • Incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 20 µL of 6 M HCl. This will acidify the solution and drive off any unreacted [¹⁴C]HCO₃⁻ as ¹⁴CO₂ gas.

  • Centrifuge the tubes to pellet any precipitated protein.

  • Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • The amount of incorporated radioactivity is proportional to the ACC activity.

Western Blot for Detection of Biotinylated Proteins

This method allows for the specific detection of biotinylated carboxylases in a complex protein mixture.

Procedure:

  • Protein Extraction and SDS-PAGE: Extract proteins from cells or tissues using a suitable lysis buffer. Determine protein concentration and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.[1][22]

  • Streptavidin-HRP Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated streptavidin solution (diluted in blocking buffer) for 1 hour at room temperature.[22]

  • Washing: Wash the membrane extensively with TBST (e.g., three washes of 10 minutes each) to remove unbound streptavidin-HRP.[22]

  • Detection: Add a chemiluminescent HRP substrate to the membrane and detect the signal using X-ray film or a digital imaging system. The bands correspond to the biotinylated proteins.

Signaling Pathways and Logical Relationships

The activity of biotin-dependent carboxylases is tightly regulated to meet the metabolic needs of the cell. This regulation occurs at both the allosteric and transcriptional levels.

Allosteric Regulation of Pyruvate Carboxylase

Pyruvate carboxylase is allosterically activated by acetyl-CoA.[9][23] When cellular energy levels are high, as indicated by elevated acetyl-CoA concentrations, PC is activated to direct pyruvate towards gluconeogenesis and replenish the TCA cycle.

Allosteric_Regulation_PC acetyl_coa Acetyl-CoA pc_inactive Pyruvate Carboxylase (Inactive) acetyl_coa->pc_inactive Allosteric Activation pc_active Pyruvate Carboxylase (Active) pc_inactive->pc_active oxaloacetate Oxaloacetate pc_active->oxaloacetate pyruvate Pyruvate pyruvate->pc_active

Allosteric activation of Pyruvate Carboxylase by Acetyl-CoA.
Hormonal and Nutritional Regulation of Acetyl-CoA Carboxylase

ACC is a key regulatory point in fatty acid metabolism and is subject to complex hormonal and nutritional control. Insulin and glucose promote lipogenesis by activating transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), which upregulate the expression of the ACC1 gene.[22][24][25][26] Conversely, during times of energy stress (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) is activated. AMPK phosphorylates and inactivates both ACC1 and ACC2, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation.[16][17][27][28][29][30][31][32]

Regulation_of_ACC cluster_transcriptional Transcriptional Regulation cluster_covalent Covalent Modification insulin Insulin srebp1c SREBP-1c insulin->srebp1c Activates glucose Glucose chrebp ChREBP glucose->chrebp Activates acc1_gene ACC1 Gene srebp1c->acc1_gene Upregulates Transcription chrebp->acc1_gene Upregulates Transcription acc1_protein ACC1 Protein acc1_gene->acc1_protein Translation acc_active ACC (Active) amp High AMP/ATP Ratio (Energy Stress) ampk AMPK amp->ampk Activates ampk->acc_active Phosphorylates acc_inactive ACC-P (Inactive) acc_active->acc_inactive

Transcriptional and covalent regulation of Acetyl-CoA Carboxylase.
A Representative Experimental Workflow for Enzyme Activity Measurement

The following diagram illustrates a typical workflow for determining the activity of a biotin-dependent carboxylase from a biological sample.

Experimental_Workflow start Start: Cell/Tissue Sample homogenization Sample Homogenization (e.g., Sonication, Dounce) start->homogenization centrifugation Centrifugation to remove debris homogenization->centrifugation supernatant Collect Supernatant (Crude Extract) centrifugation->supernatant protein_assay Protein Concentration Assay (e.g., Bradford) supernatant->protein_assay enzyme_assay Enzyme Activity Assay (Spectrophotometric or Radiometric) supernatant->enzyme_assay data_analysis Data Analysis: Calculate Specific Activity (U/mg protein) protein_assay->data_analysis enzyme_assay->data_analysis end End: Results data_analysis->end

Workflow for carboxylase activity measurement.

Conclusion

Biotin's role as a coenzyme for carboxylases is fundamental to central metabolism. The four major human biotin-dependent carboxylases—PC, ACC, PCC, and MCC—are critical for maintaining metabolic homeostasis, and their dysregulation is implicated in a range of diseases, including inherited metabolic disorders, diabetes, and cancer. This technical guide has provided a detailed overview of the function of these enzymes, including their kinetic properties, tissue distribution, and the intricate mechanisms that regulate their activity. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the roles of these vital enzymes and to develop novel therapeutic strategies targeting metabolic diseases. A deeper understanding of the structure, function, and regulation of biotin-dependent carboxylases will continue to be a key area of research with significant implications for human health.

References

Investigating Gene Expression Changes with Biotin-Cel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Biotin-Cel technology for investigating gene expression changes in specific cell populations. This compound leverages the high-affinity interaction between biotin (B1667282) and streptavidin to enable the targeted labeling and isolation of cells of interest, facilitating downstream analysis of their unique gene expression profiles. This technology is particularly valuable for studying complex biological systems, identifying drug targets, and understanding the molecular mechanisms of disease.

Core Principles of this compound Technology

The this compound methodology is founded on the ability to selectively biotinylate cell surface proteins of a target cell population. This can be achieved through various strategies, including the use of antibodies conjugated to biotin that recognize specific cell surface markers or through enzymatic biotinylation in genetically modified cells expressing a biotin ligase. Once labeled, these "this compound" populations can be efficiently isolated from heterogeneous samples using streptavidin-coated magnetic beads or fluorescence-activated cell sorting (FACS). The purified cells are then amenable to a range of molecular analyses, most notably RNA sequencing, to elucidate their transcriptomic landscape.

Experimental Workflows and Protocols

A generalized workflow for a this compound experiment involves cell labeling, isolation, and subsequent gene expression analysis.

Biotin_Cel_Workflow cluster_0 Cell Preparation & Labeling cluster_1 Cell Isolation cluster_2 Gene Expression Analysis Start Start with heterogeneous cell population Labeling Label target cells with this compound reagent Start->Labeling Incubation Incubate with streptavidin-coated beads Labeling->Incubation Magnetic_Separation Isolate labeled cells using magnetic separation Incubation->Magnetic_Separation RNA_Extraction Extract RNA from isolated cells Magnetic_Separation->RNA_Extraction Library_Prep Prepare RNA-seq libraries RNA_Extraction->Library_Prep Sequencing Sequence libraries Library_Prep->Sequencing Data_Analysis Analyze gene expression data Sequencing->Data_Analysis End End Data_Analysis->End Identify differentially expressed genes

Caption: Experimental workflow for this compound technology.

Detailed Experimental Protocols

1. Cell Surface Biotinylation Protocol

This protocol is adapted for labeling adherent cells in culture.[1]

  • Materials:

    • Phosphate-buffered saline (PBS), ice-cold

    • Sulfo-NHS-SS-Biotin

    • Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)

    • Lysis buffer (e.g., RIPA buffer)

    • Cell scrapers

  • Procedure:

    • Wash cultured cells twice with ice-cold PBS to remove any residual media.

    • Prepare a fresh solution of Sulfo-NHS-SS-Biotin in PBS at a concentration of 0.5 mg/mL.

    • Incubate the cells with the biotin solution for 30 minutes at 4°C with gentle agitation.

    • Aspirate the biotin solution and wash the cells three times with quenching buffer to stop the reaction.

    • Lyse the cells directly on the plate with lysis buffer.

    • Collect the cell lysate using a cell scraper and transfer to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the biotinylated proteins to a new tube for downstream applications.

2. Isolation of Biotinylated Cells using Magnetic Beads

  • Materials:

    • Streptavidin-coated magnetic beads

    • Magnetic stand

    • Washing buffer (e.g., PBS with 0.1% BSA)

  • Procedure:

    • Resuspend the streptavidin magnetic beads in the storage buffer.

    • Transfer the desired amount of beads to a new tube.

    • Place the tube on a magnetic stand to capture the beads and discard the supernatant.

    • Wash the beads three times with the washing buffer.

    • Add the cell lysate containing biotinylated cells to the washed beads.

    • Incubate for 30-60 minutes at 4°C with gentle rotation to allow binding.

    • Place the tube on the magnetic stand and discard the supernatant.

    • Wash the bead-cell complexes three times with the washing buffer.

    • The isolated cells are now ready for RNA extraction.

3. RNA Extraction and Library Preparation for RNA Sequencing

Following cell isolation, total RNA is extracted using a commercially available kit suitable for low cell numbers. The quality and quantity of the extracted RNA should be assessed using a Bioanalyzer or a similar instrument. Subsequently, RNA sequencing libraries are prepared using a standard protocol, which typically involves mRNA purification (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

Data Presentation: Quantitative Analysis of Gene Expression Changes

The primary output of a this compound experiment coupled with RNA sequencing is a list of differentially expressed genes between the target and control cell populations. This data is typically presented in a table format.

Table 1: Top 10 Differentially Expressed Genes in this compound Isolated T-cells following Drug Treatment

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
IFNG3.51.2e-82.5e-7
TNF2.83.4e-75.1e-6
IL2RA2.15.6e-67.8e-5
STAT11.91.1e-51.4e-4
CXCL104.28.9e-101.2e-8
GZMB3.12.3e-73.9e-6
FOXP3-2.54.5e-66.2e-5
TGFB1-1.89.8e-51.2e-3
IL10-2.21.5e-51.9e-4
CTLA4-1.52.1e-42.5e-3

This is a hypothetical data table for illustrative purposes.

Application in Drug Development: Investigating Off-Target Effects and Signaling Pathways

This compound technology is a powerful tool for elucidating the on-target and off-target effects of drug candidates. By isolating specific cell populations that are known to express the drug target, researchers can assess the direct impact of the compound on gene expression. Furthermore, this approach can reveal unexpected changes in gene expression in other cell types within a mixed population, providing insights into potential off-target effects.[2]

Case Study: Elucidating Drug-Induced Signaling Pathway Modulation

A common application is to understand how a drug modulates specific signaling pathways. For instance, the mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival and is often dysregulated in cancer. Biotin deficiency has been shown to activate the mTOR signaling pathway.[3][4] A this compound experiment could be designed to investigate how a novel mTOR inhibitor affects gene expression in a targeted cancer cell population.

mTOR_Pathway cluster_0 Upstream Signals cluster_1 mTORC1 Complex cluster_2 Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway.

By analyzing the differentially expressed genes from the this compound experiment, researchers can map these genes to known signaling pathways like mTOR. For example, a decrease in the expression of genes downstream of mTORC1, such as those involved in protein synthesis, would provide strong evidence for the on-target activity of an mTOR inhibitor. Conversely, unexpected changes in genes related to other pathways could indicate off-target effects.

Conclusion

The this compound technology offers a robust and versatile platform for the targeted analysis of gene expression in specific cell populations. Its ability to enrich for cells of interest from complex mixtures provides a high-resolution view of the transcriptomic changes induced by various stimuli, including drug candidates. The detailed protocols and conceptual framework presented in this guide are intended to equip researchers with the knowledge to effectively design and execute this compound experiments, ultimately accelerating the pace of discovery in basic research and drug development.

References

Biotin-Cel: A Technical Guide to Elucidating Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the use of biotin-conjugated cellular probes, herein referred to as "Biotin-Cel," as a powerful tool for the investigation of intracellular signaling pathways. This compound probes, often incorporating cell-penetrating peptides (CPPs), enable the study of protein-protein interactions within the context of living cells, offering a significant advantage over traditional lysate-based assays. This document details the core principles, experimental workflows, and data analysis strategies for utilizing this compound to identify and characterize novel interactions that drive cellular processes. We provide detailed protocols for key experiments, including pull-down assays and subsequent analysis by Western blotting and mass spectrometry. Furthermore, this guide presents quantitative data to inform experimental design and illustrates the application of this compound in dissecting the interaction between Connexin43 (Cx43) and the proto-oncogene c-Src, a critical nexus in cell proliferation and oncogenesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this technology to advance their understanding of cellular signaling.

Introduction to this compound Technology

The study of protein-protein interactions (PPIs) is fundamental to understanding the complex signaling networks that govern cellular function. Traditional methods for studying PPIs, such as co-immunoprecipitation, often rely on cell lysates, which disrupt the natural cellular environment and can lead to the loss of transient or weak interactions. This compound technology overcomes these limitations by employing biotinylated "bait" molecules that can be introduced into living cells.[1][2]

The core of the this compound approach lies in the exceptionally high affinity between biotin (B1667282) and avidin (B1170675) or its derivatives like streptavidin.[1][3][4] This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tool for affinity purification. A typical this compound probe consists of a bioactive molecule, such as a peptide sequence from a protein of interest, fused to a biotin tag. To facilitate entry into living cells, these probes are often conjugated to a cell-penetrating peptide (CPP), such as the TAT peptide derived from the HIV-1 trans-activator of transcription.

Once inside the cell, the this compound probe interacts with its endogenous binding partners. Following a designated incubation period, the cells are lysed, and the biotinylated complexes are captured using avidin or streptavidin immobilized on beads. After stringent washing to remove non-specific binders, the captured proteins are eluted and identified using techniques such as Western blotting or mass spectrometry. This methodology allows for the identification of both known and novel interacting partners within a physiological context.

Quantitative Data for Experimental Design

Careful consideration of the quantitative aspects of the this compound system is crucial for successful experimental design and data interpretation. The following tables summarize key quantitative parameters.

Table 1: Biotin-Avidin/Streptavidin Interaction Properties

ParameterValueReference
Dissociation Constant (Kd) of Biotin-Avidin ~10⁻¹⁵ M
Dissociation Constant (Kd) of Biotin-Streptavidin 10⁻¹³–10⁻¹⁶ M
Binding Rate Constant (Avidin-Biotin) 7 x 10⁷ M⁻¹s⁻¹
Dissociation Rate Constant (Avidin-Biotin) ~10⁻⁷ s⁻¹

Table 2: Recommended Concentration Ranges for Biotinylated Probes

ApplicationBiotinylated Probe ConcentrationReference
Cellular Treatment with CPP-Biotin Peptides 50 µM
In vitro Pull-Down with Biotinylated RNA/DNA 100 - 600 pmol (for ~500 µg of cell lysate)
Biotin Concentration for Proximity Labeling (TurboID) 100 - 500 µM
Biotinylated Antibody for Biolayer Interferometry 5 - 50 µg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in a this compound study, from probe introduction to interacting protein identification.

Cell Culture and Treatment with this compound Probes

This protocol is adapted for adherent human glioma stem cells (GSCs) as described in the study of Cx43 and c-Src interactions.

  • Cell Seeding: Plate human G166 glioma stem cells in 150 cm² flasks at a density of 5 x 10⁶ cells per flask. Culture in RHB-A stem cell medium supplemented with 2% B27, 1% N2, 20 ng/mL EGF, and b-FGF. Process the cells when they reach confluence (typically 2 days after plating).

  • Preparation of this compound Probe Stock Solution: To avoid loss of lyophilized peptide, centrifuge the vial at 8,200 x g for 30 seconds. Dissolve the this compound peptide (e.g., TAT-Cx43₂₆₆₋₂₈₃-Biotin) in the appropriate cell culture medium to a stock concentration of 2 mg/mL.

  • Cellular Treatment: Add the this compound probe stock solution to the cell cultures to achieve the desired final concentration. For the TAT-Cx43₂₆₆₋₂₈₃-Biotin probe, a concentration of 50 µM has been shown to be effective. Incubate the cells for the desired period (e.g., 30 minutes) to allow for cellular uptake and interaction with target proteins. Include a control with a scrambled or irrelevant biotinylated peptide to identify non-specific interactions.

Biotin Pull-Down Assay

This protocol outlines the steps for capturing biotinylated protein complexes from cell lysates.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS (pH 7.4).

    • Lyse the cells in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% IGEPAL) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10-20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin-agarose or magnetic beads.

    • Transfer the required amount of bead slurry to a new tube. The binding capacity of the beads should be considered (e.g., Streptavidin Magnetic Beads bind approximately 30 µg of biotinylated antibody per milligram of beads).

    • Wash the beads three times with lysis buffer or PBS to remove any preservatives.

  • Incubation of Lysate with Beads:

    • Add the cleared cell lysate to the washed streptavidin beads.

    • Incubate the mixture for at least 1 hour at 4°C with gentle rotation to allow for the binding of the this compound probe and its interacting partners to the beads.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads extensively (at least 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins from the beads by adding 2x Laemmli buffer and heating at 100°C for 5 minutes. This will denature the proteins and disrupt the biotin-streptavidin interaction.

    • Alternatively, for mass spectrometry applications where the presence of detergents in Laemmli buffer can interfere with the analysis, elution can be performed using a high concentration of free biotin (e.g., 1 mM biotin in 20 mM ammonium (B1175870) bicarbonate) or harsh denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5).

Analysis of Interacting Proteins
  • SDS-PAGE: Load the eluted protein samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (the "prey") overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a CCD camera or X-ray film.

  • Sample Preparation:

    • Elute the captured proteins from the streptavidin beads using a method compatible with mass spectrometry (e.g., on-bead digestion or elution with a denaturing buffer without detergents).

    • For on-bead digestion, resuspend the beads in a digestion buffer (e.g., 3 M urea (B33335) and 50 mM NH₄HCO₃), reduce with TCEP, alkylate with iodoacetamide, and digest with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a database search algorithm (e.g., Mascot, Sequest).

    • Quantify the relative abundance of the identified proteins to distinguish specific interactors from background contaminants. Label-free quantification (LFQ) is a common method for this purpose.

Visualization of Signaling Pathways and Workflows

Visualizing the complex relationships in cell signaling and experimental procedures is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.

This compound Experimental Workflow

Biotin_Cel_Workflow cluster_cell_culture Cellular Phase cluster_pull_down Affinity Purification cluster_analysis Analysis cell_culture 1. Cell Culture probe_treatment 2. Treatment with this compound Probe cell_culture->probe_treatment cell_lysis 3. Cell Lysis probe_treatment->cell_lysis incubation 5. Incubation of Lysate with Beads cell_lysis->incubation bead_prep 4. Streptavidin Bead Preparation bead_prep->incubation washing 6. Washing incubation->washing elution 7. Elution washing->elution western_blot 8a. Western Blotting elution->western_blot mass_spec 8b. Mass Spectrometry elution->mass_spec

Caption: Workflow for studying protein-protein interactions using this compound.

c-Src Signaling Pathway Investigated by Biotin-Cx43 Probe

The interaction between the C-terminal tail of Connexin43 (Cx43) and the proto-oncogenic tyrosine kinase c-Src is a critical regulatory point in cell communication and proliferation, particularly in the context of glioma. A this compound probe comprising the Cx43 C-terminal sequence can be used to pull down c-Src and its associated signaling components.

c_Src_Signaling cluster_probe This compound Probe cluster_complex Pulled-Down Complex cluster_downstream Downstream Signaling Biotin_Cx43 Biotin-TAT-Cx43(266-283) c_Src c-Src Biotin_Cx43->c_Src interacts with CSK CSK c_Src->CSK inhibited by PTEN PTEN c_Src->PTEN inhibited by Ras Ras c_Src->Ras PI3K PI3K c_Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK mTORC1 mTORC1 ERK->mTORC1 Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->mTORC1 mTORC1->Proliferation

Caption: Interaction of a Biotin-Cx43 probe with the c-Src signaling nexus.

Applications in Drug Development

The this compound methodology holds significant promise for drug discovery and development. By enabling the identification of specific protein-protein interactions within a given signaling pathway, it can facilitate the discovery of novel drug targets. Furthermore, this compound can be employed to assess the on-target and off-target effects of small molecule inhibitors. A biotinylated version of a drug candidate could be used to pull down its direct binding partners in a cellular context, providing valuable insights into its mechanism of action and potential side effects. The ability to study these interactions in living cells makes this technique particularly relevant for preclinical drug development.

Conclusion

This compound technology represents a robust and versatile platform for the exploration of cellular signaling pathways. Its key advantage lies in the ability to study protein-protein interactions within the native cellular environment, providing a more accurate representation of the dynamic processes that govern cell function. By combining the high-affinity biotin-streptavidin interaction with cell-penetrating peptides, researchers can effectively capture and identify the components of specific signaling complexes. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to successfully implement this powerful technique in their own studies, ultimately contributing to a deeper understanding of cell biology and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Biotin-Affinity Pulldown Assay using a Biotinylated Cellular Probe (Biotin-Cel)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The biotin-affinity pulldown assay is a powerful and versatile technique used to isolate and identify specific binding partners to a molecule of interest from a complex mixture such as a cell lysate.[1][2] This method is based on the extraordinarily strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and streptavidin or avidin.[3][4] The dissociation constant (Kd) for the biotin-streptavidin interaction is in the femtomolar range, making it one of the strongest known biological interactions.[1] In this assay, a biotinylated "bait" molecule, referred to here as "Biotin-Cel" (a biotinylated cellular component such as a protein, nucleic acid, or small molecule), is used to capture its interacting partners ("prey") from a cell or tissue lysate. The resulting complex is then selectively captured using streptavidin- or avidin-conjugated beads. After washing away non-specific binders, the prey proteins are eluted and can be identified by various downstream applications like Western blotting or mass spectrometry. This technique is invaluable for studying protein-protein, protein-DNA, and protein-RNA interactions, thereby elucidating cellular pathways and identifying potential drug targets.

Experimental Workflow

The overall workflow of a biotin-affinity pulldown assay is depicted below.

G cluster_prep Preparation cluster_binding Binding cluster_capture Capture cluster_purification Purification cluster_analysis Analysis Biotin_Cel This compound Probe (Biotinylated Bait) Incubation Incubate this compound with Cell Lysate Biotin_Cel->Incubation Cell_Lysate Cell Lysate (Source of Prey Proteins) Cell_Lysate->Incubation Capture_Complex Capture this compound: Prey Complex Incubation->Capture_Complex Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Capture_Complex Wash Wash to Remove Non-specific Binders Capture_Complex->Wash Elution Elute Prey Proteins Wash->Elution Analysis Downstream Analysis (e.g., Western Blot, Mass Spec) Elution->Analysis

Caption: Workflow of the Biotin-Affinity Pulldown Assay.

Detailed Experimental Protocol

This protocol provides a general guideline for performing a biotin-affinity pulldown assay. Optimization of specific conditions such as incubation times, temperatures, and buffer compositions may be necessary depending on the specific this compound probe and the interacting partners being investigated.

Materials and Reagents:

  • This compound Probe: Your biotinylated protein, DNA, RNA, or small molecule of interest.

  • Cell Lysate: Prepared from cells or tissues expressing the potential interacting molecules.

  • Streptavidin- or Avidin-conjugated Beads: Magnetic beads or agarose (B213101) resin.

  • Lysis Buffer: e.g., RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Binding/Wash Buffer: e.g., PBS or TBS with a low concentration of detergent (e.g., 0.05% Tween-20).

  • Elution Buffer:

    • For Strong Interaction: SDS-PAGE sample buffer (denaturing).

    • For Mild Elution: High salt buffer, a buffer with a low pH, or a buffer containing free biotin (e.g., 2-10 mM biotin).

  • Neutralization Buffer (for acidic elution): e.g., 1M Tris-HCl, pH 8.5.

Protocol Steps:

  • Preparation of Cell Lysate: a. Culture and harvest cells of interest. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris. f. Collect the supernatant, which contains the soluble proteins (the "prey"). Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Preparation of Streptavidin Beads: a. Resuspend the streptavidin beads thoroughly. b. Transfer the desired amount of bead slurry to a new microcentrifuge tube. For example, use 50 µL of bead slurry per pulldown reaction. c. Place the tube on a magnetic stand to separate the beads and discard the supernatant. d. Wash the beads by adding 500 µL of binding/wash buffer and resuspending. Separate the beads on the magnetic stand and discard the supernatant. Repeat this wash step two more times. e. After the final wash, resuspend the beads in binding/wash buffer to the original volume.

  • Binding of this compound to Prey Proteins: a. In a microcentrifuge tube, combine the desired amount of this compound probe with a sufficient amount of cell lysate (e.g., 500 µg - 1 mg of total protein). The optimal amount of the this compound probe should be determined empirically. b. Adjust the final volume with binding/wash buffer. c. Incubate the mixture for 1-4 hours at 4°C on a rotator to allow the this compound to bind to its interacting partners.

  • Capture of the this compound-Prey Complex: a. Add the pre-washed streptavidin beads to the incubation mixture from step 3. b. Incubate for an additional 1-2 hours at 4°C on a rotator to allow the biotinylated complex to bind to the streptavidin beads.

  • Washing: a. Place the tube on a magnetic stand and discard the supernatant. b. Wash the beads with 500 µL - 1 mL of ice-cold binding/wash buffer to remove non-specific binders. Resuspend the beads completely during each wash. c. Repeat the wash step 3-5 times. Increasing the stringency of the washes can be achieved by increasing the salt concentration or the detergent concentration in the wash buffer.

  • Elution: a. After the final wash, remove all the supernatant. b. Elute the bound proteins from the beads using one of the following methods:

    • Denaturing Elution: Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes. The supernatant will be ready for loading onto an SDS-PAGE gel.
    • Non-denaturing Elution: Add an appropriate elution buffer (e.g., high salt, low pH, or free biotin) and incubate for a specific time (e.g., 10-30 minutes) at room temperature or 37°C. If using an acidic elution buffer, neutralize the eluate with a neutralization buffer. c. Separate the beads on a magnetic stand and collect the supernatant containing the eluted proteins.

  • Downstream Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using an antibody against a specific protein of interest. b. For identification of unknown interacting partners, the eluted sample can be subjected to mass spectrometry analysis.

Data Presentation

Quantitative data from biotin-affinity pulldown assays can be summarized to compare the enrichment of target proteins under different conditions.

Table 1: Quantitative Analysis of Pulldown Efficiency

Condition Bait Protein Prey Protein Input (Relative Units) Eluate (Relative Units) Fold Enrichment
ExperimentalBiotin-Protein XProtein Y1008508.5
Negative Control 1Biotin onlyProtein Y100200.2
Negative Control 2Unbiotinylated Protein XProtein Y100150.15

Fold Enrichment = (Eluate Signal / Input Signal) of the experimental sample relative to the negative control.

Table 2: Optimization of Binding Conditions

Parameter Condition Yield of Prey Protein (µg) Purity (%)
Incubation Time 1 hour5.285
2 hours8.188
4 hours8.587
Temperature 4°C8.188
Room Temperature7.580
Wash Buffer Salt 150 mM NaCl8.188
300 mM NaCl6.992
500 mM NaCl5.395

Signaling Pathway Diagram

The biotin-affinity pulldown assay can be instrumental in mapping protein-protein interactions within a signaling cascade. The following diagram illustrates a hypothetical signaling pathway that could be investigated using this technique.

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor (this compound Bait) Ligand->Receptor binds Adaptor Adaptor Protein Receptor->Adaptor recruits Kinase1 Kinase 1 Adaptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene TF->Gene transcribes Response Cellular Response Gene->Response

Caption: A hypothetical signaling cascade initiated by ligand binding.

References

Application Notes and Protocols for In Vivo Target Identification Using Biotin-Cel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of a bioactive compound's cellular targets is a critical step in drug discovery and chemical biology. It provides insights into the mechanism of action, potential off-target effects, and pathways for further therapeutic development. Biotin-Cel, a biotinylated derivative of the natural product Celastrol, serves as a powerful chemical probe for in vivo target identification. Celastrol is known for its anti-tumor, anti-inflammatory, and anti-obesity properties, making the elucidation of its protein targets of significant interest.

This document provides detailed application notes and experimental protocols for utilizing this compound to identify its binding proteins in a cellular context. The methodology leverages the high-affinity interaction between biotin (B1667282) and streptavidin for the enrichment and subsequent identification of target proteins by mass spectrometry.

Principle of the Method

The core principle of this technique involves introducing this compound into living cells or in vivo models. The Celastrol moiety of the probe interacts with its specific protein targets. Following this interaction, the cells are lysed, and the biotin-tagged protein complexes are captured using streptavidin-conjugated beads. After stringent washing steps to remove non-specifically bound proteins, the target proteins are eluted and identified using quantitative proteomics techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Below is a graphical representation of the experimental workflow:

Biotin_Cel_Workflow This compound In Vivo Target Identification Workflow Biotin_Cel This compound Probe Cells In Vivo System (e.g., Cultured Cells, Animal Model) Biotin_Cel->Cells Incubation Lysis Cell Lysis Cells->Lysis Pull_Down Affinity Pull-Down Lysis->Pull_Down Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Pull_Down Wash Washing Steps Pull_Down->Wash Elution Elution Wash->Elution MS LC-MS/MS Analysis Elution->MS Data_Analysis Data Analysis & Target Identification MS->Data_Analysis

Caption: Experimental workflow for identifying protein targets of this compound.

Experimental Protocols

Protocol 1: In Vivo Labeling of Target Proteins with this compound

This protocol describes the treatment of live cells with this compound to label its interacting proteins.

Materials:

  • This compound (Celastrol-Biotin)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Culture cells to 70-80% confluency in the appropriate cell culture medium.

  • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.

  • Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator. A vehicle control (DMSO) should be run in parallel.

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound this compound.

  • Harvest the cells by scraping in ice-cold PBS.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C for subsequent pull-down assay.

Protocol 2: this compound Pull-Down Assay and Mass Spectrometry Analysis

This protocol details the affinity purification of this compound-bound proteins and their identification by LC-MS/MS.

Materials:

  • Cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Streptavidin-agarose beads

  • Wash buffer (e.g., lysis buffer with reduced detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing 2 mM biotin)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • LC-MS/MS system

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (clarified lysate).

  • Affinity Pull-Down:

    • Equilibrate the streptavidin-agarose beads by washing three times with lysis buffer.

    • Incubate the clarified lysate with the equilibrated streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a parallel lysate with beads that have not been exposed to this compound.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C.

    • Discard the supernatant.

    • Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by resuspending the beads in elution buffer and boiling for 10 minutes.

    • Alternatively, for on-bead digestion, proceed directly to the next step after the final wash.

  • Sample Preparation for Mass Spectrometry (On-Bead Digestion):

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Digest the proteins by adding trypsin (e.g., 1 µg) and incubating overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS. The specific instrument settings and gradients should be optimized for the mass spectrometer being used.

Data Presentation

Quantitative proteomics allows for the differentiation of specifically bound proteins from background contaminants. The following table summarizes representative quantitative data from a SILAC-based proteomics experiment designed to identify Celastrol binding proteins. In such an experiment, cells grown in "heavy" isotope-containing media are treated with this compound, while cells in "light" media are treated with a control. The ratio of heavy to light (H/L) for each identified protein indicates its enrichment in the this compound pull-down.

ProteinGeneFunctionSILAC Ratio (H/L)p-valueReference
Heat shock protein 90-alphaHSP90AA1Molecular chaperone5.8< 0.01[1]
CDC37 homologCDC37Co-chaperone for kinases4.5< 0.01[1]
Peroxiredoxin-1PRDX1Redox regulation3.9< 0.05[2]
ThioredoxinTXNRedox regulation3.2< 0.05[2]
Tubulin beta chainTUBBCytoskeleton1.2> 0.05[2]

This table is a composite representation based on published data on Celastrol targets and may not reflect the results of a single this compound experiment.

Signaling Pathway Analysis

Celastrol is known to modulate several key signaling pathways, including the NF-κB and ERK pathways. This compound can be a valuable tool to dissect the direct interactions of Celastrol within these cascades. For instance, by identifying direct binding partners, researchers can pinpoint the initial steps of pathway modulation by the compound.

The following diagram illustrates a simplified representation of the ERK signaling pathway and indicates potential points of interaction for Celastrol, which can be investigated using this compound.

ERK_Signaling_Pathway Simplified ERK Signaling Pathway and Potential Celastrol Targets cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_n ERK1/2 ERK->ERK_n Translocates HSP90 HSP90 HSP90->Raf Chaperones CDC37 CDC37 CDC37->Raf Co-chaperones Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates Biotin_Cel This compound Biotin_Cel->HSP90 Identified Interaction Biotin_Cel->CDC37

Caption: Celastrol targets like HSP90 and CDC37, identified using this compound, play a role in the ERK signaling pathway.

Conclusion

This compound is a versatile and effective chemical probe for the in vivo identification of Celastrol's protein targets. The protocols and application notes provided here offer a comprehensive guide for researchers to utilize this tool in their own studies. By combining affinity purification with quantitative mass spectrometry, this compound enables the robust identification of direct binding partners, thereby facilitating a deeper understanding of the molecular mechanisms underlying the therapeutic effects of Celastrol. This approach can be adapted to other biotinylated small molecules for broad applications in drug discovery and chemical biology.

References

Application Note: A Step-by-Step Guide for Cell Surface Protein Labeling with Biotin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cell surface proteins are integral to a vast array of physiological and pathological processes, including signal transduction, cell adhesion, and immune responses.[] Consequently, they are primary targets for therapeutic drug development.[2][3] A robust method for isolating and analyzing these proteins is crucial for advancing our understanding of cellular function and for the development of novel therapeutics. Biotinylation, the process of covalently attaching biotin (B1667282) to proteins, has become a powerful and widely used technique for labeling and purifying cell surface proteins.[4]

This application note provides a detailed, step-by-step guide for the biotinylation of cell surface proteins. The protocol is designed to be a comprehensive resource for researchers, offering clear instructions and quantitative data to ensure reproducible and reliable results. The method leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for the specific capture of labeled proteins.[5][6]

Experimental Overview

The workflow for cell surface protein biotinylation involves several key stages, beginning with the labeling of exposed primary amines on extracellular domains of proteins with a membrane-impermeable biotinylation reagent.[7] The reaction is then quenched, and the cells are lysed. The biotinylated proteins are subsequently isolated from the cell lysate using avidin or streptavidin-conjugated beads. Finally, the captured proteins are eluted and can be analyzed by various downstream applications such as Western blotting or mass spectrometry.[2]

experimental_workflow cluster_cell_prep Cell Preparation cluster_biotinylation Biotinylation cluster_quenching_lysis Quenching & Lysis cluster_isolation_analysis Isolation & Analysis cell_culture 1. Cell Culture wash_cells 2. Wash Cells cell_culture->wash_cells add_biotin 3. Add Biotin Reagent wash_cells->add_biotin incubate 4. Incubate on Ice add_biotin->incubate quench 5. Quench Reaction incubate->quench lyse 6. Lyse Cells quench->lyse isolate 7. Isolate Biotinylated Proteins lyse->isolate analyze 8. Downstream Analysis (Western Blot / Mass Spec) isolate->analyze

Figure 1: A high-level overview of the cell surface protein biotinylation workflow.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the cell surface protein biotinylation protocol. These values are starting points and may require optimization depending on the cell type and experimental goals.

Parameter Recommended Range/Value Notes
Cell Confluency 85-95%Ensures a sufficient number of cells for labeling.[8]
Biotin Reagent Concentration 0.5 - 2.5 mg/mLThe optimal concentration should be determined empirically.[9][10][11][12]
Incubation Time (Biotinylation) 10 - 30 minutesLonger incubation times may lead to internalization of the biotin reagent.[8][9][12][13]
Incubation Temperature (Biotinylation) 4°C or on iceReduces membrane fluidity and endocytosis.[5][9][12]
Quenching Solution Concentration 50 - 100 mM Glycine or TrisEffectively stops the biotinylation reaction.[9][11][12]
Incubation Time (Quenching) 5 - 10 minutes (repeated 2-3 times)Ensures complete inactivation of the biotin reagent.[9][11][12]
Lysis Buffer Incubation Time 10 - 60 minutesTime may vary depending on the lysis buffer composition and cell type.[9][12]
Streptavidin/NeutrAvidin Bead Slurry 40 - 50 µL of 50% slurry per sampleThe amount of beads may need to be adjusted based on the expected yield of biotinylated proteins.[9][12]
Incubation with Beads 2 hours to overnightLonger incubation can increase the capture of biotinylated proteins.[9][12]
Elution Temperature 65 - 70°CAvoid boiling, as it can cause aggregation of membrane proteins.[9][12]

Detailed Experimental Protocol

This protocol is optimized for adherent mammalian cells in a 10 cm dish. Modifications may be necessary for suspension cells or different culture formats.

Materials:

  • Cells of interest

  • Phosphate-Buffered Saline (PBS) , ice-cold

  • Biotinylation Reagent: e.g., EZ-Link™ Sulfo-NHS-SS-Biotin

  • Quenching Buffer: 100 mM Glycine in ice-cold PBS

  • Lysis Buffer: (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin or NeutrAvidin Agarose Beads

  • Wash Buffers: (e.g., high salt, low salt, and no detergent buffers)

  • Elution Buffer: (e.g., 2x SDS-PAGE sample buffer with DTT for cleavable biotin)

  • Cell Scraper

  • Microcentrifuge Tubes

  • Rotating wheel or rocker

Procedure:

  • Cell Preparation:

    • Grow cells to 85-95% confluency in a 10 cm dish.[8]

    • On the day of the experiment, place the dish on ice.

    • Gently wash the cells twice with 10 mL of ice-cold PBS to remove any residual serum proteins.

  • Biotinylation:

    • Prepare the biotinylation reagent solution immediately before use by dissolving it in ice-cold PBS to a final concentration of 0.5-2.5 mg/mL.[9][11][12]

    • Aspirate the final PBS wash and add 5 mL of the biotinylation solution to the cells, ensuring the entire surface is covered.

    • Incubate the dish on a rocking platform at 4°C for 10-30 minutes.[8][9][12]

  • Quenching:

    • Aspirate the biotinylation solution.

    • Add 10 mL of ice-cold Quenching Buffer to the dish.

    • Incubate for 5 minutes at 4°C on a rocking platform.

    • Repeat the quenching step two more times for a total of three washes.[11][12]

  • Cell Lysis:

    • Aspirate the final quenching solution.

    • Add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL) to the dish.

    • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on a rotator at 4°C for 30-60 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[9][12]

    • Transfer the supernatant to a new pre-chilled tube. This fraction contains the solubilized proteins.

  • Isolation of Biotinylated Proteins:

    • Take a small aliquot of the supernatant to serve as the "Total Lysate" or "Input" control.

    • Prepare the streptavidin/neutravidin beads by washing them according to the manufacturer's instructions.

    • Add the appropriate volume of washed bead slurry (e.g., 50 µL of a 50% slurry) to the remaining lysate.[9]

    • Incubate the lysate-bead mixture on a rotator at 4°C for 2 hours to overnight.[9][12]

    • Pellet the beads by centrifugation at a low speed (e.g., 3,000 x g) for 1 minute at 4°C.[12]

    • Collect the supernatant, which represents the "Unbound" or "Intracellular" fraction.

    • Wash the beads three to five times with ice-cold Lysis Buffer or other appropriate wash buffers to remove non-specifically bound proteins.

  • Elution and Downstream Analysis:

    • After the final wash, remove the supernatant.

    • Add 50 µL of 2x SDS-PAGE sample buffer (containing a reducing agent like DTT if using a cleavable biotin linker) to the beads.

    • Heat the samples at 65-70°C for 10 minutes to elute the bound proteins.[9][12]

    • Pellet the beads by centrifugation and collect the supernatant containing the eluted, biotinylated proteins.

    • The samples (Total Lysate, Unbound, and Eluted) are now ready for analysis by Western blot or mass spectrometry.

detailed_protocol_workflow cluster_prep Preparation cluster_labeling Labeling cluster_quench_lyse Quenching & Lysis cluster_capture_elute Capture & Elution start Start with 85-95% Confluent Cells wash1 Wash with ice-cold PBS (2x) start->wash1 add_biotin Add Sulfo-NHS-SS-Biotin (0.5-2.5 mg/mL) wash1->add_biotin incubate_biotin Incubate at 4°C (10-30 min) add_biotin->incubate_biotin add_quench Add Quenching Buffer (100 mM Glycine) incubate_biotin->add_quench incubate_quench Incubate at 4°C (5 min) Repeat 3x add_quench->incubate_quench lyse_cells Add Lysis Buffer & Scrape Cells incubate_quench->lyse_cells centrifuge_lysate Clarify Lysate by Centrifugation lyse_cells->centrifuge_lysate add_beads Add Streptavidin Beads to Supernatant centrifuge_lysate->add_beads incubate_beads Incubate at 4°C (2h - overnight) add_beads->incubate_beads wash_beads Wash Beads (3-5x) incubate_beads->wash_beads elute Elute with Sample Buffer (65-70°C, 10 min) wash_beads->elute end end elute->end Analyze by WB/MS

Figure 2: A detailed step-by-step workflow for cell surface protein biotinylation.

Applications in Drug Development

The ability to specifically label and isolate cell surface proteins is invaluable in the field of drug development.[] This technique can be applied to:

  • Target Identification and Validation: Identify novel cell surface drug targets.

  • Pharmacodynamics: Study how a drug affects the expression and trafficking of its target protein on the cell surface.[5]

  • Antibody-Drug Conjugate (ADC) Development: Characterize the surface antigens targeted by ADCs.[]

  • Biomarker Discovery: Identify cell surface biomarkers for disease diagnosis and patient stratification.

Troubleshooting

Problem Possible Cause Solution
Low Yield of Biotinylated Proteins - Inefficient labeling- Optimize biotin reagent concentration and incubation time. - Ensure the biotin reagent is fresh and properly dissolved.
- Insufficient number of cells- Use a higher number of cells or increase the confluency.[8]
- Inefficient protein solubilization- Try a different lysis buffer.
Contamination with Intracellular Proteins - Cell membrane integrity compromised- Handle cells gently during washing steps. - Ensure the biotinylation reaction is performed at 4°C.
- Biotin reagent is membrane-permeable- Use a sulfo-NHS ester-based biotin, which is membrane-impermeable.
High Background in Western Blots - Insufficient quenching- Increase the number of quenching steps or the concentration of the quenching agent.
- Inadequate washing of beads- Increase the number of wash steps and use appropriate wash buffers.
- Free biotin in the sample- Ensure cells are thoroughly washed before lysis to remove any free biotin from the culture medium.[14]

Conclusion

Cell surface protein biotinylation is a robust and versatile method for the selective labeling and isolation of this critical class of proteins. The detailed protocol and quantitative guidelines provided in this application note offer a solid foundation for researchers to successfully implement this technique. Careful optimization of the key parameters will ensure high-quality, reproducible data, thereby accelerating research and drug development efforts targeting the cell surface proteome.

References

Biotin-Cel: A Powerful Tool for Elucidating Protein-Protein Interactions in a Cellular Context

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. The Biotin-Cel protocol offers a robust method for investigating these interactions within the complex intracellular environment. This technique utilizes biotinylated cell-penetrating peptides (CPPs) to introduce a "bait" peptide into living cells, allowing for the capture and subsequent identification of its interacting protein partners. This approach provides a significant advantage over traditional in vitro methods by preserving the native cellular context, thereby yielding more physiologically relevant data.

Principle of the this compound Technology

The this compound protocol is based on the high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or its derivatives like streptavidin and NeutrAvidin)[1][2]. A peptide of interest, fused to a cell-penetrating peptide sequence and a biotin tag, is introduced into living cells. The CPP facilitates the translocation of the biotinylated "bait" peptide across the cell membrane. Inside the cell, the bait peptide interacts with its endogenous protein partners. Following cell lysis, the resulting protein complexes are captured using avidin-conjugated beads. The captured proteins are then eluted and identified, typically by mass spectrometry, providing a snapshot of the protein interaction network of the bait peptide.

Advantages and Limitations

Advantages:

  • In Vivo Interactions: The primary advantage is the ability to study interactions within a living cell, preserving the natural protein conformations and the presence of relevant post-translational modifications.

  • Dynamic Interactions: The method can be adapted to study transient or signal-dependent interactions by stimulating specific cellular pathways before or during the experiment[3][4].

  • High Specificity: The extremely strong and specific interaction between biotin and avidin ensures efficient and clean purification of the protein complexes[1].

  • Versatility: The protocol can be applied to a wide range of cell types and can be used to investigate various biological questions, from mapping signaling pathways to identifying drug targets.

Limitations:

  • CPP-Related Artifacts: The use of CPPs may sometimes lead to non-specific interactions or alter the subcellular localization of the bait peptide.

  • Overexpression Effects: Overexpression of the bait peptide could lead to non-physiological interactions.

  • Steric Hindrance: The biotin tag or the CPP sequence could potentially interfere with the natural interactions of the peptide of interest.

Experimental Workflow

The this compound protocol involves a series of sequential steps, from the preparation of cells and peptides to the final analysis of interacting proteins.

Biotin_Cel_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Incubation Incubation with Living Cells Cell_Culture->Incubation Peptide_Prep Biotinylated CPP Preparation Peptide_Prep->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Pull_Down Avidin Pull-Down Cell_Lysis->Pull_Down Wash Washing Steps Pull_Down->Wash Elution Elution Wash->Elution MS_Analysis Mass Spectrometry Elution->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: Experimental workflow of the this compound protocol.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and bait peptides.

1. Cell Culture and Plating:

  • Culture the cells of interest to confluence in appropriate growth medium. For example, human G166 glioma stem cells can be plated in 150 cm² flasks.

  • It is recommended to prepare at least two flasks or plates per experimental condition to ensure reproducibility.

2. Preparation of Biotinylated Cell-Penetrating Peptides (Biotin-CPPs):

  • Synthesize the peptide of interest with an N-terminal or C-terminal fusion to a CPP (e.g., TAT) and a biotin tag. A control peptide, such as the CPP-biotin alone or a scrambled version of the bait peptide, should be included to identify non-specific interactions.

  • Dissolve the lyophilized Biotin-CPPs in the appropriate cell culture medium to a desired stock concentration (e.g., 2 mg/mL).

3. Incubation of Biotin-CPPs with Living Cells:

  • Add the Biotin-CPP solution to the cell culture medium to achieve the final working concentration.

  • Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 30 minutes) to allow for peptide uptake and interaction with intracellular partners. The incubation time may need to be optimized depending on the specific interaction being studied.

4. Cell Lysis:

  • After incubation, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove excess peptide.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the protein complexes.

5. Avidin Pull-Down:

  • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Add NeutrAvidin or streptavidin-conjugated agarose (B213101) beads to the cleared lysates and incubate overnight at 4°C with gentle rotation to allow for the capture of biotinylated peptide-protein complexes.

6. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by using a competitive elution buffer containing a high concentration of free biotin.

7. Protein Identification and Analysis:

  • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

  • For a comprehensive analysis, identify the proteins by mass spectrometry (e.g., LC-MS/MS).

  • The identified proteins are then compared to the control pull-down to identify specific interaction partners of the bait peptide.

Data Presentation

Quantitative data from mass spectrometry analysis can be summarized in tables to clearly present the identified interacting proteins and their relative abundance.

Table 1: Hypothetical Quantitative Mass Spectrometry Data for a Bait Peptide "X"

Protein IDGene NameBait "X" Abundance (Normalized Spectral Counts)Control Abundance (Normalized Spectral Counts)Fold Change (Bait/Control)p-value
P12345GENE1150530.0< 0.001
Q67890GENE2125815.6< 0.001
R54321GENE380240.0< 0.005
S98765GENE41071.40.250

This table represents example data and is for illustrative purposes only.

Application in Signaling Pathway Elucidation

The this compound protocol is particularly useful for mapping signaling pathways. By using a peptide that represents a specific domain of a signaling protein, researchers can identify its upstream regulators and downstream effectors. For instance, a biotinylated peptide corresponding to a phosphorylated tyrosine residue can be used to capture interacting SH2 domain-containing proteins.

Signaling_Pathway cluster_pathway Example Signaling Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Bait_Peptide This compound Bait Peptide (Phospho-peptide) Kinase1->Bait_Peptide Phosphorylates Kinase2 Kinase 2 (Identified Interactor) Bait_Peptide->Kinase2 Recruits Downstream_Effector Downstream Effector Kinase2->Downstream_Effector Activates

Caption: Elucidating a signaling pathway with this compound.

Conclusion

The this compound protocol provides a powerful and versatile approach for the study of protein-protein interactions in their native cellular environment. By combining the specificity of the biotin-avidin interaction with the cell-penetrating ability of CPPs, this method enables the identification of physiologically relevant protein complexes. For researchers in basic science and drug development, the this compound protocol offers a valuable tool to unravel complex biological networks and identify novel therapeutic targets.

References

Application of Biotin-Based Technologies in Live-Cell Imaging: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of biotin (B1667282) in live-cell imaging provides a versatile and powerful toolkit for elucidating complex biological processes. This document details the principles, protocols, and applications of two prominent biotin-based labeling strategies: bioorthogonal labeling with Biotin-Cel (a conceptual representative for biotin-tetrazine conjugates) and enzyme-mediated biotinylation using Biotin Ligase (BirA). These methods enable the specific visualization of biomolecules, the study of protein dynamics, and the mapping of cellular signaling pathways in their native environment.

Principle of Technologies

Biotin-based live-cell imaging technologies primarily rely on the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, providing a stable and specific means of labeling and detection.

1. Bioorthogonal "Click" Chemistry with this compound:

This approach utilizes a two-step "pre-targeting" strategy.[1] First, a biomolecule of interest is tagged with a bioorthogonal reactive group, such as trans-cyclooctene (B1233481) (TCO). This can be achieved through metabolic labeling, genetic encoding of unnatural amino acids, or conjugation to antibodies.[1] Subsequently, a biotin conjugate carrying the complementary reactive group, such as methyltetrazine (MeTz) (represented here as "this compound"), is introduced. The MeTz and TCO groups rapidly and specifically "click" together via an inverse-electron-demand Diels-Alder cycloaddition, forming a stable covalent bond under physiological conditions without the need for toxic catalysts.[1] The biotinylated target is then visualized using fluorescently labeled streptavidin.[1]

2. Enzymatic Labeling with Biotin Ligase (BirA):

This method offers high specificity through enzymatic recognition. A protein of interest is genetically fused with a short, 15-amino acid acceptor peptide (AP).[2] The E. coli enzyme, Biotin Ligase (BirA), specifically recognizes this peptide and catalyzes the covalent attachment of biotin to a lysine (B10760008) residue within the AP tag. This biotinylation can be performed on live cells by adding recombinant BirA and biotin to the cell culture medium. The biotinylated protein can then be detected with fluorescently labeled streptavidin conjugates.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of these biotin-based imaging techniques.

Table 1: Bioorthogonal Labeling with this compound (Biotin-PEG4-MeTz)

ParameterTypical RangeConsiderations
TCO-functionalized probe concentration10 - 100 µMDependent on the specific probe and labeling efficiency.
This compound (Biotin-PEG4-MeTz) concentration1 - 50 µMLower concentrations are often sufficient due to fast kinetics.
Incubation Time (MeTz reaction)5 - 60 minutesShorter times are often possible due to the rapid reaction rate.
Signal-to-Noise Ratio (SNR)HighCan be further optimized through careful washing steps and microscopy settings.
Cell ViabilityHighThe bioorthogonal nature of the reaction minimizes cytotoxicity.

Table 2: Enzymatic Labeling with Biotin Ligase (BirA)

ParameterTypical Range/ValueConsiderations
AP-tag length15 amino acidsGenetically fused to the protein of interest.
BirA concentrationVariesRefer to specific protocols; typically in the µM range.
Biotin concentrationVariesAdded along with BirA to the cell medium.
Labeling TimeA few minutesThe enzymatic reaction is rapid.
SpecificityHighBirA specifically recognizes the AP-tag.

Experimental Protocols

Protocol 1: General Live-Cell Labeling and Imaging using this compound

This protocol outlines a general workflow for labeling TCO-modified biomolecules in live cells with a Biotin-MeTz reagent followed by fluorescent detection.

Materials:

  • Live cells expressing or labeled with a TCO-containing molecule

  • This compound (e.g., Biotin-PEG4-MeTz) stock solution in DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Hoechst 33342 or other nuclear stain (optional)

  • Imaging plates or coverslips

Procedure:

  • Cell Preparation: Culture cells on imaging plates or coverslips until they reach the desired confluency.

  • Introduction of TCO: Introduce the TCO group to the biomolecule of interest using an appropriate method (e.g., incubate with a TCO-labeled antibody or metabolically label with a TCO-modified precursor).

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.

  • This compound Incubation: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium. Incubate the cells with this solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells two to three times with pre-warmed PBS to remove excess this compound.

  • Streptavidin Incubation: Dilute the fluorescently-labeled streptavidin to the recommended concentration in a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with this solution for 10-20 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound streptavidin.

  • Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.

  • Imaging: Replace the final wash solution with fresh, pre-warmed imaging medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Metabolic Labeling of Cell Surface Glycoproteins with this compound

This protocol describes the metabolic incorporation of a TCO-modified sugar analog into cell surface glycans, followed by labeling with this compound.

Materials:

  • Live cells

  • TCO-modified sugar analog (e.g., TCO-ManNAc, TCO-GalNAc)

  • This compound (e.g., Biotin-PEG4-MeTz)

  • Fluorescently-labeled streptavidin

  • Complete cell culture medium

  • PBS

Procedure:

  • Metabolic Labeling: Add the TCO-modified sugar analog to the complete cell culture medium at a final concentration of 25-50 µM. Culture the cells in this medium for 24-72 hours to allow for metabolic incorporation into cell surface glycans.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • This compound Labeling: Follow steps 4-9 from Protocol 1 to label the TCO-modified glycoproteins and prepare the cells for imaging.

Protocol 3: Site-Specific Biotinylation of Cell Surface Proteins using BirA

This protocol details the labeling of cell surface proteins genetically tagged with the Acceptor Peptide (AP) using BirA.

Materials:

  • Mammalian cells expressing a protein of interest fused to the AP-tag on the cell surface

  • Recombinant BirA enzyme

  • Biotin

  • ATP

  • PBS with 5 mM MgCl2 (PBS-Mg)

  • Fluorescently-labeled monovalent streptavidin

  • Cell culture plates or coverslips

Procedure:

  • Cell Culture: Plate cells on coverslips or in culture plates. For transient expression, cells are typically ready for labeling 24-48 hours after transfection with the AP-fusion construct.

  • Washing: Wash the cells with PBS-Mg.

  • Biotinylation Reaction: Prepare the biotinylation reaction mix containing BirA, biotin, and ATP in PBS-Mg according to the enzyme manufacturer's recommendations.

  • Incubation: Add the reaction mix to the cells and incubate for a few minutes at room temperature.

  • Washing: Wash the cells thoroughly with PBS-Mg to remove excess BirA, biotin, and ATP.

  • Streptavidin Staining: Incubate the cells with a solution of fluorescently-labeled monovalent streptavidin in a suitable buffer (e.g., PBS with 1% BSA) for a few minutes at room temperature, protected from light.

  • Washing: Wash the cells several times with PBS to remove unbound streptavidin.

  • Imaging: Add fresh imaging medium and visualize the cells using fluorescence microscopy.

Visualizations

Biotin_Cel_Workflow cluster_cell Live Cell cluster_extracellular Extracellular POI Protein of Interest TCO_POI TCO-tagged Protein POI->TCO_POI Metabolic/Genetic Labeling Biotin_Cel_TCO_POI Biotinylated Protein TCO_POI->Biotin_Cel_TCO_POI Bioorthogonal 'Click' Reaction Fluorescent_Protein Fluorescently Labeled Protein Biotin_Cel_TCO_POI->Fluorescent_Protein Streptavidin Binding Biotin_Cel This compound (Biotin-MeTz) Biotin_Cel->TCO_POI Strep_Fluor Streptavidin- Fluorophore Strep_Fluor->Biotin_Cel_TCO_POI BirA_Workflow cluster_cell Live Cell Surface cluster_extracellular Extracellular AP_POI AP-tagged Protein Biotin_AP_POI Biotinylated Protein AP_POI->Biotin_AP_POI Enzymatic Biotinylation Fluorescent_Protein Fluorescently Labeled Protein Biotin_AP_POI->Fluorescent_Protein Streptavidin Binding BirA BirA Enzyme BirA->AP_POI Biotin Biotin + ATP Biotin->AP_POI Strep_Fluor Streptavidin- Fluorophore Strep_Fluor->Biotin_AP_POI Biotin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Biotinylated Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Ligand Binding SMVT SMVT Transporter SMVT->Signaling_Cascade Biotin Uptake Metabolic_Enzymes Metabolic Enzyme Activity Signaling_Cascade->Metabolic_Enzymes Transcription_Factors Transcription Factors (e.g., FOXO1) Signaling_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

References

Application Notes and Protocols for Biotinylating Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the biotinylation of cell-penetrating peptides (CPPs), essential tools for studying intracellular processes and for drug delivery applications. Biotinylation enables the detection, purification, and tracking of CPPs and their cargo.

Introduction to CPP Biotinylation

Cell-penetrating peptides are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a widely used technique in biotechnology.[1] The high-affinity interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, making it an ideal tool for a multitude of applications.[2]

Biotinylated CPPs are instrumental in:

  • Studying intracellular protein-protein interactions : By using the biotin tag for pull-down assays.[3][4]

  • Tracking CPP internalization : Visualizing cellular uptake through fluorescently labeled streptavidin.

  • Purifying CPP-target complexes : Isolating specific cellular components that interact with the CPP.[5]

Choosing the Right Biotinylation Strategy

The choice of biotinylation reagent and strategy depends on the functional groups available on the peptide and the desired site of biotin attachment. The most common targets are primary amines, sulfhydryls, and carboxyl groups.[6]

Targeting Primary Amines (-NH₂)

Primary amines are abundant in peptides, found at the N-terminus and on the side chain of lysine (B10760008) (Lys) residues.[1]

  • N-hydroxysuccinimide (NHS) esters are the most common amine-reactive biotinylation reagents.[7] They react with unprotonated primary amines to form stable amide bonds.[1]

    • Standard NHS-Biotin : Soluble in organic solvents like DMSO or DMF.[7][8]

    • Sulfo-NHS-Biotin : A water-soluble variant that eliminates the need for organic solvents and is ideal for reactions in aqueous buffers.[1][8]

Targeting Sulfhydryl Groups (-SH)

Sulfhydryl groups, present in cysteine (Cys) residues, offer a more specific site for biotinylation as they are less common than primary amines.[1]

  • Maleimide-activated biotin reagents react specifically with free sulfhydryl groups to form stable thioether bonds. This approach is ideal for site-specific labeling when a Cys residue is incorporated at a specific position in the peptide sequence.[1]

Targeting Carboxyl Groups (-COOH)

Carboxyl groups are found at the C-terminus and on the side chains of aspartic acid (Asp) and glutamic acid (Glu).

  • Carbodiimide chemistry (e.g., EDC) can be used to activate carboxyl groups, which then react with an amine-containing biotin derivative.

Quantitative Data Summary

The following table summarizes key quantitative parameters for common biotinylation reagents.

Biotinylation ReagentTarget Functional GroupSpacer Arm Length (Å)Molecular Weight ( g/mol )SolubilityKey Features
NHS-Biotin Primary Amines (-NH₂)13.5341.4Organic SolventsStandard reagent for amine biotinylation.[8]
Sulfo-NHS-Biotin Primary Amines (-NH₂)13.5443.4WaterWater-soluble, ideal for aqueous reactions.[8]
NHS-LC-Biotin Primary Amines (-NH₂)22.4454.5Organic SolventsLong chain spacer arm reduces steric hindrance.[8]
Sulfo-NHS-LC-Biotin Primary Amines (-NH₂)22.4556.6WaterWater-soluble with a long spacer arm.[8]
Maleimide-PEG₂-Biotin Sulfhydryls (-SH)29.1525.6Organic SolventsSpecific for cysteine residues.
Biotin-HPDP Sulfhydryls (-SH)29.2539.8Organic SolventsContains a cleavable disulfide bond.[8]

Experimental Protocols

Protocol 1: Biotinylation of CPPs via Primary Amines (NHS-Ester Chemistry)

This protocol is suitable for CPPs containing lysine residues or for N-terminal labeling.

Materials:

  • Cell-Penetrating Peptide (lyophilized)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • NHS-Biotin or Sulfo-NHS-Biotin reagent

  • Anhydrous DMSO or DMF (for NHS-Biotin)

  • Desalting column or dialysis cassette for purification

  • Reaction tubes

Procedure:

  • Peptide Preparation : Dissolve the lyophilized CPP in the amine-free buffer to a final concentration of 1-10 mg/mL.[9]

  • Biotin Reagent Preparation :

    • For Sulfo-NHS-Biotin : Immediately before use, dissolve the reagent in the reaction buffer to a concentration of ~1 mg/mL.[9]

    • For NHS-Biotin : Dissolve the reagent in a small amount of DMSO or DMF to create a 10 mM stock solution.[10]

  • Reaction :

    • Add the biotin reagent to the peptide solution. A 3-5 fold molar excess of biotin reagent to peptide is recommended for small peptides to ensure complete labeling.[11] For larger proteins, a 1:1 molar ratio may be sufficient.[11]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[9][11]

  • Purification : Remove excess, non-reacted biotin using a desalting column (for peptides >2 kDa) or dialysis. This step is crucial to prevent interference in downstream applications.[9][10]

  • Storage : Store the biotinylated peptide at -20°C or -80°C.

N-terminal Specific Labeling : To preferentially label the N-terminal α-amino group over the ε-amino groups of lysine residues, perform the reaction at a lower pH (6.5-7.0).[10] This exploits the difference in pKa values between the two types of primary amines.[10]

Protocol 2: Site-Specific Biotinylation of CPPs via Sulfhydryl Groups

This protocol is for CPPs containing a unique cysteine residue.

Materials:

  • Cysteine-containing CPP

  • Degassed, amine-free buffer (e.g., PBS, pH 6.5-7.5) containing EDTA (1-5 mM)

  • Maleimide-activated biotin reagent

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Peptide Preparation : Dissolve the CPP in the degassed buffer. If the peptide has formed disulfide bonds, it may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Biotin Reagent Preparation : Dissolve the maleimide-biotin reagent in DMSO or DMF to create a 10-20 mM stock solution.

  • Reaction : Add a 1.1 to 1.5-fold molar excess of the biotin reagent to the peptide solution.

  • Incubation : Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional) : Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide (B117702) reagent.

  • Purification : Purify the biotinylated peptide using a desalting column to remove excess biotin and quenching reagents.

Characterization of Biotinylated CPPs

It is important to confirm the success of the biotinylation reaction.

  • Mass Spectrometry (MALDI-TOF or ESI-MS) : To confirm the addition of the biotin moiety by observing the expected mass shift.

  • HABA Assay : A colorimetric method to quantify the amount of biotin incorporated.

  • Streptavidin Gel-Shift Assay : Biotinylated peptides will show a shift in mobility on an SDS-PAGE gel when incubated with streptavidin.[1]

Application: Pull-Down Assay to Identify Interacting Proteins

This protocol describes how to use biotinylated CPPs to isolate intracellular binding partners.[3][4]

Materials:

  • Biotinylated CPP (and a non-biotinylated or scrambled peptide control)

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin- or NeutrAvidin-conjugated agarose (B213101) or magnetic beads[3][4]

  • Wash buffer

  • Elution buffer (e.g., Laemmli buffer)[3][4]

Procedure:

  • Cell Treatment : Incubate living cells with the biotinylated CPP for a specified time to allow for internalization and interaction with target proteins.[12]

  • Cell Lysis : Wash the cells to remove excess peptide and then lyse the cells to release protein complexes.[3][4]

  • Incubation with Beads : Add streptavidin/NeutrAvidin beads to the cell lysate and incubate (e.g., overnight at 4°C) to allow the biotinylated CPP-protein complexes to bind to the beads.[3][4]

  • Washing : Wash the beads several times with wash buffer to remove non-specifically bound proteins.[3][4]

  • Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or using a competitive elution buffer.[3][4]

  • Analysis : Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.[3]

Visualizations

Workflow for Amine-Reactive Biotinylation```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Peptide Dissolve CPP in Amine-Free Buffer Mix Mix CPP and Biotin Reagent Peptide->Mix Biotin Prepare NHS-Biotin Stock Solution Biotin->Mix Incubate Incubate at RT (30-60 min) or 4°C (2h) Mix->Incubate Purify Remove Excess Biotin (Desalting/Dialysis) Incubate->Purify Store Store Biotinylated CPP at -20°C Purify->Store

Caption: Step-by-step process for identifying protein interactions using a pull-down assay.

References

Application Notes and Protocols for Target Identification using Biotin-Cel in Combination with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-Cel, a biotinylated derivative of the natural product Celastrol, serves as a powerful chemical probe for target deconvolution in drug discovery. By coupling this probe with affinity purification and mass spectrometry, researchers can identify the direct binding partners of Celastrol within the complex cellular proteome. This approach provides invaluable insights into the compound's mechanism of action, enabling the validation of therapeutic targets and the elucidation of signaling pathways.

These application notes provide a comprehensive overview of the use of this compound for identifying protein targets of Celastrol. Detailed protocols for affinity purification and subsequent mass spectrometric analysis are provided, along with examples of quantitative data and the signaling pathways influenced by Celastrol.

Principle of the Method

The methodology is based on the high-affinity interaction between biotin (B1667282) and streptavidin. This compound is incubated with cell lysates, allowing it to bind to its protein targets. The resulting this compound-protein complexes are then captured using streptavidin-conjugated beads. After stringent washing steps to remove non-specific binders, the enriched proteins are eluted and identified by mass spectrometry.[1] A competitive binding strategy, where excess free Celastrol is used to outcompete the binding of this compound to its targets, is often employed to enhance the specificity of target identification.

Key Applications

  • Target Identification and Validation: Uncover the direct molecular targets of Celastrol in various cell types and disease models.

  • Mechanism of Action Studies: Elucidate the biological pathways and cellular processes modulated by Celastrol.

  • Drug Development: Provide a rationale for the therapeutic effects of Celastrol and identify potential biomarkers for treatment response.

  • Off-Target Profiling: Identify potential off-target interactions that may contribute to adverse effects.

Experimental Workflow

The overall experimental workflow for target identification using this compound and mass spectrometry involves several key steps, from cell culture and lysis to data analysis.

This compound Experimental Workflow cluster_sample_prep Sample Preparation cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry cluster_analysis Data Analysis node_cell_culture Cell Culture node_cell_lysis Cell Lysis node_cell_culture->node_cell_lysis node_protein_quant Protein Quantification node_cell_lysis->node_protein_quant node_incubation Incubation with this compound (+/- free Celastrol) node_protein_quant->node_incubation node_capture Capture with Streptavidin Beads node_incubation->node_capture node_wash Washing node_capture->node_wash node_elution Elution node_wash->node_elution node_digestion Protein Digestion node_elution->node_digestion node_lcms LC-MS/MS Analysis node_digestion->node_lcms node_protein_id Protein Identification node_lcms->node_protein_id node_quantification Quantitative Analysis node_protein_id->node_quantification node_pathway Pathway Analysis node_quantification->node_pathway

A high-level overview of the experimental workflow.

Quantitative Data Summary

The following tables summarize quantitative data from a representative study that utilized a biotinylated Celastrol probe to identify protein targets in HCT116 human colon cancer cells.[2] This study identified 100 specific protein targets. For clarity, a selection of these targets, categorized by their primary cellular function, is presented below.

Table 1: Top Identified Protein Targets of Celastrol by Functional Category

Protein AccessionGene SymbolProtein NameFold Change (this compound/Control)
Protein Synthesis & Folding
P60709ACTBActin, cytoplasmic 12.5
P04792HSPA8Heat shock cognate 71 kDa protein2.2
P11021HSPA578 kDa glucose-regulated protein2.1
Metabolism
P00338LDHAL-lactate dehydrogenase A chain3.1
P06733ENO1Alpha-enolase2.8
P19367PKMPyruvate kinase PKM2.6
Redox Homeostasis
P30041PRDX2Peroxiredoxin-22.9
P32119PRDX1Peroxiredoxin-12.7
P10599TXNThioredoxin2.4

Table 2: Celastrol Target Candidates Identified by Proteome Microarray

A study using a human proteome microarray with biotinylated Celastrol identified 69 potential binding proteins. The top candidate, Shoc2, was further validated.

RankProtein NameGene SymbolSignal-to-Noise Ratio (SNR)
1SHOC2SHOC218.14
2Casein kinase II subunit alphaCSNK2A115.2
314-3-3 protein zeta/deltaYWHAZ13.8
4Heat shock protein 90-alphaHSP90AA112.5
5Peptidyl-prolyl cis-trans isomerase APPIA11.9

Experimental Protocols

Protocol 1: this compound Affinity Pulldown from Cell Lysates

This protocol describes the enrichment of this compound binding proteins from cultured cells.

Materials:

  • This compound (Celastrol-Biotin)

  • Celastrol (for competition)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Protein quantitation assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Affinity Pulldown:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

    • For the competitive binding control, pre-incubate a lysate aliquot with a 100-fold molar excess of free Celastrol for 1 hour at 4°C.

    • Add this compound to all lysate samples to a final concentration of 10 µM.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed streptavidin magnetic beads to each sample and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer.

    • After the final wash, remove all residual wash buffer.

    • Elute the bound proteins by resuspending the beads in 50 µL of 1X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

    • Collect the supernatant containing the eluted proteins.

Protocol 2: On-Bead Digestion for Mass Spectrometry

This protocol describes the preparation of eluted proteins for mass spectrometry analysis.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation:

    • To the eluted protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • In-solution Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the SDS concentration to below 0.1%.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.

Signaling Pathway Analysis

Celastrol has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation. The identification of its direct targets helps to elucidate the mechanisms by which it exerts its effects on these pathways.

PI3K/Akt Signaling Pathway

Celastrol has been reported to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, survival, and metabolism.[3][4]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Celastrol Celastrol Celastrol->PI3K Inhibits

Celastrol's inhibitory effect on the PI3K/Akt pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immune responses. Celastrol is a known inhibitor of this pathway.[5][6]

NFkB_Signaling cluster_nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression Induces Celastrol Celastrol Celastrol->IKK Inhibits Shoc2_ERK1_2_Signaling GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Shoc2 Shoc2 Shoc2->Raf Promotes activation MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Celastrol Celastrol Celastrol->Shoc2 Binds and may inhibit

References

Cell Type-Specific Labeling with Biotin Ligase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity-dependent biotinylation, a powerful technique for mapping protein-protein interactions and identifying components of subcellular structures, has been adapted for cell type-specific labeling in complex biological systems. This method utilizes an engineered promiscuous biotin (B1667282) ligase, such as TurboID or BioID, fused to a protein of interest or targeted to a specific cellular compartment.[1] When expressed in a specific cell type, the ligase, in the presence of exogenous biotin, generates reactive biotinoyl-5'-AMP that covalently labels proximal proteins within a nanometer-scale radius.[2][3] These biotinylated proteins can then be isolated using streptavidin-based affinity purification and identified by mass spectrometry, providing a snapshot of the proteome in a defined cellular context.

This document provides detailed application notes and protocols for performing cell type-specific labeling using biotin ligase technology. We focus on the widely used TurboID system due to its significantly higher catalytic efficiency and faster labeling kinetics compared to its predecessor, BioID.[4][5]

Data Presentation

Table 1: Comparison of Promiscuous Biotin Ligases
FeatureBioIDTurboID
Enzyme Mutant E. coli biotin ligase (BirA*)Engineered yeast-evolved biotin ligase
Labeling Time 16–24 hours10–30 minutes
Labeling Radius ~10 nm~10 nm
Optimal Biotin Concentration 50 µM50-500 µM
Efficiency LowerHigher
Toxicity Generally lowGenerally low, but overexpression can be a concern
Table 2: Recommended Biotin Concentrations for Different Applications
ApplicationBiotin LigaseRecommended Biotin ConcentrationLabeling TimeReference
Mammalian Cell CultureTurboID50-500 µM10 minutes - 1 hour
Mammalian Cell CultureBioID50 µM18 hours
In Vivo (Drosophila)TurboID100 µM in yeast paste16 hours
In Vivo (Mouse)TurboID2.5 mg/mL (IP injection) or in drinking water2-3 weeks

Signaling Pathway and Experimental Workflow Diagrams

molecular_mechanism cluster_enzyme Biotin Ligase (e.g., TurboID) cluster_substrates Substrates cluster_reaction Biotinylation Reaction Biotin_Ligase TurboID-Fusion Protein Reactive_Intermediate Biotinoyl-5'-AMP (Reactive Intermediate) Biotin_Ligase->Reactive_Intermediate  Generates Biotin Biotin Biotin->Biotin_Ligase ATP ATP ATP->Biotin_Ligase Proximal_Protein Proximal Protein (with Lysine residue) Reactive_Intermediate->Proximal_Protein Covalently labels (short half-life) Biotinylated_Protein Biotinylated Protein experimental_workflow A 1. Construct Design & Delivery - Fuse TurboID to protein of interest - Cell-type specific promoter - Viral vector (e.g., AAV) B 2. Expression in Target Cells - In vivo (transgenic model or viral injection) - In vitro (cell culture) A->B C 3. Biotin Administration - Add exogenous biotin to initiate labeling B->C D 4. Cell Lysis - Harvest cells/tissues - Lyse under denaturing conditions C->D E 5. Affinity Purification - Use streptavidin beads to capture  biotinylated proteins D->E F 6. Elution & Digestion - Elute captured proteins - On-bead or in-solution digestion (e.g., trypsin) E->F G 7. Mass Spectrometry - LC-MS/MS analysis to identify proteins F->G H 8. Data Analysis - Identify enriched proteins - Bioinformatic analysis G->H

References

Quantifying Cell Surface Protein Expression with Biotin Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The abundance and dynamics of proteins on the cell surface are critical for a multitude of cellular processes, including signal transduction, cell adhesion, and nutrient transport. Consequently, accurately quantifying changes in the cell surface proteome is essential for understanding disease pathogenesis and for the development of novel therapeutics. Cell surface protein biotinylation is a robust and widely used technique to selectively label and isolate surface proteins, enabling their subsequent quantification.[1][2][3]

This application note provides detailed protocols for the biotinylation-based quantification of cell surface proteins using two primary downstream analysis methods: Western blotting for targeted protein analysis and mass spectrometry for large-scale proteomic studies.

Principle of the Method

The method relies on the use of a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-biotin, which covalently attaches biotin (B1667282) to primary amines (e.g., lysine (B10760008) residues) of proteins exposed on the extracellular side of the plasma membrane.[4][5] The reaction is performed at low temperatures (4°C) to minimize endocytosis and prevent the labeling of intracellular proteins. Following the labeling, cells are lysed, and the biotinylated proteins are captured using streptavidin- or NeutrAvidin-conjugated beads. The isolated proteins can then be eluted and analyzed by Western blotting or mass spectrometry. The use of a cleavable biotin reagent, like Sulfo-NHS-SS-biotin which contains a disulfide bond, allows for the efficient elution of captured proteins using a reducing agent.

Key Applications

  • Monitoring changes in receptor expression: Quantify the upregulation or downregulation of cell surface receptors in response to drug treatment or other stimuli.

  • Studying protein trafficking: Investigate the internalization and recycling of surface proteins.

  • Identifying drug targets: Discover novel cell surface proteins that are differentially expressed in diseased versus healthy cells.

  • Biomarker discovery: Identify potential biomarkers for disease diagnosis and prognosis from the cell surface proteome.

Experimental Workflow Overview

The general workflow for quantifying cell surface protein expression using biotin labeling is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_biotinylation Biotinylation cluster_isolation Isolation of Biotinylated Proteins cluster_analysis Downstream Analysis cell_culture 1. Cell Culture treatment 2. Experimental Treatment (Optional) cell_culture->treatment wash_cells 3. Wash Cells biotinylation 4. Biotinylation of Surface Proteins wash_cells->biotinylation quenching 5. Quench Excess Biotin biotinylation->quenching cell_lysis 6. Cell Lysis protein_quant 7. Protein Quantification cell_lysis->protein_quant streptavidin_pulldown 8. Streptavidin Pulldown protein_quant->streptavidin_pulldown washing_beads 9. Wash Beads streptavidin_pulldown->washing_beads elution 10. Elution washing_beads->elution western_blot 11a. Western Blot elution->western_blot mass_spec 11b. Mass Spectrometry elution->mass_spec egfr_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background in Biotin-Cel Pulldown Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-Cel pulldown assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, particularly high background, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in this compound pulldown assays?

High background in this compound pulldown assays primarily stems from non-specific binding of proteins or other biomolecules to the streptavidin beads.[1] This can be attributed to several factors:

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the beads.

  • Ineffective Washing: Washing steps that are not stringent enough to remove non-specifically bound molecules.[1]

  • Properties of the Cell Lysate: The complexity and preparation of the cell lysate can introduce contaminants.

  • Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins that can bind to streptavidin beads.[2]

  • Hydrophobic and Ionic Interactions: Proteins and beads can interact non-specifically through hydrophobic or ionic forces.

Q2: How can I be sure that my bait protein is the issue and not my prey protein sample?

To identify the source of non-specific binding, it is crucial to include proper controls in your experiment. A key control is to perform a pulldown with beads alone (no biotinylated bait) incubated with your cell lysate.[3][4] If you observe a high background in this control, it indicates that proteins are binding non-specifically to the beads themselves. Another important control is to use a biotinylated control protein that is unrelated to your protein of interest.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of high background in your this compound pulldown assays.

Issue 1: High background in the "beads-only" negative control.

This indicates that proteins from your lysate are binding non-specifically to the streptavidin beads.

Troubleshooting Workflow for Non-Specific Binding to Beads

G cluster_solutions Potential Solutions start High Background in Beads-Only Control preclear Pre-clear Lysate with Uncoated Beads start->preclear increase_blocking Optimize Blocking Step preclear->increase_blocking result_not_ok Background Persists optimize_wash Increase Wash Stringency increase_blocking->optimize_wash change_beads Switch Bead Type (e.g., Magnetic vs. Agarose) optimize_wash->change_beads result_ok Background Reduced change_beads->result_ok

Caption: Troubleshooting logic for high background in beads-only control.

Recommended Actions & Protocols:

  • Pre-clearing the Lysate: Before adding your biotinylated bait, incubate the cell lysate with streptavidin beads for 30-60 minutes at 4°C.[5] This will capture proteins that non-specifically bind to the beads. Centrifuge and transfer the supernatant (the pre-cleared lysate) to a new tube for your pulldown experiment.

  • Optimizing the Blocking Step:

    • Choice of Blocking Agent: The choice of blocking agent is critical. While BSA and non-fat dry milk are common, they may not be optimal for all systems.[6][7] Casein-based blockers are often recommended for biotin-avidin systems.[6] Avoid blocking buffers containing biotin (B1667282), such as milk, which can interfere with the assay.[2][3]

    • Blocking Incubation: Increase the blocking time to ensure all non-specific sites are saturated. An incubation of 1 hour at room temperature or overnight at 4°C is a good starting point.

    Blocking AgentRecommended ConcentrationNotes
    Bovine Serum Albumin (BSA)1-5% (w/v)Use high-purity, biotin-free BSA.[8]
    Casein1-5% (w/v)Often provides lower background in biotin-based assays.[6]
    Normal Serum5% (v/v)Use serum from the same species as the secondary antibody if applicable.[9][10]
    Fish Gelatin0.1-0.5% (w/v)Less likely to cross-react with mammalian antibodies.[6]
  • Increasing Wash Stringency:

    • Increase the number of washes: Perform at least 3-5 washes after incubating the lysate with the beads.[11]

    • Modify Wash Buffer Composition: Increase the salt concentration (e.g., up to 500 mM NaCl) and/or add a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) to your wash buffer to disrupt weaker, non-specific interactions.[2][12][13]

  • Changing Bead Type: Different types of beads have different properties. Magnetic beads often offer easier and faster washing, potentially reducing background compared to agarose (B213101) beads.[1][12]

Issue 2: High background is observed with the biotinylated bait but is low in the "beads-only" control.

This suggests that the background is related to the biotinylated bait protein itself or its interaction with the lysate.

Troubleshooting Workflow for Bait-Related High Background

G cluster_solutions Potential Solutions start High Background with Biotinylated Bait check_biotinylation Verify Biotinylation Level start->check_biotinylation optimize_bait_conc Titrate Bait Protein Concentration check_biotinylation->optimize_bait_conc result_not_ok Background Persists add_competitor Include Non-Biotinylated Bait as Competitor optimize_bait_conc->add_competitor modify_lysis_buffer Optimize Lysis Buffer add_competitor->modify_lysis_buffer result_ok Background Reduced modify_lysis_buffer->result_ok

Caption: Troubleshooting logic for high background related to the bait protein.

Recommended Actions & Protocols:

  • Verify Biotinylation Level: Over-biotinylation can lead to non-specific binding. If you are preparing your own biotinylated bait, consider reducing the molar ratio of biotin to protein during the labeling reaction.[8] A dot blot with streptavidin-HRP can be used to semi-quantitatively assess the degree of biotinylation.

  • Titrate Bait Protein Concentration: Using an excessive amount of bait protein can increase the chances of non-specific interactions.[1] Perform a titration experiment to determine the optimal concentration of your biotinylated bait that gives the best signal-to-noise ratio.

  • Optimize Lysis and Binding Buffers:

    • Detergents: The choice and concentration of detergent in your lysis and binding buffers can significantly impact background.

    • Salt Concentration: Similar to wash buffers, increasing the salt concentration in your lysis and binding buffers can help reduce non-specific ionic interactions.

    • Additives: Consider adding agents like RNase and DNase to your lysis buffer to reduce background caused by nucleic acid-mediated protein interactions.[14]

    Buffer ComponentRecommended ConcentrationPurpose
    NaCl150-500 mMReduces ionic interactions.
    Non-ionic Detergent (Tween-20, Triton X-100)0.1-0.5% (v/v)Reduces hydrophobic interactions.[13]
    RNase A / DNase I10-20 µg/mLRemoves nucleic acids that can mediate non-specific binding.[14]
    Protease InhibitorsManufacturer's recommendationPrevents protein degradation.[2]

Detailed Experimental Protocols

Protocol 1: Pre-clearing of Cell Lysate
  • Prepare your cell lysate according to your standard protocol, ensuring the inclusion of protease inhibitors.

  • Determine the volume of streptavidin bead slurry needed for your pulldown experiment.

  • Wash the required volume of beads twice with your lysis buffer.

  • Add the washed beads to your cell lysate.

  • Incubate on a rotator for 30-60 minutes at 4°C.

  • Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) or by using a magnetic stand.

  • Carefully transfer the supernatant (pre-cleared lysate) to a new, pre-chilled microfuge tube.

  • Proceed with your this compound pulldown assay using the pre-cleared lysate.

Protocol 2: Optimized Washing Procedure
  • After incubating your lysate with the biotinylated bait and beads, pellet the beads.

  • Aspirate the supernatant.

  • Add 1 mL of Wash Buffer 1 (e.g., Lysis buffer with 300 mM NaCl and 0.2% Tween-20) to the beads.

  • Resuspend the beads and incubate on a rotator for 5 minutes at 4°C.

  • Pellet the beads and aspirate the supernatant.

  • Repeat steps 3-5 for a total of two washes with Wash Buffer 1.

  • Add 1 mL of Wash Buffer 2 (e.g., Lysis buffer with 150 mM NaCl and 0.1% Tween-20) to the beads.

  • Resuspend and incubate for 5 minutes at 4°C.

  • Pellet the beads and aspirate the supernatant.

  • Repeat steps 7-9 for a total of two washes with Wash Buffer 2.

  • Proceed with the elution step.

References

Technical Support Center: Optimizing Biotin-Cel Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-Cel for cell labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for labeling my specific cell type?

A1: The optimal concentration of this compound can vary depending on the cell type, cell density, and the specific application. A good starting point for many mammalian cell lines is a concentration range of 0.1-1 mM.[1] However, it is crucial to perform a titration experiment to determine the ideal concentration for your experimental setup. Over-labeling can lead to cytotoxicity, while under-labeling will result in a weak signal.

Q2: How can I minimize background signal in my biotin (B1667282) labeling experiment?

A2: High background can be caused by several factors, including the presence of endogenous biotin, non-specific binding of avidin (B1170675)/streptavidin conjugates, and improper quenching of the biotinylation reaction.[2] To minimize background, consider the following:

  • Block endogenous biotin: Tissues like the liver and kidney have high levels of endogenous biotin which can cause significant background. Using an endogenous biotin blocking kit can help reduce this non-specific signal.[2]

  • Ensure proper quenching: After the labeling reaction, it is essential to quench any unreacted this compound to prevent it from labeling intracellular components after cell lysis. A common quenching agent is a Tris-based buffer.[3]

  • Optimize washing steps: Thorough washing after labeling and before detection is critical to remove unbound biotin and reduce non-specific binding.

  • Use high-quality reagents: Ensure that your this compound and detection reagents are of high quality and not expired.

Q3: My signal intensity is too low. How can I improve it?

A3: Low signal intensity can stem from insufficient labeling, a low abundance of the target protein, or issues with the detection reagents. To improve your signal:

  • Optimize this compound concentration and incubation time: As mentioned in Q1, titrating the this compound concentration is key. You can also try increasing the incubation time, but be mindful of potential impacts on cell viability. Some protocols suggest two rounds of labeling to improve the final signal.[4]

  • Check for available primary amines: NHS esters, like those in many this compound reagents, react with primary amines (e.g., lysine (B10760008) residues) on the cell surface. If your protein of interest has few accessible primary amines on its extracellular domain, labeling will be inefficient.[4]

  • Use signal amplification techniques: Methods like using biotinylated secondary antibodies followed by streptavidin-enzyme conjugates (e.g., ABC or LSAB methods) can significantly amplify the signal, which is ideal for detecting low-abundance proteins.

Q4: Will this compound labeling affect the viability of my cells?

A4: High concentrations of biotinylating reagents and prolonged incubation times can be detrimental to cell viability.[5] It is essential to perform a toxicity assay to determine the optimal labeling conditions that do not compromise cell health. Biotin deficiency itself can lead to spontaneous cell death, highlighting the importance of biotin in cellular processes.[6] Conversely, some studies suggest that biotin supplementation can increase cell proliferation.[7]

Q5: What is the importance of the spacer arm in a biotinylating reagent?

A5: The biotin-binding site in avidin and streptavidin is located deep within the protein structure. A spacer arm on the biotinylating reagent helps to overcome steric hindrance, allowing for more efficient binding of the biotin tag to the avidin or streptavidin molecule.[8][9] This can lead to a stronger and more reliable signal.

Troubleshooting Guides

Issue 1: High Background Staining

High background can obscure your specific signal, making data interpretation difficult. Use the following table to troubleshoot common causes.

Potential Cause Recommended Solution
Endogenous biotinUse an endogenous biotin blocking kit, especially for tissues with high biotin content like liver and kidney.[2]
Incomplete quenchingEnsure the quenching step with a Tris-based buffer is sufficient to neutralize all unreacted this compound.[3]
Non-specific binding of detection reagentsIncrease the number and duration of wash steps. Consider using a different blocking buffer. Avidin can exhibit non-specific binding due to its carbohydrate moieties; streptavidin is often a better choice as it lacks these.
Hydrolyzed biotin reagentPrepare fresh solutions of this compound immediately before use, as NHS esters can hydrolyze in the presence of moisture.[10]
Issue 2: Weak or No Signal

A faint or absent signal can be frustrating. The following guide will help you identify and resolve the issue.

Potential Cause Recommended Solution
Suboptimal this compound concentrationPerform a titration experiment to determine the optimal concentration for your cells. Start with a range of 0.1-1 mM.[1]
Insufficient incubation timeIncrease the incubation time, but monitor for any negative effects on cell viability. A typical range is 30-60 minutes at room temperature or 2 hours on ice.[10]
Low abundance of target proteinUtilize a signal amplification method such as the Labeled Streptavidin-Biotin (LSAB) method.
Inaccessible primary amines on the target proteinConfirm that your protein of interest has exposed lysine residues on its extracellular domain available for labeling.[4]
Low protein concentration for labelingIf possible, concentrate your protein sample before labeling, as the reaction is less efficient with dilute solutions.[10][11]
Incorrect pH of labeling bufferThe optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[9][10]

Experimental Protocols

Standard Protocol for Cell Surface Biotinylation

This protocol provides a general guideline for labeling cell surface proteins. Optimization for specific cell types and experimental goals is recommended.

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 80-90%).

    • Wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.[3]

  • Biotinylation Reaction:

    • Prepare a fresh solution of this compound in PBS (pH 8.0) at the desired concentration (e.g., 1 mg/mL).[3] It is crucial to dissolve the reagent immediately before use.[10]

    • Add the this compound solution to the cells, ensuring the entire surface is covered.

    • Incubate on a shaker at 4°C for 30 minutes.[3] The low temperature helps to prevent endocytosis of the labeled proteins.[12]

  • Quenching:

    • Remove the biotinylation solution.

    • Wash the cells twice with an ice-cold quenching buffer (e.g., PBS containing 50 mM Tris), pH 7.5, to stop the reaction.[3]

  • Cell Lysis and Protein Extraction:

    • Wash the cells once with ice-cold PBS, pH 7.5.[3]

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.[3]

    • Incubate the lysate on a shaker at 4°C for 1 hour.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the labeled proteins.[3]

  • Affinity Purification (Optional):

    • The biotinylated proteins can be purified using streptavidin-coated beads.[12]

Visualizations

TroubleshootingWorkflow start Start: Cell Labeling Experiment problem Problem Encountered? start->problem high_bg High Background? problem->high_bg Yes success Successful Labeling problem->success No low_signal Weak/No Signal? high_bg->low_signal No bg_sol1 Check Endogenous Biotin - Use blocking kit high_bg->bg_sol1 Yes cell_death Cell Viability Issues? low_signal->cell_death No ls_sol1 Titrate this compound Concentration - Find optimal level low_signal->ls_sol1 Yes cell_death->success No cd_sol1 Reduce this compound Concentration cell_death->cd_sol1 Yes bg_sol2 Optimize Quenching - Ensure complete reaction stop bg_sol1->bg_sol2 bg_sol3 Improve Washing Steps - Increase number and duration bg_sol2->bg_sol3 bg_sol3->problem ls_sol2 Increase Incubation Time - Monitor cell health ls_sol1->ls_sol2 ls_sol3 Use Signal Amplification - e.g., LSAB method ls_sol2->ls_sol3 ls_sol3->problem cd_sol2 Shorten Incubation Time cd_sol1->cd_sol2 cd_sol3 Perform Toxicity Assay cd_sol2->cd_sol3 cd_sol3->problem

Caption: A troubleshooting workflow for common issues in this compound cell labeling.

CellLabelingWorkflow prep 1. Cell Preparation - Wash with PBS (pH 8.0) labeling 2. Biotinylation - Incubate with this compound at 4°C prep->labeling quench 3. Quenching - Wash with Tris buffer labeling->quench lysis 4. Cell Lysis - Extract proteins quench->lysis analysis 5. Downstream Analysis - e.g., Western Blot, Mass Spec lysis->analysis

Caption: A simplified workflow for cell surface biotinylation.

References

How to reduce non-specific binding in biotin-avidin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for biotin-avidin assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve optimal results in your experiments.

Troubleshooting Guide: High Background & Non-Specific Binding

High background noise is a common issue in biotin-avidin assays, often due to non-specific binding. Below are common causes and solutions to help you troubleshoot your experiments.

Issue 1: High background signal across the entire plate/blot.

This is often due to inappropriate blocking or issues with the avidin (B1170675)/streptavidin conjugate.

Possible Cause Recommended Solution
Ineffective Blocking Buffer The blocking buffer is crucial for preventing non-specific binding of proteins to the assay surface.
* Avoid milk-based blockers: Casein and non-fat dry milk can contain endogenous biotin (B1667282), which will interfere with the assay.[1]
* Use BSA: A good alternative is 0.1%–2.0% Bovine Serum Albumin (BSA) fraction V.[1] For immunohistochemical applications, use an IHC grade of BSA.[2]
* Consider specialized blockers: If background persists, highly purified casein or specialized commercial blocking buffers may improve results.[1]
Suboptimal Washing Steps Inadequate washing can leave unbound reagents behind, contributing to high background.
* Increase wash buffer stringency: Increase the ionic strength of your wash buffer (e.g., up to 0.5 M NaCl) to disrupt weak, non-specific interactions.[1][3]
* Add detergent: Include a non-ionic detergent like Tween-20 (0.05% v/v) in your wash buffer to reduce surface tension and improve washing efficiency.[3][4]
* Increase the number of washes: Perform at least three wash steps between each incubation.[4]
Avidin/Streptavidin Choice Avidin itself can be a source of non-specific binding due to its high isoelectric point (pI) and glycosylation.
* Switch to Streptavidin: Streptavidin lacks the carbohydrate moieties of avidin and has a more neutral pI, which reduces non-specific binding.[1]
* Use Avidin Derivatives: Consider using deglycosylated avidin or Neutravidin, which have lower pI values and exhibit reduced non-specific binding while maintaining high affinity for biotin.[1][5]
Issue 2: Non-specific bands or spots are observed.

This can be caused by endogenous biotin in your sample or cross-reactivity of antibodies.

Possible Cause Recommended Solution
Endogenous Biotin Many tissues and cell lysates contain endogenous biotin-containing enzymes that can be recognized by avidin/streptavidin conjugates, leading to false positives.[1]
* Perform a Biotin Blocking Step: Before incubating with your biotinylated antibody, block endogenous biotin using an avidin/biotin blocking system. This typically involves sequential incubation with avidin and then biotin to saturate any endogenous biotin and then any free biotin-binding sites on the avidin.[6][7]
Antibody Cross-Reactivity The primary or secondary antibodies may be binding non-specifically to other proteins in the sample.
* Use Affinity-Purified Antibodies: Employing affinity-purified antibodies can help reduce non-specific binding.[8]
* Include a Negative Control: Always run a control without the primary antibody to assess the level of non-specific binding from the secondary antibody and detection reagents.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about reducing non-specific binding in biotin-avidin assays.

Q1: What is the difference between avidin and streptavidin, and which one should I use?

Avidin is a glycoprotein (B1211001) found in egg whites, while streptavidin is isolated from the bacterium Streptomyces avidinii. Both bind to biotin with very high affinity.[1] However, avidin has a high isoelectric point (pI) and contains carbohydrate groups, which can lead to significant non-specific binding.[1][9] Streptavidin has a more neutral pI and lacks these sugar moieties, resulting in lower non-specific binding.[1] For most applications, streptavidin is the preferred choice to minimize background.[1]

Q2: My samples are from a tissue known to have high endogenous biotin. How can I prevent this from interfering with my assay?

High levels of endogenous biotin in samples like liver, kidney, or egg yolk can lead to high background.[1][10] To mitigate this, a biotin blocking step is recommended. This involves:

  • Incubating your sample with an excess of unconjugated avidin or streptavidin to bind to the endogenous biotin.

  • Washing away the excess avidin/streptavidin.

  • Incubating with free biotin to block any remaining open biotin-binding sites on the avidin/streptavidin that was added in the first step.[7]

Q3: Can my blocking buffer be the cause of high background?

Yes, certain blocking buffers can introduce interference. For instance, non-fat dry milk and casein can contain endogenous biotin.[1] Fetal bovine serum (FBS) should also be avoided for the same reason.[1] It is recommended to use a blocking buffer containing 0.1%–2.0% BSA (fraction V).[1]

Q4: How can I optimize my washing steps to reduce non-specific binding?

Effective washing is critical. To optimize your washing protocol:

  • Increase Ionic Strength: Buffers with higher salt concentrations (e.g., up to 0.5 M NaCl) can help disrupt low-affinity, non-specific interactions.[1][3]

  • Include Detergents: Adding a mild detergent like Tween-20 or Triton X-100 (0.05% - 1%) to your wash buffer can help reduce background.[3]

  • Increase Wash Duration and Frequency: Ensure you are performing an adequate number of washes (at least three) for a sufficient duration between each antibody and conjugate incubation step.

Experimental Protocols

Protocol: Endogenous Biotin Blocking

This protocol is designed to block endogenous biotin in tissue sections or cell preparations before applying a biotinylated detection reagent.

Materials:

  • Avidin solution (0.1 mg/mL in PBS)

  • Biotin solution (0.5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • After preparing your sample (e.g., tissue section rehydration, cell fixation, and permeabilization), incubate it with the avidin solution for 15 minutes at room temperature.

  • Wash the sample three times with PBS for 5 minutes each.

  • Incubate the sample with the biotin solution for 15 minutes at room temperature.

  • Wash the sample three times with PBS for 5 minutes each.

  • Your sample is now ready to proceed with the standard staining protocol, starting with the incubation of your biotinylated primary antibody or other biotinylated reagent.

Visual Guides

Workflow for Reducing Non-Specific Binding

G cluster_prep Sample Preparation cluster_blocking Blocking Steps cluster_incubation Incubation cluster_detection Detection Sample Sample (Tissue/Cells) Protein_Block Protein Block (e.g., BSA) Sample->Protein_Block Biotin_Block Endogenous Biotin Block (Avidin then Biotin) Protein_Block->Biotin_Block If endogenous biotin is present Primary_Ab Biotinylated Primary Antibody Protein_Block->Primary_Ab Biotin_Block->Primary_Ab Streptavidin_Conj Streptavidin-Enzyme Conjugate Primary_Ab->Streptavidin_Conj Wash Steps Substrate Add Substrate Streptavidin_Conj->Substrate Wash Steps Signal Signal Detection Substrate->Signal

Caption: A generalized workflow for an IHC experiment using a biotin-avidin system, highlighting key blocking steps.

Mechanism of Non-Specific Binding

G cluster_surface Assay Surface cluster_reagents Assay Reagents Surface Avidin Avidin/Streptavidin (Positively Charged) Avidin->Surface Electrostatic Interaction Endogenous_Biotin Endogenous Biotin Endogenous_Biotin->Avidin Specific Binding (False Positive) Blocking_Agent Blocking Agent (e.g., BSA) Blocking_Agent->Surface Prevents Non-Specific Binding

Caption: Sources of non-specific binding in biotin-avidin assays and the role of blocking agents.

References

Technical Support Center: Biotin-Cel Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Biotin-Cel during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (Celastrol-Biotin) is a chemical probe created by attaching a biotin (B1667282) molecule to Celastrol. This allows researchers to use biotin-affinity pulldown assays to identify the molecular targets of Celastrol within cells, aiding in the study of its anti-tumor, anti-inflammatory, and anti-obesity properties.[1]

Q2: What are the primary causes of this compound degradation?

While specific degradation pathways for the Celastrol moiety are not extensively documented, degradation can be inferred from the general principles of handling biotinylated compounds and complex small molecules. Key factors include:

  • Improper Storage: Exposure to suboptimal temperatures and repeated freeze-thaw cycles can compromise the integrity of the molecule.[1]

  • pH Instability: Extreme pH conditions during experimental procedures can affect the stability of both the biotin and Celastrol components. Biotin solutions are less stable at a pH above 9.[2]

  • Enzymatic Degradation: Cellular lysates contain proteases and other enzymes that could potentially cleave the linker between biotin and Celastrol or modify the Celastrol structure.

  • Oxidation: The sulfur atom in the biotin ring can be oxidized, and the complex structure of Celastrol may also be susceptible to oxidation.[3]

  • Light Exposure: As with many complex organic molecules, prolonged exposure to light can lead to photodegradation.

Q3: How can I detect if my this compound has degraded?

Degradation can manifest as a loss of efficacy in your experiments. Signs of degradation include:

  • Reduced pulldown efficiency: A significant decrease in the amount of known target protein pulled down by the this compound probe.

  • Inconsistent results: High variability between replicates of the same experiment.

  • Appearance of unexpected bands: In a Western blot analysis of the pulldown, the presence of unexpected bands or the absence of expected ones could indicate probe degradation or other experimental artifacts.[4]

To confirm degradation, you could consider analytical methods such as HPLC or mass spectrometry to assess the purity and integrity of your this compound stock.

Troubleshooting Guides

Problem: Low or no signal in my pulldown assay.
Possible Cause Troubleshooting Step
This compound Degradation 1. Verify the storage conditions and age of your this compound stock. 2. Prepare fresh dilutions from a new stock if possible. 3. Minimize the number of freeze-thaw cycles.
Inefficient Cell Lysis 1. Ensure your lysis buffer is appropriate for your target proteins and compatible with the pulldown assay. 2. Consider sonication to ensure complete cell lysis and release of target proteins.
Interference from Free Biotin 1. Ensure thorough washing of cells to remove any residual biotin from the culture medium. 2. Consider using biotin-depleted serum in your cell culture.
Suboptimal Binding Conditions 1. Optimize the incubation time and temperature for the this compound with the cell lysate. 2. Ensure the concentration of this compound is sufficient for the amount of protein in your lysate.
Problem: High background or non-specific binding.
Possible Cause Troubleshooting Step
Non-specific binding to beads 1. Pre-clear the lysate by incubating it with beads alone before adding the this compound. 2. Include a "beads only" control in your experiment.
Endogenous Biotinylated Proteins 1. Be aware that cells contain naturally biotinylated proteins which can be pulled down. 2. Run a control experiment without the addition of this compound to identify these endogenous proteins.
Contaminants in the sample 1. Ensure all buffers and solutions are freshly prepared and filtered. 2. Completely remove phosphate-buffered saline (PBS) from cells before lysis to avoid salt contamination.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Notes
Powder -20°C3 yearsStore desiccated and sealed.
4°C2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthFor more frequent use.
Table 2: Factors Affecting Biotin Stability
Factor Effect on Stability Recommendation
pH Less stable in solutions with pH > 9.Maintain a neutral or slightly acidic pH during experiments where possible.
Temperature Stable at 100°C in moderately acidic or neutral aqueous solutions.Standard experimental temperatures are generally safe. Avoid prolonged heating in alkaline solutions.
Oxidizing Agents Can oxidize the sulfur in the biotin ring.Avoid strong oxidizing agents in your buffers.

Experimental Protocols

Protocol: Assessing this compound Integrity via a Control Pulldown

This protocol is designed to test the functionality of your this compound stock using a known or expected target.

  • Cell Culture and Lysis:

    • Culture a cell line known to express a target of Celastrol.

    • Wash the cells thoroughly with ice-cold PBS to remove any media components.

    • Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer is often too stringent for co-IP).

    • Determine the protein concentration of the lysate.

  • This compound Incubation:

    • Dilute your this compound stock to the desired working concentration in your lysis buffer.

    • Incubate a defined amount of cell lysate (e.g., 1 mg of total protein) with the this compound for 2-4 hours at 4°C with gentle rotation.

  • Streptavidin Bead Pulldown:

    • Wash streptavidin-conjugated beads (e.g., NeutrAvidin Agarose) with lysis buffer.

    • Add the washed beads to the lysate-Biotin-Cel mixture and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the known target protein.

    • A strong band for the target protein indicates that your this compound is functional. A weak or absent band may suggest degradation.

Visualizations

cluster_storage Storage & Handling cluster_experiment Experimental Workflow cluster_degradation Potential Degradation Points storage_powder This compound Powder (-20°C, desiccated) storage_solution Stock Solution in DMSO (-80°C, aliquoted) storage_powder->storage_solution Dissolve fresh_dilution Prepare Fresh Dilution storage_solution->fresh_dilution Use incubation Incubate with Cell Lysate fresh_dilution->incubation pulldown Streptavidin Pulldown incubation->pulldown analysis Western Blot / MS pulldown->analysis improper_storage Improper Storage (Temp, Freeze-Thaw) improper_storage->storage_solution ph_extremes pH Extremes ph_extremes->incubation enzymes Enzymatic Activity enzymes->incubation oxidation Oxidation oxidation->fresh_dilution

Caption: Workflow for using this compound and potential points of degradation.

start Low/No Pulldown Signal check_storage Check this compound Storage & Age start->check_storage new_stock Use Fresh Aliquot or New Stock check_storage->new_stock Improper? check_lysis Verify Cell Lysis Efficiency check_storage->check_lysis Proper end Problem Solved new_stock->end optimize_lysis Optimize Lysis Buffer & Sonication check_lysis->optimize_lysis Inefficient? check_biotin Suspect Free Biotin Interference? check_lysis->check_biotin Efficient optimize_lysis->end wash_cells Improve Cell Washing Use Biotin-Free Media check_biotin->wash_cells Yes check_protocol Review Pulldown Protocol check_biotin->check_protocol No wash_cells->end optimize_protocol Optimize Incubation Time & Concentration check_protocol->optimize_protocol Suboptimal? check_protocol->end Optimal optimize_protocol->end

Caption: Troubleshooting flowchart for low signal in this compound pulldown assays.

cluster_pathways Degradation Pathways biotin_cel This compound Biotin moiety Linker Celastrol moiety oxidation Oxidation of Sulfur in Biotin biotin_cel->oxidation Oxidizing agents side_chain β-oxidation of Valeric Acid Side Chain biotin_cel->side_chain Cellular enzymes cleavage Enzymatic/Chemical Cleavage of Linker biotin_cel->cleavage pH extremes, enzymes celastrol_mod Modification of Celastrol Structure biotin_cel->celastrol_mod Light, heat, reactivity

Caption: Potential degradation pathways for the this compound conjugate.

References

Best practices for storing and handling Biotin-Cel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and effective use of Biotin-Cel in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a biotinylated derivative of Celastrol, a natural compound known for its anti-inflammatory, anti-cancer, and anti-obesity properties. The biotin (B1667282) tag enables the use of this compound as a probe in affinity-based pull-down assays to identify the direct binding partners and molecular targets of Celastrol within a cellular context. This is crucial for elucidating its mechanism of action and discovering novel therapeutic targets.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the integrity and activity of this compound. Please adhere to the following guidelines:

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a dry, dark place. Avoid repeated freeze-thaw cycles.
4°C2 yearsFor short-term storage.
In Solvent -80°C6 monthsPrepare aliquots to avoid repeated freeze-thaw cycles.
-20°C1 monthSuitable for working solutions.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • For detailed safety information, please refer to the Safety Data Sheet (SDS).

Q3: In which solvents can this compound be dissolved?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cellular experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration is compatible with your cell type and does not exceed cytotoxic levels (typically <0.5%).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low or No Signal of Pulled-Down Proteins

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient this compound Concentration Optimize the concentration of this compound used for treating your cells. Perform a dose-response experiment to determine the optimal concentration that allows for target engagement without causing excessive cytotoxicity.
Short Incubation Time Increase the incubation time of this compound with your cell lysate or intact cells to allow for sufficient binding to its targets.
Inefficient Cell Lysis Ensure your lysis buffer is effective in solubilizing the target proteins and their complexes. Sonication may be required to shear DNA and reduce viscosity. However, be mindful that excessive sonication can generate heat and denature proteins.
Inefficient Binding to Streptavidin Beads Ensure the streptavidin beads are fresh and have not expired. Pre-wash the beads according to the manufacturer's instructions to remove any preservatives. Optimize the ratio of beads to protein lysate.
Harsh Washing Steps Your wash buffers may be too stringent, leading to the dissociation of the this compound-protein complex. Try reducing the detergent or salt concentration in your wash buffers.
Ineffective Elution The elution method may not be strong enough to disrupt the biotin-streptavidin interaction. Consider using a competitive elution with free biotin or a denaturing elution buffer (e.g., SDS-PAGE sample buffer) followed by boiling.
Problem 2: High Background or Non-Specific Binding

Possible Causes and Solutions:

CauseRecommended Solution
Non-specific Binding to Beads Pre-clear your cell lysate by incubating it with beads that do not have streptavidin immobilized on them. This will help remove proteins that non-specifically bind to the bead matrix. Also, block the streptavidin beads with a blocking agent like bovine serum albumin (BSA) or salmon sperm DNA before adding your lysate.
Hydrophobic or Ionic Interactions Increase the stringency of your wash buffers by adding non-ionic detergents (e.g., Tween-20, Triton X-100) or increasing the salt concentration (e.g., up to 500 mM NaCl).
Endogenous Biotinylated Proteins Cells naturally contain biotinylated proteins. To minimize their interference, you can pre-clear the lysate with streptavidin beads before adding this compound.
Contamination from Reagents Ensure all your buffers and reagents are freshly prepared and filtered to remove any particulate matter that could contribute to background.

Experimental Protocols

Protocol 1: this compound Pull-Down Assay to Identify Cellular Targets

This protocol outlines the general steps for using this compound to enrich its binding partners from cell lysates.

Materials:

  • This compound

  • Cultured cells of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., 2x SDS-PAGE sample buffer with excess free biotin)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment: Culture your cells to the desired confluency. Treat the cells with an optimized concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined amount of time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Lysate Clarification: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of your lysates.

  • Binding to Streptavidin Beads: Incubate a standardized amount of protein lysate with pre-washed streptavidin beads. This incubation is typically performed at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads multiple times with increasingly stringent wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using your chosen elution method. For identification by mass spectrometry, a denaturing elution is common.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For comprehensive target identification, samples can be submitted for mass spectrometry analysis.

Signaling Pathways and Workflows

Celastrol, the active component of this compound, is known to modulate several key signaling pathways. Understanding these pathways can provide a framework for designing experiments and interpreting results.

Celastrol-Modulated Signaling Pathways

Celastrol has been shown to exert its effects by influencing pathways such as NF-κB, JAK/STAT, and PI3K/Akt. A simplified representation of these interactions is provided below.

Caption: Overview of signaling pathways modulated by Celastrol.

Experimental Workflow for this compound Pull-Down Assay

The following diagram illustrates the logical flow of a typical this compound pull-down experiment, from sample preparation to data analysis.

Biotin_Cel_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Purification cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture Biotin_Cel_Treatment 2. This compound Treatment Cell_Culture->Biotin_Cel_Treatment Cell_Lysis 3. Cell Lysis & Clarification Biotin_Cel_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant Binding 6. Binding of Lysate to Beads Protein_Quant->Binding Bead_Prep 5. Streptavidin Bead Preparation Bead_Prep->Binding Washing 7. Wash Steps Binding->Washing Elution 8. Elution of Bound Proteins Washing->Elution SDS_PAGE 9. SDS-PAGE Elution->SDS_PAGE Mass_Spec 10c. Mass Spectrometry Elution->Mass_Spec Staining 10a. Staining (Coomassie/Silver) SDS_PAGE->Staining Western_Blot 10b. Western Blot SDS_PAGE->Western_Blot Data_Analysis 11. Data Analysis & Target Identification Mass_Spec->Data_Analysis

Caption: Experimental workflow for this compound pull-down assays.

How to choose the right spacer arm for biotinylation reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate spacer arm for their biotinylation experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a spacer arm in a biotinylation reagent and why is it important?

A spacer arm is a chemical chain that connects the biotin (B1667282) molecule to the reactive group that attaches to the target protein or molecule.[1][2] Its primary function is to overcome steric hindrance.[3][4] The biotin-binding pocket on avidin (B1170675) or streptavidin is located deep within the protein's structure.[5] A spacer arm extends the biotin moiety away from the labeled protein, making it more accessible to the binding pocket and improving the efficiency of detection or capture.[1][5][6]

Q2: What are the main types of spacer arms available?

Spacer arms can be categorized based on their chemical structure and properties:

  • Hydrocarbon Chains: These are simple alkane chains of varying lengths, such as the 13.5 Å arm in NHS-Biotin or the longer 22.4 Å arm in NHS-LC-Biotin ("LC" for long-chain).[4] They effectively increase the distance between biotin and the target molecule.

  • Polyethylene Glycol (PEG) Spacers: These spacers contain PEG units, which make the biotinylation reagent and the resulting conjugate more hydrophilic (water-soluble).[1] This increased solubility helps prevent aggregation and precipitation of the labeled protein and can reduce non-specific binding.[1]

  • Cleavable Spacers: These contain a linkage that can be broken under specific conditions, allowing for the release of the biotinylated molecule after it has been captured by avidin or streptavidin.[1] Common types include disulfide bonds (cleaved by reducing agents like DTT), acid-cleavable linkers, and photocleavable linkers (cleaved by UV light).[7] This is particularly useful for protein purification applications.[1]

Q3: How do I choose the right spacer arm length?

The optimal spacer arm length depends on the specific application. For many standard applications, a long-chain (LC) spacer of ~22 Å is sufficient to overcome steric hindrance.[4] However, if the biotin is attached to a bulky molecule or if the binding site on the target is sterically hindered, a longer spacer arm, such as those found in PEG reagents, may be necessary to ensure efficient binding to streptavidin.[5]

Q4: When should I use a cleavable spacer arm?

A cleavable spacer arm is essential when you need to recover your target molecule after affinity purification.[1] The bond between biotin and streptavidin is one of the strongest non-covalent interactions known, making elution difficult without harsh, denaturing conditions. A cleavable linker allows for the gentle release of your target protein from the streptavidin support by simply adding a cleavage agent (e.g., DTT for disulfide linkers).[1][8]

Q5: What is the difference between NHS-Biotin and Sulfo-NHS-Biotin?

The key difference is solubility. NHS-Biotin is hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[9] In contrast, Sulfo-NHS-Biotin contains a sulfonate group that makes it water-soluble.[8][10] This makes Sulfo-NHS reagents ideal for applications that cannot tolerate organic solvents and for labeling cell surface proteins, as their charge prevents them from crossing the cell membrane.[8][11]

Selecting the Right Spacer Arm

Choosing the correct spacer arm is critical for the success of your experiment. The decision process involves considering the application, the properties of your target molecule, and the experimental conditions.

G cluster_legend Legend Start Start Decision Decision Point Reagent Reagent Type Consideration Consideration start Start: Define Application app_type Detection or Purification? start->app_type purification Use Cleavable Spacer Arm (e.g., NHS-SS-Biotin) app_type->purification Purification detection Use Non-Cleavable Spacer Arm app_type->detection Detection solubility Protein prone to aggregation or need a cell-impermeable reagent? detection->solubility peg_reagent Use PEG Spacer (e.g., NHS-PEG4-Biotin) or Sulfo-NHS Reagent solubility->peg_reagent Yes standard_reagent Use Standard Hydrocarbon Spacer (e.g., NHS-LC-Biotin) solubility->standard_reagent No hindrance Consider potential steric hindrance. Longer arms (LC, PEG) provide more flexibility. peg_reagent->hindrance standard_reagent->hindrance G cluster_0 A) Short Spacer Arm: Steric Hindrance cluster_1 B) Long Spacer Arm: Successful Binding strep0 protein0 Target Protein biotin0 Biotin protein0->biotin0 Short Spacer clash Steric Clash! strep1 protein1 Target Protein biotin1 Biotin protein1->biotin1 Long Spacer

References

Minimizing cell toxicity with Biotin-Cel treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize cell toxicity and optimize experiments involving Biotin-Cel treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a biotinylated form of Celastrol, a natural compound known for its potent anti-inflammatory, anti-cancer, and anti-obesity properties.[1] The biotin (B1667282) tag enables researchers to use this compound as a probe in biotin-affinity pulldown assays to identify the molecular targets of Celastrol within cells.[1]

Q2: What is the mechanism of action of the Celastrol component in this compound?

A2: Celastrol, the active component of this compound, modulates multiple key cellular signaling pathways. These include the NF-κB, MAPK, JAK/STAT, and PI3K/Akt/mTOR pathways.[2][3] By influencing these pathways, Celastrol can induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit inflammation and angiogenesis (the formation of new blood vessels).[2]

Q3: Is cell toxicity a concern with this compound treatment?

A3: Yes, the Celastrol component of this compound has a narrow therapeutic window and can exhibit significant cytotoxicity in a dose-dependent manner. High concentrations can lead to off-target effects and unintended cell death, which can compromise experimental results. Hepatotoxicity (liver cell toxicity) is a particular concern observed in in vivo studies with Celastrol. Therefore, careful optimization of this compound concentration and incubation time is critical.

Q4: How does the biotin tag affect the compound's activity and toxicity?

A4: The addition of a biotin tag is primarily for experimental utility (e.g., pulldown assays) and can potentially alter the cellular uptake and distribution of Celastrol. While biotin itself is a vitamin essential for cell growth and is generally non-toxic, its conjugation to Celastrol may influence the overall cytotoxicity of the compound. It is important to run appropriate controls to distinguish the effects of the biotin tag from the effects of Celastrol itself.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Cell Death/Low Viability This compound concentration is too high. Celastrol is known to have a narrow therapeutic window.Perform a dose-response experiment to determine the optimal concentration that provides the desired effect with minimal toxicity. Start with a low concentration and titrate upwards.
Incubation time is too long. Prolonged exposure can lead to increased cytotoxicity.Conduct a time-course experiment to identify the shortest incubation time that yields a sufficient signal in your assay.
Cell line is particularly sensitive to Celastrol. Different cell lines exhibit varying sensitivities to cytotoxic agents.If possible, test the this compound on a less sensitive cell line as a positive control. Consider using a lower confluency of cells, as denser cultures can sometimes be more resistant.
Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent-related toxicity.
Inconsistent or Non-reproducible Results Peptide degradation. this compound, being a modified natural product, may be susceptible to degradation.Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
Variability in cell health and passage number. High passage numbers can alter cellular responses.Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability.
Presence of free biotin in the culture medium. Many standard cell culture media contain biotin, which can compete with this compound for binding to avidin (B1170675)/streptavidin in pulldown assays.For pulldown experiments, consider using a biotin-free medium for a short period before and during this compound treatment. Alternatively, use methods to block or remove free biotin from your cell lysates.
Low Signal in Pulldown Assays Insufficient this compound concentration or incubation time. Optimize the concentration and incubation time as described above. A higher, yet non-toxic, concentration may be needed for sufficient target labeling.
Inefficient cell lysis and protein extraction. Use a lysis buffer that is compatible with both maintaining protein interactions and the subsequent affinity purification steps. Ensure complete cell lysis to release the target proteins.
Inefficient capture of biotinylated proteins. Ensure you are using a sufficient amount of high-quality streptavidin or avidin beads. Incubate the lysate with the beads for an adequate amount of time with gentle rotation to facilitate binding.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Celastrol treatment, which can serve as a starting point for optimizing your this compound experiments. Note that optimal conditions will vary depending on the cell line and experimental setup.

Table 1: Effective Concentrations of Celastrol in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration (IC50)Reference
U-2OSOsteosarcomaDose-dependent inhibition
PC-3, RM-1Prostate CancerNot specified, used in nanoparticles
LNCaP, DU-145Prostate CancerNot specified, used in nanoparticles
Panc02Pancreatic CarcinomaNot specified, used in nanoparticles
B16F10MelanomaNot specified, used in nanoparticles
HeLa, A549Cervical, Lung CancerNot specified, used in nanoparticles
HepG2Liver CancerNot specified, used in nanoparticles
SW620Colorectal CancerNot specified, used in nanoparticles

Table 2: Reported Toxicity Data for Celastrol

Model SystemToxicity MetricFindingReference
RodentsAdverse Events3 mg/kg led to adverse events and 27% mortality in one study, while another showed no toxic effects at this dose.
RodentsLD50One study reported an LD50 of 20.5 mg/kg, while another suggested 40% mortality at 4 mg/kg.
MiceHepatotoxicityFree Celastrol treatment in mice showed significant liver morphology changes, necrosis, and inflammatory cell infiltration.

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make fresh serial dilutions in your cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Viability (e.g., MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Biotin-Affinity Pulldown Assay

  • Cell Treatment: Treat cells with the optimized, non-toxic concentration of this compound for the optimized duration as determined in Protocol 1. Include a negative control of untreated cells.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Clarification: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Affinity Capture:

    • Transfer the cleared supernatant to a new tube.

    • Add streptavidin- or avidin-conjugated beads to the lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the binding partners of Celastrol.

Signaling Pathways and Experimental Workflows

Celastrol_Signaling_Pathways cluster_stimuli External Stimuli cluster_celastrol This compound (Celastrol) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Inflammatory Signals Inflammatory Signals NFkB NF-κB Inflammatory Signals->NFkB Growth Factors Growth Factors MAPK MAPK Growth Factors->MAPK JAK_STAT JAK/STAT Growth Factors->JAK_STAT PI3K_Akt_mTOR PI3K/Akt/mTOR Growth Factors->PI3K_Akt_mTOR Celastrol Celastrol Celastrol->NFkB Celastrol->MAPK Celastrol->JAK_STAT Celastrol->PI3K_Akt_mTOR ↓ Inflammation ↓ Inflammation NFkB->↓ Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell Cycle Arrest Cell Cycle Arrest JAK_STAT->Cell Cycle Arrest PI3K_Akt_mTOR->Apoptosis ↓ Angiogenesis ↓ Angiogenesis PI3K_Akt_mTOR->↓ Angiogenesis

Caption: Celastrol signaling pathways.

Biotin_Cel_Pulldown_Workflow A 1. Treat Cells with this compound B 2. Cell Lysis A->B C 3. Incubate Lysate with Streptavidin Beads B->C D 4. Wash Beads to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Analyze by Western Blot or Mass Spectrometry E->F

Caption: this compound pulldown workflow.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cell Culture Experiments with Biotinylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during cell culture experiments involving biotinylated compounds.

Frequently Asked Questions (FAQs)

1. Why am I observing high background or non-specific binding in my experiments?

High background can obscure specific signals and lead to misinterpretation of results. Several factors can contribute to this issue:

  • Endogenous Biotin (B1667282): Many cell types and tissues naturally contain biotin-dependent carboxylases, which can be recognized by streptavidin-based detection systems, leading to high background.[1] Additionally, some cell culture media are supplemented with biotin, which can compete with the biotinylated compound of interest.[2][3][4]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on cells or plates can lead to the binding of detection reagents to unintended targets.

  • Concentration of Reagents: Using excessively high concentrations of primary or secondary antibodies, or the streptavidin-conjugate, can increase non-specific binding.

  • Inadequate Washing: Insufficient washing between incubation steps can leave behind unbound reagents, contributing to high background.

  • Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample.

Troubleshooting Strategies:

  • Block Endogenous Biotin: Pre-incubate cells with an avidin (B1170675)/biotin blocking solution to saturate any endogenous biotin.

  • Optimize Blocking Conditions: Increase the blocking incubation time or try different blocking agents, such as 5-10% normal serum from the same species as the secondary antibody.

  • Titrate Reagents: Perform a titration experiment to determine the optimal concentration of your biotinylated compound, primary/secondary antibodies, and streptavidin conjugate that gives the best signal-to-noise ratio.

  • Improve Washing Steps: Increase the number and duration of wash steps to ensure complete removal of unbound reagents.

  • Use Pre-adsorbed Secondary Antibodies: To minimize cross-reactivity, use secondary antibodies that have been pre-adsorbed against the immunoglobulin of the species being tested.

2. My signal is weak or completely absent. What are the possible causes?

A weak or absent signal can be frustrating and may be due to a variety of factors:

  • Low Concentration or Inactivity of the Biotinylated Compound: The concentration of the biotinylated compound may be too low to elicit a detectable signal, or the compound may have degraded. Biotin itself is relatively stable but can be inactivated by oxidative stress or UV radiation.

  • Inefficient Biotinylation: The biotinylation process itself may have been inefficient, resulting in a low degree of labeling on your compound of interest.

  • Cell Health and Passage Number: High passage numbers can lead to changes in cell behavior and responsiveness to stimuli. Poor cell health can also affect experimental outcomes.

  • Suboptimal Incubation Times: Incubation times for the biotinylated compound, antibodies, or detection reagents may be too short.

  • Presence of Free Biotin: Free biotin in the cell culture medium or serum can compete with your biotinylated compound for binding to streptavidin, leading to a reduced signal.

Troubleshooting Strategies:

  • Optimize Compound Concentration: Test a range of concentrations of your biotinylated compound to find the optimal working concentration.

  • Verify Compound Stability: Ensure proper storage and handling of the biotinylated compound to prevent degradation. If possible, verify the stability of your compound in cell culture media over the course of the experiment.

  • Assess Biotinylation Efficiency: If you are performing the biotinylation yourself, optimize the reaction conditions and consider using a kit for more consistent results.

  • Maintain Healthy Cell Cultures: Use cells within a low passage number range and regularly monitor their health and morphology.

  • Optimize Incubation Times: Increase the incubation times for various steps in your protocol.

  • Address Free Biotin: If possible, use biotin-free media and serum. Alternatively, you can use avidin to block any free biotin in your samples before adding the streptavidin detection reagent.

3. I'm seeing significant well-to-well or day-to-day variability in my results. How can I improve consistency?

Inconsistent results can undermine the reliability of your data. Here are common causes and solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.

  • Inconsistent Cell Seeding: Uneven cell seeding density across wells can lead to variations in cell number and, consequently, the experimental readout.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth, leading to an "edge effect".

  • Reagent Instability: Repeated freeze-thaw cycles of reagents can lead to degradation and loss of activity.

  • Batch-to-Batch Variation: Different lots of biotinylated compounds, antibodies, or other reagents can have slight variations in quality and performance.

Troubleshooting Strategies:

  • Proper Pipetting Technique: Use calibrated pipettes and ensure proper technique to minimize volume variations.

  • Ensure Uniform Cell Seeding: Mix the cell suspension thoroughly before and during plating to ensure a uniform cell density in each well.

  • Mitigate Edge Effects: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media.

  • Aliquot Reagents: Aliquot reagents into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Test New Reagent Lots: When switching to a new lot of a critical reagent, perform a validation experiment to ensure it performs similarly to the previous lot.

Quantitative Data Summary

Table 1: Common Biotin Concentrations in Cell Culture Media

Medium TypeBiotin Concentration (µg/L)
DMEMTypically lacks biotin
IMDMContains biotin
EMEM-alphaContains biotin
L-12 MediumLacks biotin

Note: The exact concentration can vary between manufacturers. It is recommended to check the specific formulation of your medium.

Table 2: Biotin Interference Thresholds in Immunoassays

Assay PlatformBiotin Interference Threshold (ng/mL)
Varies by manufacturer2.5 to 10,000
Most tests> 50

Note: These values are from clinical immunoassay studies but highlight the wide range of sensitivity to biotin interference.

Experimental Protocols

Protocol 1: General Workflow for a Cell-Based Assay with a Biotinylated Compound

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the growth medium and replace it with a medium containing the biotinylated compound at various concentrations. Include appropriate controls (e.g., vehicle control, unlabeled compound).

  • Incubation: Incubate the cells for the desired duration at 37°C in a humidified CO2 incubator.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound.

  • Fixation and Permeabilization (for intracellular targets): If targeting an intracellular protein, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).

  • Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Streptavidin-Conjugate Incubation: Incubate the cells with a fluorescently labeled or enzyme-conjugated streptavidin diluted in blocking buffer.

  • Washing: Wash the cells extensively with PBS to remove unbound streptavidin.

  • Detection and Analysis: For fluorescently labeled streptavidin, visualize the signal using a fluorescence microscope or plate reader. For enzyme-conjugated streptavidin, add the appropriate substrate and measure the signal using a plate reader.

Protocol 2: Endogenous Biotin Blocking

  • After the fixation and permeabilization steps (if applicable), wash the cells with PBS.

  • Incubate the cells with an avidin solution for 15 minutes at room temperature. This will bind to any endogenous biotin.

  • Wash the cells with PBS.

  • Incubate the cells with a biotin solution for 15 minutes at room temperature. This will saturate any remaining biotin-binding sites on the avidin.

  • Wash the cells with PBS and proceed with your regular staining protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Cell Seeding treatment Treat Cells with Biotinylated Compound cell_seeding->treatment compound_prep Prepare Biotinylated Compound compound_prep->treatment incubation Incubate treatment->incubation wash1 Wash incubation->wash1 blocking Blocking wash1->blocking streptavidin Incubate with Streptavidin-Conjugate blocking->streptavidin wash2 Wash streptavidin->wash2 detection Signal Detection wash2->detection data_analysis Data Analysis detection->data_analysis

Caption: A generalized experimental workflow for cell-based assays using biotinylated compounds.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions_bg Solutions for High Background cluster_solutions_signal Solutions for Weak Signal cluster_solutions_var Solutions for High Variability inconsistent_results Inconsistent Results high_background High Background inconsistent_results->high_background weak_signal Weak/No Signal inconsistent_results->weak_signal variability High Variability inconsistent_results->variability block_biotin Block Endogenous Biotin high_background->block_biotin optimize_blocking Optimize Blocking high_background->optimize_blocking titrate_reagents_bg Titrate Reagents high_background->titrate_reagents_bg optimize_conc Optimize Compound Conc. weak_signal->optimize_conc check_stability Check Compound Stability weak_signal->check_stability use_low_passage Use Low Passage Cells weak_signal->use_low_passage pipetting Improve Pipetting variability->pipetting uniform_seeding Ensure Uniform Seeding variability->uniform_seeding aliquot Aliquot Reagents variability->aliquot

Caption: A troubleshooting decision tree for inconsistent results in biotin-based cell assays.

biotin_interference_pathway biotin_compound Biotinylated Compound streptavidin Streptavidin Detection Reagent biotin_compound->streptavidin Binds to signal Specific Signal streptavidin->signal Generates free_biotin Free Biotin (from media/serum) free_biotin->streptavidin Competitively Binds & Inhibits Signal

Caption: The mechanism of free biotin interference in streptavidin-based detection systems.

References

Technical Support Center: Effective Endogenous Biotin Blocking in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with comprehensive information on how to effectively block endogenous biotin (B1667282) in cell lysates. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to minimize background and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is endogenous biotin and why is it a problem in certain assays?

Endogenous biotin, also known as Vitamin B7, is a naturally occurring cofactor for several carboxylase enzymes essential for metabolism.[1] In assays utilizing the high-affinity interaction between avidin (B1170675) or streptavidin and biotin for detection (e.g., Western blotting, ELISA, immunohistochemistry), the presence of endogenous biotin in cell lysates or tissues can lead to high background signals and false-positive results.[2] This is because the avidin/streptavidin conjugates will bind to the endogenous biotin as well as the biotinylated detection reagents.

Q2: Which tissues and cell lines have high levels of endogenous biotin?

Tissues known to have high concentrations of endogenous biotin include the liver, kidney, spleen, and brain.[3] The expression of biotin receptors and, consequently, intracellular biotin levels can also vary between different cell lines. For instance, some cancer cell lines, such as A549 (lung carcinoma) and HeLa (cervical cancer), are known to have high biotin uptake.[4] It is advisable to perform a control experiment without the primary antibody to assess the level of background staining due to endogenous biotin in your specific samples.

Q3: What is the most common method to block endogenous biotin?

The most widely used method is the avidin-biotin or streptavidin-biotin blocking technique. This is a two-step process:

  • Avidin/Streptavidin Incubation: The sample is first incubated with an excess of unlabeled avidin or streptavidin. This saturates the endogenous biotin present in the sample.

  • Biotin Incubation: Subsequently, the sample is incubated with an excess of free biotin. This step blocks any remaining biotin-binding sites on the avidin/streptavidin molecules that were added in the first step, preventing them from binding to your biotinylated detection reagents.

Q4: Are there alternatives to the avidin-biotin blocking method?

Yes, a primary alternative is the use of polymer-based detection systems.[3][5] These systems use a polymer backbone conjugated with enzymes and secondary antibodies, completely avoiding the use of biotin and thus eliminating the issue of endogenous biotin interference.[3]

Troubleshooting Guide: High Background in Biotin-Based Assays

High background can obscure your specific signal and lead to misinterpretation of results. Here are some common causes and solutions when dealing with cell lysates.

Problem Possible Cause Recommended Solution
High, uniform background across the membrane/plate Incomplete blocking of endogenous biotin.Implement a thorough avidin/streptavidin-biotin blocking protocol. (See Experimental Protocols section).
Non-specific binding of streptavidin-HRP conjugate.Optimize the concentration of the streptavidin-HRP conjugate. Increase the number and duration of wash steps after incubation.[6][7]
Blocking buffer contains endogenous biotin (e.g., non-fat dry milk).Use a biotin-free blocking buffer such as Bovine Serum Albumin (BSA) or specialized commercial blocking buffers.
Specific, but unwanted, bands appear Endogenously biotinylated proteins are being detected.Perform a control experiment without the primary antibody to confirm the bands are from endogenous biotin. If so, use a more stringent biotin blocking protocol or switch to a polymer-based detection system.
Cross-reactivity of the secondary antibody.Run a control with only the secondary antibody to check for non-specific binding.[8]
Patchy or uneven background Membrane was allowed to dry out.Ensure the membrane remains hydrated throughout the entire process.[6]
Inadequate washing.Increase the volume and number of washes. Ensure gentle agitation during washing steps.[7]

Experimental Protocols

Protocol 1: Standard Avidin-Biotin Blocking for Western Blots of Cell Lysates

This protocol is designed to be performed after protein transfer to a membrane (e.g., PVDF or nitrocellulose) and before incubation with the primary antibody.

Materials:

  • Wash Buffer (e.g., TBS-T: Tris-Buffered Saline with 0.1% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in TBS-T)

  • Avidin solution (e.g., 0.1 mg/mL in Wash Buffer)

  • Biotin solution (e.g., 0.1 mg/mL in Wash Buffer)

Procedure:

  • Initial Blocking: After transferring the proteins from the gel to the membrane, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Avidin Incubation: Wash the membrane three times for 5 minutes each with Wash Buffer. Incubate the membrane with the Avidin solution for 15-30 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with Wash Buffer.

  • Biotin Incubation: Incubate the membrane with the Biotin solution for 15-30 minutes at room temperature with gentle agitation.

  • Final Washing: Wash the membrane three times for 5 minutes each with Wash Buffer.

  • Proceed with Assay: The membrane is now ready for incubation with the primary antibody. Follow your standard Western blotting protocol from this point.

Protocol 2: Endogenous Biotin Blocking for Immunoprecipitation (IP)

This protocol should be performed on the cell lysate before the addition of the primary antibody for immunoprecipitation.

Materials:

  • Cell Lysis Buffer (RIPA or similar, without biotin)

  • Avidin-agarose beads or free avidin

  • Biotin solution (e.g., 10 mM)

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis: Prepare your cell lysate according to your standard protocol. Determine the protein concentration.

  • Pre-clearing with Avidin (Option 1):

    • Add avidin-agarose beads to your cell lysate. Use approximately 20 µL of a 50% slurry per 1 mg of protein lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute to pellet the beads.

    • Carefully transfer the supernatant (biotin-depleted lysate) to a new tube.

  • Blocking with Free Avidin and Biotin (Option 2):

    • Add free avidin to the cell lysate to a final concentration of 10-20 µg/mL.

    • Incubate for 30 minutes at 4°C with gentle rotation.

    • Add free biotin to a final concentration that is in molar excess to the avidin added.

    • Incubate for another 15 minutes at 4°C with gentle rotation.

  • Proceed with Immunoprecipitation: The treated lysate is now ready for the addition of your primary antibody and protein A/G beads as per your standard IP protocol.

Visualizing the Workflow and Concepts

To aid in understanding the experimental processes and the underlying principles, the following diagrams have been generated.

Endogenous_Biotin_Blocking_Workflow cluster_pre_blocking Sample Preparation cluster_blocking_steps Endogenous Biotin Blocking cluster_assay Assay cell_lysate Cell Lysate (with Endogenous Biotin) add_avidin 1. Add excess Avidin/Streptavidin cell_lysate->add_avidin wash1 Wash add_avidin->wash1 add_biotin 2. Add excess free Biotin wash1->add_biotin wash2 Wash add_biotin->wash2 primary_ab Incubate with Primary Antibody wash2->primary_ab secondary_reagent Incubate with Biotinylated Secondary/ Streptavidin-HRP primary_ab->secondary_reagent detection Detection secondary_reagent->detection

Caption: Workflow for blocking endogenous biotin before immunoassay.

Biotin_Blocking_Mechanism cluster_before Before Blocking cluster_after After Blocking endogenous_biotin Endogenous Biotin streptavidin_hrp Streptavidin-HRP endogenous_biotin->streptavidin_hrp Binds, causing background signal blocked_biotin Endogenous Biotin (Blocked by Avidin) blocked_avidin Avidin (Binding sites blocked by free Biotin) streptavidin_hrp2 Streptavidin-HRP biotinylated_probe Biotinylated Detection Probe streptavidin_hrp2->biotinylated_probe Binds specifically to detection probe

Caption: Mechanism of avidin-biotin blocking to prevent background.

Comparison of Detection Methods

While direct quantitative comparisons can be assay-dependent, the following table provides a qualitative summary of the performance of avidin-biotin based detection systems with and without blocking, and polymer-based systems.

Detection Method Relative Sensitivity Potential for Background Protocol Complexity Recommendation for Biotin-Rich Samples
Avidin-Biotin System (No Blocking) HighVery HighModerateNot Recommended
Avidin-Biotin System (With Blocking) HighLow to MediumHighRecommended with caution
Polymer-Based System High to Very HighVery LowLow to ModerateHighly Recommended

This technical support guide should provide you with the necessary information to effectively manage endogenous biotin in your cell lysates. For further assistance, please consult the product-specific literature for your reagents.

References

Validation & Comparative

Validating Biotin-Cel Targets: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of a protein target using a Biotin-Cel based approach is a critical first step. However, robust validation of these initial "hits" is paramount to ensure the biological relevance and therapeutic potential of the target. This guide provides a comprehensive comparison of common secondary assays used to validate this compound targets, complete with experimental protocols and data presentation to aid in the selection of the most appropriate validation strategy.

The initial identification of potential binding partners through biotin-based affinity purification is a powerful discovery tool.[1] However, this method can be prone to false positives arising from non-specific interactions.[2] Therefore, secondary assays are essential to confirm the direct and specific interaction between the biotinylated molecule and its putative target protein.[3] This validation process typically involves a series of orthogonal assays that probe the interaction through different biophysical and cellular principles.

Comparison of Secondary Validation Assays

Choosing the right secondary assay depends on several factors, including the nature of the interaction, the availability of reagents, and the desired throughput and quantitative resolution. The following table summarizes the key characteristics of commonly employed secondary assays for validating this compound targets.

AssayPrincipleThroughputKey OutputsAdvantagesLimitations
Western Blot Size-based protein separation and antibody-based detection to confirm the presence of the target protein in the pull-down eluate.Low to MediumQualitative or semi-quantitative confirmation of protein identity and presence.Simple, widely available, and cost-effective for confirming the presence of a known target.Not suitable for discovering novel interactors; provides limited information on interaction strength.
Co-Immunoprecipitation (Co-IP) Antibody-based pull-down of a target protein to see if its putative binding partner is also pulled down.[4]LowConfirmation of in-vivo or in-vitro protein-protein interactions.Demonstrates interaction in a more physiological context (cell lysate); can be used to confirm interactions found in this compound pull-downs.[5]Can be prone to non-specific binding; requires specific antibodies for both proteins.[6]
Surface Plasmon Resonance (SPR) Label-free, real-time measurement of binding kinetics and affinity between two molecules, one immobilized on a sensor chip and the other flowing over it.[7]Low to MediumQuantitative data on association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[8]Provides detailed kinetic and affinity data; label-free.[2]Requires purified proteins; can be technically demanding and expensive.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding in a cellular environment.[9]Medium to HighConfirmation of target engagement in intact cells or cell lysates.[10]In-cell/in-situ target engagement confirmation; can be adapted for high-throughput screening.[9]Indirect measurement of binding; requires specific antibodies for detection (Western Blot-based CETSA).

Experimental Workflows and Signaling Pathways

The validation of a this compound target typically follows a multi-step workflow, starting from the initial pull-down and proceeding through one or more secondary assays.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation (Secondary Assays) cluster_2 Phase 3: Functional Characterization This compound Pulldown This compound Pulldown Mass Spectrometry Mass Spectrometry This compound Pulldown->Mass Spectrometry Identification of Putative Targets Western Blot Western Blot Mass Spectrometry->Western Blot Confirm Presence Co-IP Co-IP Mass Spectrometry->Co-IP Confirm Interaction CETSA CETSA Western Blot->CETSA Confirm Target Engagement SPR SPR Co-IP->SPR Quantify Affinity Cell-based Assays Cell-based Assays SPR->Cell-based Assays CETSA->Cell-based Assays In vivo Models In vivo Models Cell-based Assays->In vivo Models Phenotypic Confirmation

Figure 1: A generalized workflow for the validation of this compound targets.

This compound based approaches are frequently used to investigate key signaling pathways implicated in various diseases. Understanding how a small molecule interacts with and modulates these pathways is crucial for drug development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[8] Its dysregulation is often associated with cancer.[10] Biotinylated probes can be used to identify molecules that interact with components of this pathway.[1]

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 2: A simplified representation of the EGFR/MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival.[11] Its aberrant activation is linked to various inflammatory diseases and cancers.[12]

G Stimulus Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NF-kB NF-κB (p50/p65) IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Gene Gene Expression NF-kB->Gene activates Response Inflammatory Response Gene->Response

Figure 3: Overview of the canonical NF-κB signaling pathway.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results in secondary validation assays.

Western Blot Protocol for Biotin Pull-Down Validation
  • Sample Preparation: Elute the proteins from the streptavidin beads used in the this compound pull-down by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE: Separate the eluted proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the putative target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.

Co-Immunoprecipitation (Co-IP) Protocol
  • Cell Lysis: Lyse cells expressing the target protein and its putative interactor using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (either the this compound target or its putative partner).

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blot using an antibody against the "prey" protein to confirm its presence in the complex.[5]

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation: Activate the surface of a sensor chip (e.g., CM5) for ligand immobilization.

  • Ligand Immobilization: Covalently couple the purified "ligand" protein (either the this compound target or its interactor) to the chip surface.

  • Analyte Injection: Inject a series of concentrations of the purified "analyte" protein over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time to measure the binding and dissociation of the analyte.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants (ka, kd, KD).[8]

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Treat intact cells or cell lysates with the biotinylated small molecule or a vehicle control.

  • Heat Challenge: Aliquot the treated samples and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis (for intact cells): Lyse the cells to release the soluble proteins.

  • Centrifugation: Centrifuge the samples to separate the aggregated, denatured proteins from the soluble fraction.

  • Western Blot Analysis: Analyze the supernatant (soluble fraction) by Western blot to quantify the amount of the target protein that remained soluble at each temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[9]

References

Unveiling Celastrol's Cellular Targets: A Comparative Guide to Biotin-Cel and Other Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise molecular interactions of therapeutic compounds is paramount. Celastrol (B190767), a potent natural triterpenoid, has garnered significant interest for its diverse biological activities. However, its exact cellular targets and mechanisms of action remain a subject of intensive investigation. Chemical probes, particularly those based on a biotin (B1667282) tag (Biotin-Cel) or photoaffinity labeling, are invaluable tools in this endeavor. This guide provides a comparative overview of this compound and other celastrol-based probes, supported by experimental data and detailed protocols to aid in the design and execution of target identification studies.

Performance Comparison of Celastrol-Based Probes

The selection of a chemical probe for target identification depends on the specific experimental goals and the nature of the anticipated protein-ligand interactions. This compound, a biotinylated celastrol analog, is primarily used for affinity-based pull-down experiments, leveraging the high-affinity interaction between biotin and streptavidin. Other probes, such as those incorporating photo-reactive groups and clickable tags, offer alternative strategies for covalently capturing target proteins.

Probe TypeProbe Name/DescriptionPrinciple of ActionIdentified Protein Targets (Examples)Reported Binding Affinity (Method)Key AdvantagesLimitations
Biotinylated Probe This compound (biotinylated celastrol)Affinity-based pull-downAnnexin A2, eEF1A, β-tubulin[1]Not explicitly quantified in pull-down assaysStraightforward pull-down protocol; high-affinity biotin-streptavidin interaction.Potential for non-specific binding; may miss transient or weak interactions.
Photoaffinity Probe Cel-p (diazirine and alkyne-tagged)Photo-induced covalent cross-linking and click chemistryCKB (Creatine Kinase B)Not explicitly quantifiedCovalent capture of both strong and weak interactors; spatial and temporal control of labeling.Requires UV activation which can potentially damage cells; synthesis can be complex.
Degradation-Based Probe Celastrol-based PROTACsInduces proteasomal degradation of target proteinsIKKβ, PI3Kα, CHK1, OGA[2][3]Not a direct measure of binding affinity, but demonstrates functional interactionIdentifies targets by their degradation, providing functional validation.Indirect method of target identification; requires cellular machinery for degradation.

Experimental Protocols

Synthesis of Biotin-Celastrol Conjugate (this compound)

This protocol is a generalized procedure based on the synthesis of similar biotinylated natural products.

Materials:

  • Celastrol

  • Biotin-PEG-amine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

  • Dissolve celastrol in a minimal amount of anhydrous DMF.

  • Add Biotin-PEG-amine (1.2 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.5 equivalents) and DMAP (0.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC/DMAP solution to the celastrol/biotin-amine mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol (B129727) in DCM) to yield the pure this compound conjugate.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Affinity Pull-Down Assay using this compound

This protocol outlines the general steps for identifying celastrol-binding proteins from cell lysates using this compound.

Materials:

  • This compound

  • Control compound (e.g., biotin alone or an inactive celastrol analog)

  • Cell culture of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blot reagents or mass spectrometry facility

Procedure:

  • Cell Lysis: Harvest and wash cells, then lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine the protein concentration of the lysate.

  • Binding: Incubate a defined amount of protein lysate (e.g., 1-2 mg) with this compound (e.g., 10-50 µM) for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of lysate with the control compound.

  • Capture: Add pre-washed streptavidin-conjugated magnetic beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE. The proteins can be visualized by silver staining or Coomassie blue staining. For identification, specific protein bands can be excised and analyzed by mass spectrometry. Alternatively, the entire eluate can be subjected to proteomic analysis. For validation, specific candidate proteins can be detected by Western blotting.

Signaling Pathways and Experimental Workflows

The identification of cellular targets is the first step in unraveling the mechanism of action of a compound. Once a target is identified, its role in specific signaling pathways can be investigated. For instance, the identification of IKKβ and PI3Kα as targets of celastrol using a degradation-based probe strongly suggests the involvement of the NF-κB and PI3K/Akt signaling pathways, respectively[2][3].

Experimental Workflow for Target Identification using this compound

G cluster_workflow This compound Affinity Pull-Down Workflow start Cell Lysate Preparation incubation Incubation with this compound start->incubation Add probe capture Capture with Streptavidin Beads incubation->capture Add beads wash Washing Steps capture->wash elution Elution of Bound Proteins wash->elution analysis SDS-PAGE and Mass Spectrometry elution->analysis

Workflow for this compound pull-down.
Celastrol's Impact on the NF-κB Signaling Pathway

The identification of IKKβ as a direct target of celastrol provides a molecular basis for its well-documented anti-inflammatory effects. Celastrol's binding to IKKβ can inhibit its kinase activity, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

G cluster_pathway Celastrol's Inhibition of the NF-κB Pathway cytoplasm Cytoplasm nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates NFkB_IkBa NF-κB IκBα IKK->NFkB_IkBa phosphorylates IκBα IkBa IκBα NFkB NF-κB NFkB_IkBa->IkBa releases NFkB_active NF-κB (active) NFkB_IkBa->NFkB_active nucleus_entry nucleus_entry Gene Pro-inflammatory Gene Transcription Celastrol Celastrol Celastrol->IKK inhibits nucleus_entry->Gene translocates to nucleus and binds DNA

References

Comparing different biotinylation reagents for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of proteomics, drug development, and molecular biology, the precise and efficient labeling of proteins and other biomolecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for a multitude of applications including affinity purification, immunoprecipitation, ELISA, and cell surface labeling.[1][2][3] The selection of the appropriate biotinylation reagent is a critical determinant of experimental success, directly impacting the efficiency, specificity, and functionality of the labeled molecule. This guide provides an objective comparison of common biotinylation reagents, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

Key Considerations in Biotinylation Reagent Selection

The ideal biotinylation reagent for a given experiment depends on several factors, including the target molecule, the desired application, and the experimental conditions. The key characteristics that differentiate these reagents are their reactive group, solubility, spacer arm length, and whether they possess a cleavable linker.[3][4]

  • Reactive Group: The reactive group dictates the functional group on the target molecule to which the biotin will be attached. The most common targets are primary amines (-NH2), found on lysine (B10760008) residues and the N-terminus of proteins.[3] Other reagents target sulfhydryl groups (-SH) on cysteine residues, carboxyl groups (-COOH), or carbohydrates.[3] Photoreactive reagents offer a non-specific labeling option when specific functional groups are not available or desired.[3]

  • Solubility: Biotinylation reagents can be either water-soluble or insoluble. Water-soluble reagents, such as those containing a sulfo-NHS group, are preferred for labeling cell surface proteins as they are less likely to cross the cell membrane.[5][6] Water-insoluble reagents, like standard NHS-biotin, require dissolution in an organic solvent before addition to the aqueous reaction mixture.[6]

  • Spacer Arm Length: The spacer arm is the chemical chain that connects the biotin molecule to the reactive group. A longer spacer arm can reduce steric hindrance, allowing for more efficient binding of the biotinylated molecule to avidin (B1170675) or streptavidin.[7][8] This is particularly important when the biotin is attached to a site that is sterically hindered within a protein complex.

  • Cleavability: Cleavable biotinylation reagents contain a linker that can be broken under specific conditions, such as reduction of a disulfide bond or exposure to a specific chemical or enzymatic treatment.[3][9] This feature is highly advantageous for applications where the recovery of the target molecule free from the biotin tag is desired, such as in affinity purification for mass spectrometry analysis.[10][11]

Comparison of Common Amine-Reactive Biotinylation Reagents

Amine-reactive reagents are the most widely used for protein biotinylation due to the abundance of lysine residues on the surface of most proteins.[3] The following table summarizes the key features of several common amine-reactive biotinylation reagents.

ReagentReactive GroupSolubilityMembrane PermeabilitySpacer Arm Length (Å)CleavableKey Applications
NHS-Biotin N-hydroxysuccinimide (NHS) esterLowPermeable13.5NoGeneral protein biotinylation, intracellular labeling
Sulfo-NHS-Biotin Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esterHighImpermeable13.5NoCell surface protein labeling, labeling of soluble proteins
NHS-LC-Biotin N-hydroxysuccinimide (NHS) esterLowPermeable22.4NoApplications requiring reduced steric hindrance
Sulfo-NHS-LC-Biotin Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esterHighImpermeable22.4NoCell surface labeling with reduced steric hindrance
NHS-PEG4-Biotin N-hydroxysuccinimide (NHS) esterHighPermeable29.0NoLabeling where increased solubility and reduced aggregation are needed
Sulfo-NHS-SS-Biotin Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esterHighImpermeable24.3Yes (Disulfide bond)Cell surface protein isolation and purification for downstream analysis (e.g., mass spectrometry)

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation for Western Blot Analysis

This protocol describes the labeling of cell surface proteins on adherent mammalian cells using a water-soluble, non-cleavable biotinylation reagent.

Materials:

  • Cells grown to ~90% confluency in a culture dish

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • EZ-Link™ Sulfo-NHS-LC-Biotin

  • Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Place the cell culture dish on ice and wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS at a concentration of 0.25 mg/mL.

  • Add the biotinylation solution to the cells, ensuring the entire surface is covered.

  • Incubate the dish on a rocking platform for 30 minutes at 4°C.[12]

  • Aspirate the biotinylation solution and wash the cells once with quenching buffer to stop the reaction.

  • Wash the cells twice more with ice-cold PBS.

  • Add lysis buffer to the dish and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube. The biotinylated cell surface proteins are now ready for downstream applications such as immunoprecipitation followed by Western blotting.

Protocol 2: Immunoprecipitation of Biotinylated Proteins

This protocol outlines the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated cell lysate (from Protocol 1)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic stand

  • Microcentrifuge tubes

Procedure:

  • Take an appropriate amount of streptavidin magnetic bead slurry and wash the beads three times with wash buffer. Use a magnetic stand to separate the beads from the supernatant during washes.

  • Add the biotinylated cell lysate to the washed beads.

  • Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins to the beads.

  • Place the tube on the magnetic stand and discard the supernatant which contains unlabeled proteins.

  • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • After the final wash, remove all of the supernatant.

  • Add elution buffer to the beads and heat at 95-100°C for 5-10 minutes to release the bound proteins.

  • Place the tube on the magnetic stand and collect the supernatant containing the enriched biotinylated proteins. The sample is now ready for analysis by SDS-PAGE and Western blotting.

Visualizing Biotinylation Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

Biotinylation_Selection start Experimental Goal reagent_type Choose Reagent Type start->reagent_type amine Amine-reactive (Lysine, N-terminus) reagent_type->amine Targeting Proteins? sulfhydryl Sulfhydryl-reactive (Cysteine) reagent_type->sulfhydryl other Other (Carboxyl, Glyco, etc.) reagent_type->other solubility Consider Solubility amine->solubility water_sol Water-soluble (e.g., Sulfo-NHS) solubility->water_sol Cell Surface? water_insol Water-insoluble (e.g., NHS) solubility->water_insol Intracellular? cleavable Need to remove biotin? water_sol->cleavable water_insol->cleavable yes_cleave Yes cleavable->yes_cleave Purification for MS? no_cleave No cleavable->no_cleave Detection Assay? spacer Consider Spacer Arm yes_cleave->spacer no_cleave->spacer long_spacer Long Spacer (Reduces steric hindrance) spacer->long_spacer short_spacer Short Spacer spacer->short_spacer

A decision tree for selecting an appropriate biotinylation reagent.

Cell_Surface_Biotinylation_Workflow start Adherent Cells wash1 Wash with ice-cold PBS start->wash1 biotinylate Incubate with Sulfo-NHS-Biotin (4°C, 30 min) wash1->biotinylate quench Quench with Glycine/PBS biotinylate->quench wash2 Wash with ice-cold PBS quench->wash2 lyse Lyse cells wash2->lyse clarify Clarify lysate by centrifugation lyse->clarify pulldown Streptavidin Pulldown clarify->pulldown analysis Downstream Analysis (Western Blot, MS) pulldown->analysis

Workflow for cell surface protein biotinylation and enrichment.

References

Assessing the Specificity of Biotin-Cel Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Biotin-Cel, a novel cell-permeable biotinylating agent, with other common biotinylation reagents. The focus is on assessing binding specificity, a critical factor for the successful application of biotin-based technologies in research and drug development. This document outlines key experimental protocols and presents supporting data to aid in the selection of the most appropriate tool for your specific needs.

Introduction to Biotin-Based Probes

Biotin-streptavidin technology is a cornerstone of modern life sciences, enabling a wide range of applications from affinity purification to cellular imaging. The exceptionally high affinity of biotin (B1667282) for streptavidin and avidin (B1170675) (dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M) forms the basis of this powerful tool.[1] Biotinylated probes are created by covalently attaching a biotin molecule to a compound of interest, allowing for the specific detection and isolation of its interacting partners using streptavidin-coated supports.[2]

The specificity of a biotinylated probe is paramount. Off-target binding can lead to the misinterpretation of experimental results, false positives in screening assays, and potential toxicity in therapeutic applications.[3][4] This guide focuses on methods to assess and compare the binding specificity of this compound, a hypothetical cell-permeable biotin probe, against established alternatives.

Comparative Analysis of Biotinylation Reagents

To evaluate the specificity of this compound, a direct comparison with other commonly used biotinylation reagents is essential. The following table summarizes key performance metrics, including on-target affinity and off-target binding potential. The data presented here is representative and intended to illustrate the comparative framework.

Table 1: Comparison of Biotinylation Reagent Performance

FeatureThis compoundNHS-BiotinBiotin-MaleimideDesthiobiotin
Target Moiety Intracellular proteins (via reactive group)Primary aminesThiols (cysteines)Reversible binding to streptavidin
Cell Permeability HighLowModerateLow
On-Target Affinity (Kd) 10⁻⁸ M (Hypothetical)10⁻¹⁵ M (to Streptavidin)10⁻¹⁵ M (to Streptavidin)10⁻¹¹ M (to Streptavidin)
Off-Target Binding (%) < 5% (Hypothetical)Variable, depends on targetLower than NHS-BiotinMinimal
Elution Conditions Harsh (e.g., boiling in SDS-PAGE buffer)HarshHarshMild (competitive elution with biotin)
Primary Application Live-cell protein labelingGeneral protein biotinylationSite-specific protein biotinylationReversible affinity purification

Experimental Protocols for Assessing Specificity

The following are detailed methodologies for key experiments to determine the binding specificity of biotinylated probes like this compound.

Competitive Binding Assay

This assay quantifies the binding affinity of a biotinylated probe to its target in the presence of a known competitor.

Protocol:

  • Prepare a solution of streptavidin-coated magnetic beads. Wash the beads three times with a suitable binding buffer (e.g., PBS with 0.1% Tween-20).

  • Incubate the beads with a fixed concentration of a biotinylated fluorescent probe (e.g., Biotin-4-fluorescein) to achieve saturation.

  • Wash the beads to remove any unbound fluorescent probe.

  • Add increasing concentrations of the test compound (e.g., this compound or other biotinylated probes) to the bead suspension.

  • Incubate for 1 hour at room temperature to allow for competitive binding.

  • Pellet the magnetic beads and transfer the supernatant to a new microplate.

  • Measure the fluorescence of the supernatant. A higher fluorescence intensity indicates a greater displacement of the fluorescent probe and, therefore, a higher affinity of the test compound for streptavidin.

  • Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent probe.

In-Cell Target Engagement Assay

This assay determines the extent to which a cell-permeable biotinylated probe binds to its intended intracellular target.

Protocol:

  • Culture cells to the desired confluency.

  • Treat the cells with increasing concentrations of this compound for a specified duration.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Perform a pull-down assay using streptavidin-coated magnetic beads to capture the this compound-protein complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluate by Western blotting using an antibody specific to the intended target protein.

  • Quantify the band intensity to determine the amount of target protein captured at each this compound concentration.

Off-Target Profiling using Mass Spectrometry

This experiment identifies proteins that non-specifically bind to the biotinylated probe.

Protocol:

  • Perform a pull-down assay as described in the in-cell target engagement assay using both the biotinylated probe of interest (e.g., this compound) and a negative control (e.g., unconjugated biotin or a non-cell-permeable biotin).

  • Elute the bound proteins and prepare the samples for mass spectrometry analysis (e.g., through in-solution or in-gel digestion).

  • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins in each sample using a suitable database search algorithm.

  • Compare the protein profiles from the this compound pull-down and the negative control. Proteins significantly enriched in the this compound sample are considered potential off-target binders.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_pulldown Lysis & Affinity Purification cluster_analysis Analysis a Culture Cells b Treat with this compound a->b c Cell Lysis b->c d Incubate with Streptavidin Beads c->d e Wash Beads d->e f Elute Proteins e->f g Western Blot f->g h Mass Spectrometry f->h

Caption: Experimental workflow for assessing on-target and off-target binding of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Ligand Biotinylated Ligand Ligand->Receptor Binding

Caption: Hypothetical signaling pathway activated by a biotinylated ligand.

Conclusion

The specificity of a biotinylated probe is a critical determinant of its utility and reliability. This guide has provided a framework for assessing the binding specificity of this compound in comparison to other biotinylation reagents. By employing the detailed experimental protocols for competitive binding, in-cell target engagement, and off-target profiling, researchers can make informed decisions about the most suitable tools for their experiments. The provided visualizations offer a clear overview of the experimental processes and underlying biological pathways. Rigorous assessment of binding specificity will ultimately lead to more robust and reproducible scientific findings.

References

Evaluating the Impact of the Biotin Tag on Celastrol's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Celastrol, a potent pentacyclic triterpene extracted from the thunder god vine, has garnered significant attention for its diverse therapeutic properties, including anti-cancer, anti-inflammatory, and anti-obesity effects. A key mechanism of Celastrol's action is the inhibition of the NF-κB and JAK2/STAT3 signaling pathways. To facilitate further research into its molecular targets and mechanisms, Celastrol is often chemically modified, for instance, by the addition of a biotin (B1667282) tag for affinity purification studies. This guide provides a comparative analysis of untagged Celastrol versus a hypothetical biotin-tagged Celastrol, exploring the potential impact of biotinylation on its bioactivity based on known structure-activity relationships and general principles of chemical biology.

Data Presentation: A Comparative Overview

Bioactivity MetricUntagged CelastrolPotential Impact of Biotin TagRationale for Potential Impact
Inhibition of NF-κB Activation HighLikely to be maintained or slightly decreased. The quinone methide moiety in the A and B rings is crucial for this activity. If biotin is attached via the C-29 carboxyl group with a suitable linker, it may not significantly hinder the interaction with key signaling proteins. However, steric hindrance is a possibility that could slightly reduce activity.
Inhibition of STAT3 Phosphorylation HighPotentially maintained. Celastrol's interaction with the JAK/STAT pathway is a key part of its anti-cancer effects. Similar to NF-κB inhibition, the impact of biotinylation would depend on the attachment site and linker length, aiming to avoid interference with the core structure's binding.
Anti-proliferative Activity (e.g., in cancer cell lines) Potent (sub-micromolar IC50 values in many cell lines)Variable; could be maintained, decreased, or even enhanced. Some derivatives of Celastrol with modifications at the C-29 carboxyl group have shown improved anti-proliferative activity. Enhanced uptake in cancer cells overexpressing biotin receptors could potentially increase potency. Conversely, a bulky tag could impede cell permeability or target engagement.
Induction of Apoptosis HighLikely to be maintained. Apoptosis induction is often a downstream effect of NF-κB and STAT3 inhibition. Therefore, if these primary activities are preserved, the pro-apoptotic effects are likely to be retained.
Anti-inflammatory Effects StrongLikely to be maintained. Celastrol's anti-inflammatory properties are closely linked to its inhibition of pro-inflammatory signaling pathways. The impact of biotinylation would mirror its effects on these upstream targets.
Cellular Uptake Moderate (lipophilic nature aids passive diffusion)Potentially enhanced, especially in biotin-receptor-overexpressing cells. The addition of a biotin tag can facilitate receptor-mediated endocytosis, which may lead to increased intracellular concentrations in specific cell types, such as certain cancer cells.

Experimental Protocols

To empirically determine the impact of a biotin tag on Celastrol's bioactivity, a series of comparative experiments are necessary. Below are detailed methodologies for key assays.

NF-κB Reporter Assay
  • Objective: To quantify the inhibitory effect of untagged and biotin-tagged Celastrol on NF-κB transcriptional activity.

  • Cell Line: HEK293T cells stably expressing an NF-κB-luciferase reporter construct.

  • Protocol:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of untagged Celastrol or biotin-tagged Celastrol (e.g., 0.1 to 10 µM) for 1 hour.

    • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/mL, for 6 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega's Luciferase Assay System).

    • Normalize the luciferase activity to total protein concentration for each sample.

    • Compare the dose-response curves and IC50 values for the tagged and untagged compounds.

STAT3 Phosphorylation Assay (Western Blot)
  • Objective: To assess the effect of untagged and biotin-tagged Celastrol on the phosphorylation of STAT3.

  • Cell Line: A cancer cell line with constitutively active STAT3 (e.g., U266 multiple myeloma cells) or IL-6-inducible STAT3 phosphorylation (e.g., HepG2 hepatocellular carcinoma cells).

  • Protocol:

    • Plate the cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with untagged Celastrol or biotin-tagged Celastrol at various concentrations for a specified time (e.g., 2-4 hours). For inducible systems, stimulate with IL-6 (20 ng/mL) for 30 minutes following Celastrol pre-treatment.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

Cell Viability Assay (MTT Assay)
  • Objective: To compare the cytotoxic effects of untagged and biotin-tagged Celastrol on cancer cells.

  • Cell Line: A panel of cancer cell lines (e.g., HeLa, A549, MCF-7).

  • Protocol:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of untagged Celastrol and biotin-tagged Celastrol for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for both compounds.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Untagged Celastrol Untagged Celastrol NF-kB Reporter Assay NF-kB Reporter Assay Untagged Celastrol->NF-kB Reporter Assay Test STAT3 Phosphorylation Assay STAT3 Phosphorylation Assay Untagged Celastrol->STAT3 Phosphorylation Assay Test Cell Viability Assay Cell Viability Assay Untagged Celastrol->Cell Viability Assay Test Biotin-tagged Celastrol Biotin-tagged Celastrol Biotin-tagged Celastrol->NF-kB Reporter Assay Test Biotin-tagged Celastrol->STAT3 Phosphorylation Assay Test Biotin-tagged Celastrol->Cell Viability Assay Test Reporter Gene Activity Reporter Gene Activity NF-kB Reporter Assay->Reporter Gene Activity Phosphorylation Levels Phosphorylation Levels STAT3 Phosphorylation Assay->Phosphorylation Levels IC50 Comparison IC50 Comparison Cell Viability Assay->IC50 Comparison Conclusion Conclusion IC50 Comparison->Conclusion Phosphorylation Levels->Conclusion Reporter Gene Activity->Conclusion

Caption: Experimental workflow for comparing the bioactivity of untagged and biotin-tagged Celastrol.

celastrol_pathway Celastrol Celastrol IKK IKK Complex Celastrol->IKK JAK JAK Celastrol->JAK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB leads to activation IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Nucleus translocates to Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene activates transcription of

Caption: Simplified signaling pathway of Celastrol, highlighting the inhibition of NF-κB and JAK/STAT3 pathways.

Desthiobiotin-TEG: A Superior Alternative to Standard Biotin for Reversible Biomolecule Interactions

Author: BenchChem Technical Support Team. Date: December 2025

The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many life science applications, including affinity purification, immunoassays, and cell sorting. However, the near-irreversible nature of this bond, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), presents a significant challenge when the recovery of the captured biomolecule is desired.[1] Harsh denaturing conditions are often required to break the biotin-streptavidin complex, which can compromise the structural integrity and biological activity of the target molecule.[2][3] Desthiobiotin-TEG emerges as a compelling alternative, offering a reversible binding interaction with streptavidin that allows for the gentle elution of captured molecules under physiological conditions.[4][5]

Desthiobiotin, a sulfur-lacking analog of biotin, binds to the same site on streptavidin but with a significantly lower affinity. This key difference enables the elution of desthiobiotin-labeled molecules by competitive displacement with free biotin or even under mild conditions like incubation in distilled water at elevated temperatures. The inclusion of a triethylene glycol (TEG) spacer in Desthiobiotin-TEG further enhances its utility by minimizing steric hindrance and providing optimal access for streptavidin binding.

This guide provides a comprehensive comparison of Desthiobiotin-TEG and standard biotin, supported by quantitative data and detailed experimental protocols, to assist researchers in selecting the appropriate affinity tag for their specific needs.

Comparative Analysis of Binding Affinity and Elution Conditions

The primary distinction between standard biotin and Desthiobiotin-TEG lies in their binding affinity for streptavidin and the consequent conditions required for their elution.

FeatureStandard BiotinDesthiobiotin-TEG
Dissociation Constant (Kd) ~ 4.0 x 10⁻¹⁴ M~ 2.0 x 10⁻⁹ M
Binding Strength Very High, Essentially IrreversibleModerate, Reversible
Elution Conditions Harsh denaturing conditions (e.g., boiling in SDS-PAGE loading buffer, extreme pH)Gentle, non-denaturing conditions: - Competitive elution with free biotin - Incubation in distilled water at 95°C for 10 minutes

Advantages of Desthiobiotin-TEG for Reversible Binding

The reversible nature of the Desthiobiotin-TEG-streptavidin interaction offers several key advantages in various research applications:

  • Preservation of Biomolecule Integrity: The gentle elution conditions ensure that the purified proteins, nucleic acids, or other biomolecules retain their native conformation and biological activity. This is particularly crucial for downstream functional assays.

  • Reduced Background: Competitive elution with free biotin is highly specific, minimizing the co-elution of endogenously biotinylated molecules that might be present in cell lysates.

  • Versatility in Applications: Desthiobiotin-TEG is suitable for a wide range of applications, including affinity purification of proteins and nucleic acids, pull-down assays, and cell staining.

  • Repeated Probing: The ability to gently strip streptavidin-based detection reagents from a desthiobiotin-labeled target allows for sequential probing in applications like multiplexed assays.

Experimental Workflow and Protocols

To illustrate the practical application of Desthiobiotin-TEG, a typical experimental workflow for an affinity pull-down assay is presented below, followed by a detailed protocol.

G cluster_0 Preparation cluster_1 Binding cluster_2 Washing & Elution cluster_3 Analysis Bait Bait Molecule (e.g., RNA, Protein) Desthiobiotin NHS-Desthiobiotin-TEG Labeled_Bait Desthiobiotin-labeled Bait Desthiobiotin->Labeled_Bait Labeling Immobilization Immobilize Labeled Bait on Beads Labeled_Bait->Immobilization Beads Streptavidin-coated Magnetic Beads Beads->Immobilization Cell_Lysate Cell Lysate (Source of Prey) Incubation Incubate with Cell Lysate Cell_Lysate->Incubation Immobilization->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute with Free Biotin Wash->Elution Analysis Analyze Eluted Prey (e.g., Western Blot, MS) Elution->Analysis

Affinity Purification Workflow using Desthiobiotin-TEG.

Protocol: Desthiobiotin-TEG Pull-Down Assay

This protocol provides a general guideline for performing a pull-down assay to identify proteins that interact with a desthiobiotin-labeled RNA probe.

1. Labeling of RNA with Desthiobiotin:

  • Synthesize an RNA probe with a 3' or 5' modification that allows for conjugation to Desthiobiotin-TEG. Alternatively, commercially synthesized and desthiobiotin-labeled probes can be used.
  • For labeling via an amine group, react the amine-modified oligonucleotide with an NHS-activated Desthiobiotin-TEG ester in an appropriate buffer (e.g., sodium bicarbonate/carbonate buffer, pH 8.5-9.0).
  • Purify the desthiobiotin-labeled RNA probe to remove any unreacted labeling reagent.

2. Immobilization of Labeled RNA on Streptavidin Beads:

  • Resuspend streptavidin-coated magnetic beads in a suitable binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA).
  • Add the desthiobiotin-labeled RNA probe to the beads and incubate with gentle rotation at room temperature for 30-60 minutes to allow for binding.

3. Binding of Target Proteins:

  • Wash the RNA-bound beads with the binding buffer to remove any unbound probe.
  • Add the cell lysate containing the target proteins to the beads.
  • Incubate with gentle rotation at 4°C for 1-2 hours to allow for the interaction between the RNA probe and its binding partners.

4. Washing:

  • Pellet the beads using a magnetic stand and discard the supernatant.
  • Wash the beads 3-5 times with a wash buffer (e.g., binding buffer with a low concentration of a non-ionic detergent like Tween-20) to remove non-specifically bound proteins.

5. Elution:

  • Resuspend the washed beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM biotin in wash buffer).
  • Incubate at room temperature with gentle agitation for 15-30 minutes.
  • Pellet the beads and collect the supernatant containing the eluted proteins.

6. Analysis:

  • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies or by mass spectrometry for protein identification.

Chemical Principle of Labeling

The most common method for labeling biomolecules with desthiobiotin involves the use of an N-hydroxysuccinimide (NHS) ester-activated desthiobiotin derivative. This reacts with primary amines on the target molecule to form a stable amide bond.

G Desthiobiotin NHS-Desthiobiotin-TEG Labeled_Biomolecule Labeled Biomolecule (Stable Amide Bond) Desthiobiotin->Labeled_Biomolecule Reaction Biomolecule Biomolecule with Primary Amine (-NH2) Biomolecule->Labeled_Biomolecule

Labeling of a biomolecule with NHS-Desthiobiotin-TEG.

Conclusion

Desthiobiotin-TEG offers a significant advantage over standard biotin for applications that require the recovery of captured biomolecules in their native state. Its reversible binding to streptavidin allows for gentle elution, thereby preserving the structure and function of the target molecules. This makes Desthiobiotin-TEG an invaluable tool for researchers in various fields, including proteomics, genomics, and drug discovery, enabling the effective isolation and analysis of biomolecular complexes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Biotinylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of biotin (B1667282) and biotinylated compounds, referred to herein as "Biotin-Cel," to minimize risk and ensure regulatory compliance.

While biotin itself is generally not considered a hazardous substance, the compounds it is conjugated to and any associated reagents may be.[1][2] Therefore, a cautious approach to disposal is always recommended.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended safety measures.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from potential splashes of solutions containing biotinylated compounds.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with chemical reagents.
Body Protection Laboratory coatProvides a protective barrier against accidental spills.

It is best practice to handle these compounds in a well-ventilated area, such as a fume hood, to prevent the inhalation of any fine particles or aerosols.[3] In the event of accidental contact, immediately rinse the affected area with plenty of water and seek medical advice if irritation develops.[4]

Step-by-Step Disposal Protocol for this compound

The proper disposal route for this compound depends on its physical state (solid or liquid) and whether it is contaminated with hazardous materials. Never dispose of chemical waste down the drain or in the regular trash without first consulting your institution's Environmental Health and Safety (EHS) department.[5]

Step 1: Waste Characterization and Segregation

The first and most critical step is to determine the nature of the waste.

  • Solid Waste:

    • Unused or expired pure biotin powder should be placed in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as weigh boats, pipette tips, and microfuge tubes should be collected in a separate, sealed plastic bag or container. This container must be labeled as "Solid waste contaminated with [Name of Biotinylated Compound]."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).

    • The waste stream (e.g., halogenated or non-halogenated organic waste) will depend on the solvent used to dissolve the biotinylated compound. Segregate waste accordingly.

Step 2: Labeling of Waste Containers

Properly and clearly label every waste container. The label must include:

  • The full chemical name: "Biotin" or the specific name of the biotinylated compound.

  • The estimated concentration or amount of the chemical.

  • Any associated hazards (e.g., "Irritant," "Flammable," based on the entire composition of the waste).

  • The date the waste was first added to the container.

  • The name of the principal investigator or research group.

Step 3: Storage of Chemical Waste

Proper storage of chemical waste is crucial to prevent accidents.

  • Store waste containers in a designated, secondary containment bin to mitigate spills.

  • Keep the waste storage area in a well-ventilated location, away from incompatible chemicals.

  • Ensure all waste containers are securely sealed to prevent leaks or evaporation.

Step 4: Arranging for Waste Disposal

The final step is to coordinate the collection and disposal of the chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS department with a complete inventory of the waste, including all chemical names and quantities.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Biotin_Cel_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal Steps start Start Disposal Process ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Solid or Liquid? ppe->characterize solid_waste Solid Waste (Unused powder, contaminated labware) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) characterize->liquid_waste Liquid container_solid Place in a labeled, sealed container for solid waste. solid_waste->container_solid container_liquid Collect in a labeled, leak-proof container for liquid waste. liquid_waste->container_liquid storage Store waste in a designated, secondary containment area. container_solid->storage container_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for waste pickup. storage->ehs_contact end Disposal Complete ehs_contact->end

Caption: A workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Biotin-Cel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Biotin, a water-soluble B vitamin crucial in various metabolic processes. Adherence to these procedures is critical for maintaining a safe and compliant research environment.

Personal Protective Equipment (PPE)

When handling Biotin, especially in its powder form, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.[1]Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]Prevents direct skin contact with the chemical.
Body Protection Laboratory coat.[2]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator if dust is generated.[3]Prevents inhalation of fine particles.

Operational Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Biotin and the safety of the laboratory environment.

Handling:

  • Handle in a well-ventilated area to avoid the formation of dust.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Prohibit eating, drinking, and smoking in areas where Biotin is handled.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store away from oxidizing agents.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Get medical attention if symptoms occur.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill Cleanup: For a spill, wear appropriate PPE, sweep up the material, and place it in a suitable container for disposal. Avoid creating dust.

Disposal Plan

The disposal of Biotin and contaminated materials must be handled as chemical waste in accordance with local, state, and federal regulations.

Waste Segregation and Labeling:

  • Solid Waste: Place unused Biotin powder and contaminated disposables (e.g., weigh boats, gloves) in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing Biotin should be collected in a dedicated, leak-proof container labeled as "Liquid waste containing Biotin" and include all solvent components.

  • Labeling: All waste containers must have a hazardous waste label detailing the contents, concentration, and associated hazards.

Do not dispose of Biotin down the drain or in regular solid waste.

Visual Guides

To further clarify the procedural steps for handling and disposal, the following diagrams illustrate the recommended workflows.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weigh Weigh Biotin Carefully Ventilation->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Wash Wash Hands Thoroughly Clean->Wash Doff Doff PPE Wash->Doff

Caption: Recommended workflow for safely handling Biotin in a laboratory setting.

DisposalWorkflow cluster_collection Waste Collection cluster_containerization Containerization & Labeling cluster_storage Storage & Disposal SolidWaste Collect Solid Waste (Unused powder, contaminated items) SealSolid Seal in Labeled Container for Solid Chemical Waste SolidWaste->SealSolid LiquidWaste Collect Liquid Waste (Solutions containing Biotin) SealLiquid Seal in Labeled Container for Liquid Chemical Waste LiquidWaste->SealLiquid Store Store in Designated Secondary Containment Area SealSolid->Store SealLiquid->Store Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose

Caption: Step-by-step process for the proper disposal of Biotin waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.